N'-Benzoyl-N,N-diethylthiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(diethylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXSQVXCEQMCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350914 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-36-2 | |
| Record name | N-(diethylcarbamothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N'-Benzoyl-N,N-diethylthiourea
Foreword: The Versatility of N-Acylthioureas
N-acylthiourea derivatives represent a privileged scaffold in modern chemistry, commanding significant interest from researchers in drug development, materials science, and agriculture.[1][2] These compounds, characterized by a flexible N-C(S)-N-C(O)- core, are not merely synthetic curiosities; they are versatile building blocks and bioactive molecules. Their broad spectrum of applications—ranging from anticancer and antimicrobial agents to corrosion inhibitors and organocatalysts—stems from their unique structural and electronic properties.[3][4][5][6][7][8] The ability to readily modify the substituents on both the acyl and amine moieties allows for the systematic tuning of their physicochemical and biological profiles.
This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific, yet representative, member of this class: N'-Benzoyl-N,N-diethylthiourea. We will move beyond a simple recitation of steps to explore the causality behind the synthetic strategy and the logic of the analytical workflow, equipping researchers with the knowledge to confidently prepare and validate this and similar compounds.
Part 1: Synthesis—A Rational Approach
The synthesis of this compound is efficiently achieved through a robust and widely adopted one-pot, two-step procedure.[4][9][10] This method is favored for its operational simplicity and its reliance on an in situ generated intermediate, which circumvents the need to isolate the often-unstable acyl isothiocyanate.
The Underlying Chemistry: Mechanism and Rationale
The synthesis hinges on two sequential nucleophilic reactions:
-
Formation of Benzoyl Isothiocyanate: The process begins with the reaction between benzoyl chloride and a thiocyanate salt, typically potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the displacement of the chloride leaving group and the formation of the highly reactive benzoyl isothiocyanate intermediate.[6][9][11] Generating this intermediate in situ is critical for maximizing yield and avoiding its decomposition.
-
Nucleophilic Addition of Diethylamine: In the second step, diethylamine is introduced into the reaction mixture. The nitrogen atom of this secondary amine, being a potent nucleophile, attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). This addition reaction proceeds readily to form the stable this compound product.[9][10]
The overall reaction scheme is depicted below.
Caption: Reaction scheme for the one-pot synthesis.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning successful execution relies on observable phenomena like precipitation, which confirms the progression of the reaction.
Materials & Reagents:
-
Benzoyl chloride (Reagent Grade, ≥99%)
-
Potassium thiocyanate (KSCN) (ACS Reagent, ≥99%)
-
Diethylamine (Reagent Grade, ≥99.5%)
-
Acetone (Anhydrous, ≥99.8%)
-
Deionized Water
-
Ethanol (for recrystallization)
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and vacuum flask
Workflow Diagram:
Sources
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. benchchem.com [benchchem.com]
- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
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- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Benzoyl-N′,N′-dimethylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of N'-Benzoyl-N,N-diethylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of a Versatile Scaffold
N'-Benzoyl-N,N-diethylthiourea, a member of the acylthiourea class of compounds, represents a significant scaffold in medicinal chemistry and materials science. Its derivatives have garnered substantial interest for their diverse biological activities, including potential antimicrobial and anticancer properties.[1] The unique structural features of this compound, comprising a benzoyl group linked to a diethylthiourea moiety, give rise to its distinct chemical and physical properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its properties for various applications, and ensuring its quality and purity in drug development pipelines.
This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth analysis and interpretation of the spectral data. This guide is designed to equip researchers and professionals with the necessary knowledge to confidently identify and characterize this important molecule.
Molecular Structure and Spectroscopic Interrogation: A Synergistic Approach
The molecular structure of this compound, with the chemical formula C₁₂H₁₆N₂OS, is the foundation of its spectroscopic signature. Each unique proton and carbon atom within the molecule will resonate at a characteristic frequency in NMR spectroscopy, while the various functional groups will exhibit distinct vibrational modes in IR spectroscopy and electronic transitions in UV-Vis spectroscopy.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton, through hydrogen bonding interactions.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the N-H proton, and the protons of the two ethyl groups.
-
Aromatic Protons (Benzoyl Group): The five protons on the phenyl ring will typically appear as a complex multiplet in the downfield region, generally between δ 7.4 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effect of the carbonyl group.
-
N-H Proton: The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 9.0 and 12.0 ppm.[2] The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration.
-
Ethyl Group Protons (-CH₂-CH₃): The two ethyl groups attached to the second nitrogen atom will give rise to two sets of signals:
-
A quartet corresponding to the four methylene protons (-CH₂-) is expected around δ 3.4-3.8 ppm. The splitting into a quartet is due to coupling with the adjacent methyl protons.
-
A triplet corresponding to the six methyl protons (-CH₃) is expected further upfield, typically around δ 1.2-1.4 ppm. The splitting into a triplet is due to coupling with the adjacent methylene protons. The typical coupling constant (J) for ethyl groups is around 7 Hz.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule. As the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
Experimental Protocol: ¹³C NMR Spectroscopy
1. Sample Preparation:
-
A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
2. Instrument Setup and Data Acquisition:
-
The ¹³C NMR spectrum should be recorded on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
A wider spectral width (e.g., 0-220 ppm) is necessary to cover the range of carbon chemical shifts.
-
A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (several hundred to thousands) are typically required.
-
Broadband proton decoupling is employed to produce a spectrum with singlets for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will show distinct singlets for each chemically non-equivalent carbon atom. Based on known chemical shift ranges for similar functional groups, the following assignments can be predicted:[3]
-
Thione Carbonyl Carbon (C=S): This carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180-200 ppm.
-
Amide Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl group will also be in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons (Benzoyl Group): The six carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the carbonyl group (ipso-carbon) will be at the lower field end of this range, while the other carbons will have distinct chemical shifts based on their position relative to the carbonyl substituent.
-
Methylene Carbons (-CH₂-): The four methylene carbons of the two ethyl groups are expected to appear in the range of δ 40-50 ppm.
-
Methyl Carbons (-CH₃): The six methyl carbons of the two ethyl groups will be the most shielded carbons, appearing at the highest field (upfield), typically in the range of δ 10-15 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations
Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
1. Sample Preparation:
-
Solid Sample (KBr Pellet): Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
2. Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.[2]
-
N-H Stretch: A prominent absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The position and broadness of this band can be influenced by hydrogen bonding.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the benzoyl group.
-
N-H Bend and C-N Stretch (Amide II): This band, typically found around 1520-1560 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.
-
C=S Stretch (Thiourea): The thiocarbonyl (C=S) stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹ and can sometimes be coupled with other vibrations.
-
C-N Stretch: Stretching vibrations of the C-N bonds will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated systems and carbonyl groups.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
A blank solution containing only the solvent should be used as a reference.
2. Data Acquisition:
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
The instrument should be zeroed with the blank solution before measuring the sample.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show absorption bands arising from electronic transitions within the benzoyl and thiourea chromophores.
-
π → π Transition:* A strong absorption band is anticipated in the shorter wavelength region (around 240-280 nm). This is attributed to the π → π* transition within the conjugated system of the benzoyl group.
-
n → π Transition:* A weaker absorption band is expected at a longer wavelength (around 290-330 nm). This transition is typically associated with the promotion of a non-bonding electron (from the oxygen of the C=O group or the sulfur of the C=S group) to an anti-bonding π* orbital.
Summary of Spectroscopic Data
The following table summarizes the expected key spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.
| Spectroscopic Technique | Feature | Expected Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) / λmax (nm) |
| ¹H NMR | Aromatic-H | 7.4 - 8.0 (m) |
| N-H | 9.0 - 12.0 (br s) | |
| -CH₂- | 3.4 - 3.8 (q, J ≈ 7 Hz) | |
| -CH₃ | 1.2 - 1.4 (t, J ≈ 7 Hz) | |
| ¹³C NMR | C=S | 180 - 200 |
| C=O | 165 - 175 | |
| Aromatic-C | 120 - 140 | |
| -CH₂- | 40 - 50 | |
| -CH₃ | 10 - 15 | |
| IR | N-H stretch | 3100 - 3400 |
| C-H stretch (aromatic) | > 3000 | |
| C-H stretch (aliphatic) | < 3000 | |
| C=O stretch | 1640 - 1680 | |
| C=S stretch | 1200 - 1300 | |
| UV-Vis | π → π | ~ 240 - 280 |
| n → π | ~ 290 - 330 |
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Conclusion: A Robust Framework for Characterization
This technical guide has provided a detailed framework for the spectroscopic analysis of this compound using NMR, IR, and UV-Vis spectroscopy. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify, characterize, and assess the purity of this versatile compound. The presented protocols and interpretations serve as a valuable resource for scientists and professionals engaged in the synthesis, development, and application of this compound and its derivatives. The synergistic use of these spectroscopic methods provides a robust and comprehensive approach to elucidating the molecular structure, which is fundamental to advancing its potential in various scientific disciplines.
References
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Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025). Journal of Applicable Chemistry. [Link]
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Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). ICAIIT 2025 Conference. [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. (Year not available). Magnetic Resonance in Chemistry. [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). Molecules. [Link]
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An In-depth Technical Guide to N'-Benzoyl-N,N-diethylthiourea: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N'-Benzoyl-N,N-diethylthiourea, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physical and chemical properties, structural intricacies, synthesis protocols, and established biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound is an organic compound belonging to the N-acylthiourea class. Its structure is characterized by a central thiourea moiety where one nitrogen atom is acylated with a benzoyl group and the other is disubstituted with two ethyl groups.[1] This unique arrangement of a carbonyl (C=O) group adjacent to a thiocarbonyl (C=S) group imparts versatile reactivity and significant potential for forming stable metal complexes and engaging in various biological interactions.[1][2]
The compound's molecular formula is C₁₂H₁₆N₂OS, and it has a molecular weight of approximately 236.33 g/mol .[1][3] Its significance in research stems from its role as a versatile scaffold for drug design, with studies revealing promising antimicrobial, antifungal, and anticancer properties.[1][4][5][6]
Synthesis and Characterization
The synthesis of this compound is typically achieved through a straightforward condensation reaction. The causality behind this approach lies in the nucleophilic character of the amine group in N,N-diethylthiourea and the electrophilic nature of the carbonyl carbon in benzoyl chloride.
Experimental Protocol: Synthesis Workflow
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Step 1: Preparation of Benzoyl Isothiocyanate (Intermediate)
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve ammonium thiocyanate in anhydrous acetone.
-
Slowly add benzoyl chloride to the solution while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
The reaction mixture is stirred at room temperature, leading to the formation of benzoyl isothiocyanate and ammonium chloride precipitate. This in-situ generation is preferred as benzoyl isothiocyanate can be unstable.
Step 2: Condensation Reaction
-
To the flask containing the freshly prepared benzoyl isothiocyanate, add a solution of N,N-diethylamine in acetone dropwise.
-
The nucleophilic diethylamine attacks the electrophilic carbon of the isothiocyanate group.
-
The reaction is typically refluxed for a period to ensure completion.
Step 3: Isolation and Purification
-
After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The solid is collected by vacuum filtration and washed with water to remove any remaining salts.
-
Recrystallization from a suitable solvent system, such as an ethanol/water mixture, yields the purified this compound as colorless crystals.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Structural Properties
The physical state and structural arrangement of a molecule are critical determinants of its behavior in both chemical and biological systems.
Summary of Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | N-(diethylcarbamothioyl)benzamide | [1] |
| CAS Number | 58328-36-2 | [3] |
| Molecular Formula | C₁₂H₁₆N₂OS | [1][3] |
| Molecular Weight | 236.33 g/mol | [3] |
| Melting Point | 98-102 °C | |
| Appearance | Colorless or white crystalline solid | [2][7] |
| LogP | 2.434 | |
| Topological Polar Surface Area | 64.4 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
In-Depth Structural Analysis
Single-crystal X-ray diffraction studies have provided definitive insights into the three-dimensional structure of this compound.
Crystal System and Supramolecular Assembly: The compound crystallizes in the monoclinic crystal system with the space group C2/c.[1] This is one of two known polymorphic forms. The crystallographic unit cell dimensions are reported as a = 20.1727(7) Å, b = 8.4717(3) Å, and c = 14.8345(6) Å, with a β angle of 106.553(2)°.[1]
A defining feature of its crystal packing is the formation of centrosymmetric dimers . This supramolecular assembly is driven by pairs of strong N-H···S hydrogen bonds, creating a stable R₂²(8) graph set motif.[1][2] This interaction involves the N-H proton of the thiourea moiety and the sulfur atom of an adjacent molecule. The geometry of this bond (N3···S2 distance of 3.4595(11) Å) is crucial for the stability of the crystal lattice.[1]
Caption: Dimer formation via N-H···S hydrogen bonds.
Spectroscopic Profile
Spectroscopic analysis is fundamental for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands confirming its functional groups. Key vibrations include:
-
ν(N-H): A sharp band typically observed around 3322-3358 cm⁻¹, indicative of the secondary amide N-H stretch.[8]
-
ν(C=O): A strong absorption in the region of 1638–1668 cm⁻¹, corresponding to the benzoyl carbonyl group.[8]
-
ν(C-N) and ν(C=S): Bands in the fingerprint region, around 1332-1352 cm⁻¹ and 696-754 cm⁻¹, are attributed to C-N stretching and C=S bending vibrations, respectively.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would predictably show signals for the aromatic protons of the benzoyl group (typically 7.0-8.0 ppm), a broad singlet for the N-H proton, a quartet for the methylene (-CH₂-) protons of the ethyl groups, and a triplet for the terminal methyl (-CH₃) protons.
-
¹³C NMR: The carbon spectrum would reveal distinct signals for the carbonyl carbon (~165-170 ppm), the thiocarbonyl carbon (C=S, often >180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl groups.
-
Chemical Reactivity and Biological Significance
The dual presence of soft (sulfur) and hard (oxygen) donor atoms, along with the acidic N-H proton, makes this compound a versatile ligand and a biologically active molecule.
Reactivity Profile
-
Metal Complexation: The thiourea and carbonyl groups enable the compound to act as a chelating agent, forming stable complexes with a variety of metal ions. This property is relevant in materials science and for the development of metallodrugs.[1][9]
-
Nucleophilic Reactions: The sulfur atom is a potent nucleophile, allowing for reactions with various electrophiles.[1]
-
Cyclization Reactions: The reactive framework can participate in condensation reactions with aldehydes or ketones, leading to the formation of heterocyclic structures like thiazolidine derivatives.[1]
Biological Activity and Drug Development Potential
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10] this compound and its analogs have been specifically investigated for:
-
Anticancer Properties: It has been studied for its potential as an anticancer agent.[1][4] The proposed mechanism involves the ability to interfere with critical cellular processes in malignant cells, potentially leading to apoptosis.[1] The structural similarity to other thiourea-based drugs supports its candidacy for further development.[4]
-
Antimicrobial Activity: Like many thiourea derivatives, this compound has shown potential antimicrobial and antifungal effects.[1][5][6] The mechanism is often attributed to the disruption of bacterial or fungal cellular integrity or enzymatic functions. The lipophilic nature imparted by the benzoyl and diethyl groups can enhance cell membrane penetration.
The this compound scaffold is a valuable starting point for medicinal chemists. Modifications to the benzoyl ring or the N-alkyl groups can be systematically performed to optimize potency, selectivity, and pharmacokinetic properties, highlighting its role as a key building block in modern drug discovery.[1]
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This compound | CAS#:58328-36-2 | Chemsrc. (n.d.). Chemsrc. Available at: [Link]
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Pérez, H., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, E67, o647. Available at: [Link]
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N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem. (n.d.). PubChem. Available at: [Link]
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Mohamadou, A., et al. (1994). Synthesis of N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. Polyhedron, 13(24), 3277-3283. Available at: [Link]
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Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(12), 5567-5569. Available at: [Link]
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Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. Available at: [Link]
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Ahmad, H.S. Evans. (2010). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]
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Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PubMed Central. Available at: [Link]
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Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. Available at: [Link]
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N,N-Diethyl-N'-(4-nitro-benzoyl)-thiourea - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley-VCH GmbH. Available at: [Link]
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N,N′-DIETHYLTHIOUREA. (2001). IARC Publications. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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N,N'-Diethylthiourea - OEHHA. (2009). Office of Environmental Health Hazard Assessment. Available at: [Link]
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Molecular geometry and bonding in N'-Benzoyl-N,N-diethylthiourea
An In-Depth Technical Guide to the Molecular Geometry and Bonding in N'-Benzoyl-N,N-diethylthiourea
Introduction
This compound, with the IUPAC name N-(diethylcarbamothioyl)benzamide, is a prominent member of the N-acylthiourea class of compounds.[1] Its molecular formula is C₁₂H₁₆N₂OS.[1][2][3] These molecules are of significant interest due to their versatile applications, serving as crucial intermediates in organic synthesis, acting as polydentate ligands for the formation of stable metal complexes, and exhibiting a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][4][5]
The functionality and efficacy of this compound are intrinsically linked to its three-dimensional molecular structure, electronic properties, and the specific non-covalent interactions it forms. A comprehensive understanding of its molecular geometry and bonding is therefore paramount for rational drug design, the development of novel materials, and the prediction of its chemical reactivity. This guide provides a detailed technical analysis of the compound's structural architecture, from its intramolecular conformation to its supramolecular assembly, grounded in experimental crystallographic data and spectroscopic insights.
Part 1: Molecular Geometry and Conformation
The solid-state structure of this compound has been definitively elucidated by single-crystal X-ray diffraction. The compound is known to crystallize in a monoclinic system with the space group C2/c.[1] The overall molecular conformation is characterized by a significant twist between the benzoyl and the N,N-diethylthiourea moieties, a common feature in N-acylthiourea derivatives.[4][6]
This twisted geometry arises from the steric hindrance and electronic repulsion between the carbonyl (C=O) and thiocarbonyl (C=S) groups. The degree of this twist is a critical determinant of the molecule's overall shape and its ability to interact with biological targets or metal centers. The dihedral angle between the central amide (O/C/N) plane and the thioureido (S/C/N) plane in the diethyl derivative has been reported to be in the range of 67-74°.[4][6] This is a more pronounced twist compared to its N,N-dimethyl analogue, which exhibits a dihedral angle of approximately 55.3°.[4][6]
Caption: 2D representation with atom numbering scheme.
Key Structural Parameters
The precise bond lengths and angles determined from X-ray crystallography provide deep insights into the bonding nature. The C-N bonds within the central acylthioureido fragment [O=C-N-C=S] exhibit lengths that are intermediate between a typical single (1.47 Å) and double (1.27 Å) bond, which is direct evidence of electron delocalization and resonance across this backbone.[4]
| Parameter | Bond | Length (Å) | Source |
| Bond Lengths | |||
| Thiocarbonyl | C=S | 1.677(1) | [1] |
| Carbonyl | C=O | 1.219(2) | [1] |
| Acyl-Nitrogen | C(O)-N(H) | 1.418(2) | [1] |
| Thiocarbonyl-Nitrogen (H) | C(S)-N(H) | 1.326(2) | [1] |
| Selected Bond Angles | Angle (°) | ||
| Benzoyl Carbonyl | O-C-N1 | 121.1(1) | [1] |
| Thiourea Core | N1-C(S)-N2 | 116.5(1) | [1] |
| Thiourea Core | N1-C(S)-S | 126.3(1) | [1] |
| Thiourea Core | N2-C(S)-S | 117.2(1) | [1] |
| Data corresponds to the monoclinic polymorph identified for this compound.[1] |
Part 2: Bonding, Interactions, and Supramolecular Assembly
The molecular conformation and crystal packing are governed by a hierarchy of non-covalent interactions, from strong intramolecular hydrogen bonds to weaker intermolecular forces.
Intramolecular Hydrogen Bonding
A defining feature of many N-benzoylthiourea derivatives is the formation of a strong intramolecular N-H···O hydrogen bond between the amide proton (N1-H) and the carbonyl oxygen (O1).[7][8][9] This interaction creates a stable, pseudo-six-membered ring, often denoted by the graph-set notation S(6).[8][9] This hydrogen bond is crucial as it imparts a degree of planarity to the C(O)-N(H)-C(S) core, influencing the overall molecular conformation and restricting the rotational freedom around the C(O)-N(H) bond.
Intermolecular Dimerization
In the solid state, this compound molecules assemble into well-defined supramolecular structures. The most significant intermolecular interaction is a pair of N-H···S hydrogen bonds that link two molecules across a center of inversion.[1][4][10] This interaction forms a robust centrosymmetric dimer characterized by an R₂²(8) graph-set motif.[1][6] This dimerization is a highly predictable and stable feature in the crystal engineering of thiourea-based compounds.
| Hydrogen Bond Geometry (Å, °) | D–H···A | D–H | H···A | D···A | D–H···A | Source |
| Intermolecular Dimer | N1–H1···S1ⁱ | 0.91 | 2.56 | 3.459(1) | 169 | [1] |
| Symmetry code (i) refers to a symmetry-related molecule. |
In addition to this primary interaction, weaker C-H···O hydrogen bonds involving protons from the phenyl ring or ethyl groups and the carbonyl oxygen further stabilize the three-dimensional crystal lattice.[4]
Caption: R₂²(8) dimer via N-H···S hydrogen bonds.
Part 3: Experimental Characterization
The elucidation of the molecular and electronic structure of this compound relies on a combination of synthesis, crystallography, and spectroscopy.
Synthetic Protocol Overview
The synthesis is typically achieved via a two-step, one-pot reaction. First, an acyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate salt (e.g., KSCN or NH₄SCN) in a dry solvent like acetone. Subsequently, N,N-diethylamine is added to the solution, which reacts with the isothiocyanate intermediate to yield the final this compound product.[4][9]
Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold-standard technique for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid. It provides precise data on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice.
Generalized Experimental Workflow:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture) from a saturated solution of the purified compound.[7][9]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled (e.g., to 150 K) to minimize thermal vibrations.[1] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector collects the diffraction pattern as the crystal is rotated.[1]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms (the structural model) are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a low R-factor (agreement index).[1]
-
Data Analysis & Visualization: The final refined structure is analyzed to extract geometric parameters and visualized using software to illustrate molecular conformation and packing.
Caption: Generalized workflow for SC-XRD analysis.
Conclusion
The molecular architecture of this compound is a finely tuned interplay of intramolecular conformation and intermolecular forces. Its characteristic twisted geometry, defined by the dihedral angle between the benzoyl and thiourea planes, is modulated by an internal S(6) hydrogen-bonding motif. In the solid state, this structure is further organized through robust N-H···S hydrogen bonds, leading to predictable and stable centrosymmetric dimers. This detailed structural knowledge is indispensable for professionals in drug development and materials science, providing a foundational blueprint for understanding its reactivity, designing analogues with enhanced biological activity, and engineering novel metal-organic materials.
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Pérez, H., Corrêa, R. S., Plutín, A. M., Álvarez, A., & Mascarenhas, Y. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(3), o647. [Link]
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Pérez, H. (2011). N-Benzoyl-N′,N′-dimethylthiourea. ResearchGate. [Link]
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Oztaslar, A., & Arslan, H. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 9(3). [Link]
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The Tautomeric Landscape of N-Acylthiourea Derivatives: Structure, Equilibrium, and Biological Implications
An In-depth Technical Guide for Drug Development Professionals
Abstract
N-acylthiourea derivatives represent a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The efficacy of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of their isomeric forms. This technical guide provides an in-depth exploration of the tautomerism and conformational isomerism inherent to the N-acylthiourea core. We will dissect the predominant tautomeric forms, elucidate the key intramolecular interactions governing their stability, and present the state-of-the-art experimental and computational methodologies used for their characterization. By understanding the causality behind their structural preferences, researchers can better rationalize structure-activity relationships (SAR) and design more potent and specific therapeutic agents.
The Fundamental Equilibrium: Thione-Thiol and Keto-Enol Tautomerism
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a cornerstone of N-acylthiourea chemistry[4]. While several forms are theoretically possible, the landscape is dominated by two primary equilibria: the thione-thiol and the keto-enol tautomerism.
The Predominant Thione-Thiol Equilibrium
The most significant tautomerism in N-acylthioureas involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group. This results in an equilibrium between the thione form (A) and the thiol (or thioenol/imidothiol) form (B)[5][6].
-
Thione Form (A): Characterized by a carbon-sulfur double bond (C=S). In the vast majority of cases, both in solution and in the solid state, the thione form is overwhelmingly the more stable and predominant tautomer[5][7]. Its stability is attributed to the greater strength of the C=O and C=S double bonds compared to the C=N and C=C bonds that would be present in other tautomers[8].
-
Thiol Form (B): Features a carbon-sulfur single bond with a thiol (-SH) group and a carbon-nitrogen double bond (imine). While significantly less stable, its transient formation can be crucial in reaction mechanisms and biological interactions[5][7].
Caption: The primary thione-thiol tautomeric equilibrium in N-acylthioureas.
Keto-Enol Tautomerism of the Acyl Group
A secondary tautomeric equilibrium can occur involving the acyl carbonyl group, analogous to the classic keto-enol tautomerism of ketones and aldehydes[8][9][10]. This involves the migration of the proton from the N1 nitrogen to the carbonyl oxygen.
-
Keto Form (C): The standard N-acylthiourea structure with a C=O double bond. This is the universally observed form.
-
Enol Form (D): Contains a hydroxyl group and a C=N double bond. This form is generally not observed under normal conditions due to the high stability of the amide bond and the carbonyl group.
Caption: The theoretical keto-enol tautomerism of the N-acylthiourea backbone.
The Power of Intramolecular Hydrogen Bonding: Dictating Conformation
The structural preference of N-acylthioureas is overwhelmingly dictated by a strong intramolecular hydrogen bond. X-ray crystallography studies consistently reveal that the proton on the nitrogen adjacent to the carbonyl group (N-H) forms a hydrogen bond with the carbonyl oxygen (C=O)[11][12][13].
This interaction results in a highly stable, planar, pseudo-six-membered ring, often described as an S(6) ring motif[3][14]. The formation of this ring has profound consequences:
-
Planarity: It forces the O=C-N-H fragment into a planar conformation.
-
Stabilization: It significantly stabilizes the molecule, making this conformation the preferred one in both solid and solution phases.
-
Restricted Rotation: It restricts free rotation around the acyl-N and N-C(S) bonds, leading to well-defined isomers. The carbonyl and thiocarbonyl groups are typically oriented in an anti or trans position relative to each other[13].
mol [label=<

label_node [label="Intramolecular\nN-H···O=C Hydrogen Bond\n(S(6) Ring Motif)", fontcolor="#4285F4"];
{rank=same; mol; label_node;}
// Invisible edge for positioning edge [style=invis]; mol -> label_node; }
Caption: Intramolecular hydrogen bonding stabilizes a planar conformation.
The Investigator's Toolkit: Characterizing Tautomeric Forms
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for unequivocally characterizing the tautomeric and conformational state of N-acylthiourea derivatives.
X-Ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides unambiguous proof of the dominant tautomer in the solid state.
Causality Behind the Method: By precisely measuring atomic positions, this technique allows for the calculation of bond lengths. The C=S double bond in the thione tautomer is significantly shorter than a C-S single bond, providing definitive evidence. The presence of the N-H···O=C intramolecular hydrogen bond is also directly visualized[2][3][12].
| Bond Type | Typical Bond Length (Å) | Tautomer Indicated |
| C=S | 1.63 - 1.69 Å | Thione (Dominant) |
| C=O | 1.21 - 1.24 Å | Keto (Dominant) |
| C(S)-N | 1.32 - 1.40 Å | Thione |
| C(O)-N | 1.35 - 1.41 Å | Keto |
Data synthesized from multiple crystallographic reports[2][3][12][13].
Protocol: Single-Crystal X-Ray Diffraction Analysis
-
Crystal Growth (Self-Validation): The primary prerequisite is a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the N-acylthiourea derivative in a suitable solvent system (e.g., ethanol, acetone, chloroform-hexane). The ability to form a well-ordered crystal is the first validation of sample purity.
-
Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (often 100 K or 293 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final molecular structure.
-
Analysis: Analyze the refined structure to determine key bond lengths (C=S, C=O, C-N), bond angles, and dihedral angles. Crucially, identify and measure the parameters of the intramolecular N-H···O hydrogen bond (distance and angle) to confirm the S(6) motif[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from Solution
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[15][16].
Causality Behind the Method: Different tautomers have distinct chemical environments for their nuclei (¹H, ¹³C, ¹⁵N), leading to different chemical shifts and coupling constants. While the equilibrium heavily favors the thione form, NMR can confirm its structure and detect the presence of minor species or dynamic exchange.
-
¹H NMR: The N-H protons are key reporters. In DMSO-d₆, the two N-H protons typically appear as broad singlets at distinct downfield regions:
-
N³-H (flanked by C=S and an R' group): ~δ 11.0 - 13.5 ppm[1].
-
N¹-H (flanked by C=S and C=O): ~δ 8.5 - 11.5 ppm[17]. The significant downfield shift and broadness of the N³-H proton are often indicative of its involvement in the strong intramolecular hydrogen bond. The absence of a signal in the S-H region (~δ 1-4 ppm) further supports the dominance of the thione form.
-
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon is highly diagnostic.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence of the nitrogen environment. The chemical shifts are sensitive to hybridization and substituent effects, allowing for differentiation between the amide-like and thioamide-like nitrogen atoms[18].
Protocol: NMR Analysis for Tautomeric Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified N-acylthiourea derivative in 0.6 mL of an appropriate deuterated solvent (DMSO-d₆ is excellent for observing N-H protons due to its hydrogen bond accepting nature).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the downfield region (>8 ppm) to identify the N-H proton signals. Note their chemical shift, multiplicity, and signal width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key signals for the C=S carbon (typically >175 ppm) and the C=O carbon (165-178 ppm) to confirm the keto-thione structure[14].
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbons to confirm assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Observe correlations over 2-3 bonds. A key experiment is to look for a correlation from the N¹-H proton to the C=S carbon and from the N³-H proton to the C=O carbon, which can help solidify the conformational assignment.
-
-
Variable Temperature (VT) NMR: If dynamic exchange or the presence of multiple conformers is suspected, acquiring spectra at different temperatures can be informative. Changes in chemical shifts or the coalescence of signals can provide thermodynamic and kinetic data about the processes at play.
Computational Modeling: The Theoretical Framework
Density Functional Theory (DFT) calculations are an indispensable tool for probing the energetics of tautomerism[4][19].
Causality Behind the Method: DFT allows for the calculation of the potential energy surface of the molecule. By optimizing the geometry of each potential tautomer and calculating its electronic energy, we can determine their relative stabilities (ΔE). Furthermore, transition state theory can be used to calculate the energy barrier for interconversion, explaining why the equilibrium so heavily favors one form.
Caption: A typical DFT workflow for calculating the relative stabilities of tautomers.
Biological Relevance: Why Tautomerism Matters in Drug Design
The dominance of the keto-thione tautomer is not merely a chemical curiosity; it is central to the biological activity of N-acylthioureas.
-
Receptor Binding: The specific arrangement of hydrogen bond donors (the two N-H groups) and acceptors (the C=O and C=S groups) in the stable conformer defines the pharmacophore. This precise geometry is responsible for interactions with biological targets like enzyme active sites or DNA[3][14]. A different tautomer would present a completely different set of donors and acceptors, likely abolishing activity.
-
Chelation: The N-acylthiourea backbone can act as a bidentate ligand, chelating metal ions using the carbonyl oxygen and the thiocarbonyl sulfur atoms[17][20]. This is a key mechanism for the inhibition of metalloenzymes (e.g., urease). The keto-thione form is perfectly pre-organized for this chelation.
-
Lipophilicity and Membrane Permeation: The thione form is significantly more polar than the thiol form. Its physicochemical properties, governed by the dominant tautomer, dictate its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
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Computational and theoretical studies of N'-Benzoyl-N,N-diethylthiourea
An In-Depth Technical Guide to the Computational and Theoretical Investigation of N'-Benzoyl-N,N-diethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest within the broader class of thiourea derivatives. As a Senior Application Scientist, my objective is to bridge experimental findings with theoretical insights, offering a self-validating narrative grounded in authoritative research. We will explore the synthesis, characterization, and, most critically, the computational and theoretical frameworks used to elucidate the structural, electronic, and biological properties of this compound.
Introduction: The Significance of this compound
Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties. Their therapeutic potential often stems from the presence of nitrogen, oxygen, and sulfur atoms, which act as key donor sites for forming stable complexes with metal ions in biological systems or interacting with protein residues.
This compound is a specific derivative that combines a benzoyl group with a disubstituted thiourea moiety. This structure is a compelling subject for computational analysis, as the interplay between the planar benzoyl ring and the flexible diethylthiourea chain dictates its conformation and, consequently, its reactivity and biological function. Theoretical studies, particularly Density Functional Theory (DFT) and molecular docking, are indispensable tools for predicting its behavior at a molecular level, guiding synthetic efforts, and accelerating the drug discovery process.
Synthesis and Spectroscopic Characterization
The foundation of any theoretical study is a well-characterized molecule. The synthesis of this compound and its analogs typically follows a reliable and straightforward protocol.
General Synthesis Protocol
The most common synthetic route involves a two-step process:
-
Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile. This reaction forms the reactive intermediate, benzoyl isothiocyanate.
-
Condensation with Diethylamine: The freshly prepared benzoyl isothiocyanate is then reacted in situ with diethylamine. A nucleophilic addition of the amine to the isothiocyanate group yields the final this compound product.
The resulting product is typically a solid that can be purified by recrystallization.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Validation
The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques. These experimental data also serve as crucial benchmarks for validating the results of computational models.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. For benzoylthiourea derivatives, characteristic peaks are observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), C-N stretching (around 1330-1350 cm⁻¹), and C=S stretching (around 700-750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzoyl group, the N-H proton, and the methylene and methyl protons of the diethyl groups. ¹³C NMR provides information on the carbon skeleton, including the characteristic signals for the C=O and C=S carbons.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+).
-
Single-Crystal X-ray Diffraction: When suitable crystals are obtained, X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This experimental geometry is the gold standard for validating computational results. For the closely related N-Benzoyl-N′,N′-dimethylthiourea, studies show the amide (NCO) group is twisted relative to the thioureido (SCN₂) group.
| Technique | Key Observables for this compound | Purpose |
| FT-IR | Vibrational bands for N-H, C=O, C-N, C=S groups. | Functional Group Identification |
| ¹H NMR | Signals for aromatic, N-H, -CH₂, and -CH₃ protons. | Proton Environment Mapping |
| ¹³C NMR | Signals for C=O, C=S, aromatic, and aliphatic carbons. | Carbon Skeleton Confirmation |
| Mass Spec | Molecular ion peak corresponding to C₁₂H₁₆N₂OS. | Molecular Weight Verification |
| X-ray | Precise bond lengths, angles, and crystal packing. | 3D Structure Determination |
| Table 1: Summary of Spectroscopic Characterization Techniques. |
Computational and Theoretical Deep Dive
Computational chemistry provides unparalleled insight into the molecular properties that govern the behavior of this compound. This section details the core theoretical methodologies and the knowledge they unlock.
A Guide to the Synthesis of Benzoylthiourea Compounds: Methodologies, Mechanisms, and Best Practices
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylthiourea derivatives have emerged as a prominent class of compounds in medicinal chemistry, commanding significant attention from researchers and drug development professionals.[1][2] Characterized by a versatile scaffold containing a benzoyl group linked to a thiourea moiety, these molecules exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and antiviral properties.[1][3][4] The pharmacological efficacy of these compounds is largely attributed to the C=O, C=S, and NH functional groups within their core structure, which serve as key interaction points with various biological targets.[1] The relative ease of their synthesis and the facility with which their structure can be systematically modified allows for the fine-tuning of their biological profiles, making them highly attractive candidates in modern drug discovery programs.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to benzoylthiourea derivatives, offering in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of the most effective methodologies.
Chapter 1: Core Synthetic Principles & Mechanistic Insights
The synthesis of benzoylthiourea compounds is fundamentally an elegant and efficient process rooted in the principles of nucleophilic addition. The success of the synthesis hinges on the generation and subsequent reaction of a key electrophilic intermediate.
The Benzoyl Isothiocyanate Intermediate
The cornerstone of most benzoylthiourea syntheses is the benzoyl isothiocyanate intermediate. This powerful electrophile is typically not isolated but generated in situ to maximize reactivity and yield. The most common and reliable method for its formation is the reaction of a substituted benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous polar aprotic solvent like acetone or acetonitrile.[5][6][7]
The choice of solvent is critical; acetone is widely favored as it readily dissolves the thiocyanate salt and the benzoyl chloride, facilitating a homogenous reaction environment, while the resulting ammonium or potassium chloride byproduct precipitates out, driving the reaction forward.[7]
The Nucleophilic Addition Mechanism
Once the benzoyl isothiocyanate is formed, the core bond-forming step occurs. This is a classic nucleophilic addition reaction where a primary amine attacks the central carbon atom of the isothiocyanate group (-N=C=S).[5][8]
The mechanism proceeds as follows:
-
Activation: The electron-withdrawing nature of the adjacent benzoyl (acyl) group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isothiocyanate.
-
Proton Transfer: A subsequent proton transfer from the amine nitrogen to the isothiocyanate nitrogen results in the stable N,N'-disubstituted benzoylthiourea product.
Caption: Nucleophilic addition mechanism for benzoylthiourea formation.
Chapter 2: Key Synthetic Methodologies
Several robust methods have been developed for the synthesis of benzoylthioureas. The choice of method often depends on the desired scale, available equipment, and the specific properties of the starting materials.
Method A: The Conventional Two-Step (In Situ) Synthesis
This is the most traditional, reliable, and widely documented approach.[9] It involves the in situ formation of benzoyl isothiocyanate, which is immediately reacted with a primary amine without isolation.
Causality Behind Experimental Choices:
-
Reflux Conditions: Heating the reaction mixture to reflux (typically in acetone, ~56°C) provides the necessary activation energy to ensure the complete formation of the benzoyl isothiocyanate intermediate and facilitate the subsequent nucleophilic addition.[3][10]
-
Anhydrous Solvent: The use of a dry solvent like acetone is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride and the benzoyl isothiocyanate intermediate back to the corresponding benzoic acid, which would terminate the reaction.
Method B: One-Pot Synthesis
This streamlined approach enhances efficiency by combining all reactants in a single reaction vessel, which simplifies the procedure and reduces purification steps.[9] In a typical one-pot protocol, the aroyl chloride, ammonium thiocyanate, and amine are combined in a solvent like acetonitrile and stirred at room temperature.[9]
Causality Behind Experimental Choices:
-
Room Temperature: While seemingly counterintuitive compared to the reflux conditions of the conventional method, the extended reaction time (e.g., 24 hours) allows the reaction to proceed to completion at ambient temperature, making it more energy-efficient and suitable for heat-sensitive substrates.[9]
-
Acetonitrile: Acetonitrile is an excellent solvent for this method, effectively dissolving all reactants while still allowing for the precipitation of the ammonium chloride byproduct.
Method C: Microwave-Assisted Synthesis
The application of microwave irradiation represents a significant advancement, offering a green and highly efficient alternative to conventional heating.[9] This method dramatically reduces reaction times from hours to mere minutes.[9] The reaction can be performed either solvent-free (neat) or in a small amount of a polar solvent.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly and efficiently couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This superheating effect drastically accelerates the rate of reaction, often leading to higher yields and cleaner product formation by minimizing the time for side reactions to occur.[5][9]
Comparative Analysis of Synthetic Methods
The selection of a synthetic strategy is a critical decision based on laboratory capabilities, desired throughput, and energy considerations.
| Synthesis Method | Key Features | Typical Reaction Time | Typical Yield | Reagents & Conditions |
| Conventional Two-Step | Reliable and widely used; robust for a wide range of substrates.[9] | 1–4 hours[9] | 70–90%[9] | Benzoyl chloride, KSCN/NH₄SCN, primary amine, acetone, reflux.[3][6][9] |
| One-Pot Synthesis | Streamlined procedure, reduces handling and purification steps.[9] | 5 minutes – 24 hours[9] | 92–94%[9] | Aroyl chloride, NH₄SCN, amine, acetonitrile, room temperature.[9] |
| Microwave-Assisted | Extremely rapid, energy-efficient, often improves yields.[9] | 5–18 minutes[9] | 83–93%[9] | Amine, benzoyl isothiocyanate, solvent-free or polar solvent, microwave irradiation.[9] |
Chapter 3: Detailed Experimental Protocols & Workflows
Adherence to a well-defined protocol is paramount for reproducibility and safety. The following protocols are self-validating systems for the synthesis of a representative benzoylthiourea compound.
General Laboratory Considerations
-
Safety: Benzoyl chlorides are lachrymatory and corrosive. Thiocyanates can be toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents & Glassware: All reagents should be of analytical grade. Glassware must be oven-dried before use to ensure anhydrous conditions.
Protocol 1: Conventional Synthesis of N-(2-((4-ethylphenoxy)methyl)benzoyl)-N'-(substituted-phenyl)thiourea
This protocol is adapted from the general procedure described by Limban et al.[3][10]
Caption: Experimental workflow for conventional benzoylthiourea synthesis.
Step-by-Step Methodology:
-
Intermediate Formation: To a solution of ammonium thiocyanate (0.01 mol) in 5 mL of dry acetone, add a solution of 2-(4-ethylphenoxymethyl)benzoyl chloride (0.01 mol) in 15 mL of dry acetone.[3][10]
-
The reaction mixture is refluxed for one hour to facilitate the in situ formation of 2-(4-ethylphenoxymethyl)benzoyl isothiocyanate.[3][10]
-
Amine Addition: After cooling the mixture to room temperature, a solution of the desired primary aromatic amine (0.01 mol) in 2 mL of acetone is added.[3][10]
-
The entire mixture is then refluxed for an additional hour.[3][10]
-
Isolation and Purification: After cooling, the reaction mixture is poured into 500 mL of cold water, causing the product to precipitate.[10]
-
The solid is collected by vacuum filtration, dried, and then purified by recrystallization from a suitable solvent like isopropanol to yield the final product.[10]
Chapter 4: Characterization and Structural Elucidation
Unambiguous characterization of the synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.[2][6]
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of key functional groups. The spectra of benzoylthiourea derivatives consistently show characteristic absorption bands.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation.
-
¹H NMR: The two N-H protons of the thiourea moiety typically appear as distinct singlets at downfield chemical shifts (δ 9.7-12.7 ppm) due to hydrogen bonding and resonance effects. Aromatic protons appear in their expected region (δ 6.7-8.2 ppm).[6][10]
-
¹³C NMR: The carbon atom of the thiocarbonyl group (C=S) is highly characteristic, appearing at a very downfield chemical shift (δ ~179-182 ppm). The carbonyl carbon (C=O) signal is also distinct and appears around δ ~169-170 ppm.[10]
-
Table of Characteristic Spectroscopic Data
| Technique | Functional Group | Characteristic Signal / Wavenumber | Reference |
| IR | N-H (amide) | 3322–3358 cm⁻¹ | [6] |
| IR | N-H (thioamide) | 3155–3183 cm⁻¹ | [3] |
| IR | C=O (carbonyl) | 1638–1668 cm⁻¹ | [6] |
| IR | C=S (thiocarbonyl) | 696–754 cm⁻¹ | [6] |
| ¹H NMR | CONH | δ 11.2–12.1 ppm (singlet) | [6][10] |
| ¹H NMR | CSNH | δ 9.7–12.7 ppm (singlet) | [6][10] |
| ¹³C NMR | C =S (thiocarbonyl) | δ 179–182 ppm | [10] |
| ¹³C NMR | C =O (carbonyl) | δ 169–171 ppm | [10] |
Chapter 5: Conclusion and Future Outlook
The synthesis of benzoylthiourea derivatives is a well-established and highly versatile field of organic chemistry, driven by the significant therapeutic potential of these compounds. The conventional in situ method remains a reliable standard, while modern one-pot and microwave-assisted techniques offer substantial improvements in efficiency, yield, and environmental impact. The continued exploration of novel synthetic methodologies, particularly those leveraging green chemistry principles, will undoubtedly accelerate the discovery of new benzoylthiourea-based drug candidates. As our understanding of their mechanism of action deepens, the rational design and synthesis of next-generation derivatives will play a pivotal role in addressing global health challenges, from antimicrobial resistance to cancer therapy.
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Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc, 2015(6), 206-245. [Link]
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Isothiocyanate - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2011). International Proceedings of Chemical Biological and Environmental Engineering, 14. [Link]
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). Molecules, 25(7), 1478. [Link]
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). Molecules, 25(7). [Link]
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Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. (2014). ResearchGate. [Link]
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Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. (2013). Journal of Chemistry. [Link]
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Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. (2009). ResearchGate. [Link]
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New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). MDPI. [Link]
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Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). RSC Advances. [Link]
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Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Publishing. [Link]
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Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation. (2018). PubMed. [Link]
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Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH. [Link]
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Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyanato)phenyl Ester. (n.d.). ACS Publications. [Link]
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Synthesis of new poly-benzoylthiourea and thermal and surface properties. (2019). ResearchGate. [Link]
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Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (2013). ResearchGate. [Link]
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Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education. [Link]
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Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). ICAIIT 2025 Conference. [Link]
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An In-Depth Technical Guide to N'-Benzoyl-N,N-diethylthiourea: Chemical Identity, Synthesis, and Applications
This guide provides a comprehensive technical overview of N'-Benzoyl-N,N-diethylthiourea, a versatile organic compound with significant potential in research and various industrial applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, synthesis protocols, and known utilities of this thiourea derivative.
Core Chemical Identification
A precise understanding of a compound's fundamental identifiers is paramount for any scientific endeavor. This compound is systematically identified by a range of chemical descriptors that ensure its unambiguous recognition in global databases and research literature.
| Identifier | Value | Source |
| CAS Number | 58328-36-2 | [1][2][3][4][5] |
| IUPAC Name | N-(diethylcarbamothioyl)benzamide | [1] |
| Molecular Formula | C₁₂H₁₆N₂OS | [1][2][3][4] |
| Molecular Weight | 236.34 g/mol | [1][2] |
| Canonical SMILES | CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | [1][2][4] |
| InChI | InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | [1][4] |
| InChIKey | UQXSQVXCEQMCPC-UHFFFAOYSA-N | [1] |
| Common Synonyms | 1-Benzoyl-3,3-diethylthiourea, N,N-Diethyl-N'-benzoylthiourea, N-(Diethylthiocarbamoyl)benzamide | [1][3] |
Synthesis and Structural Elucidation
The primary synthetic route to this compound involves the acylation of N,N-diethylthiourea with benzoyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of hydrogen chloride to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-diethylthiourea
-
Benzoyl chloride
-
Anhydrous solvent (e.g., acetone, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N,N-diethylthiourea in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of benzoyl chloride.
-
The addition of a base is necessary to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting materials and inhibit the reaction.
-
The reaction is initially performed at a low temperature to control the exothermic nature of the acylation.
Structural Confirmation
The structure of this compound has been confirmed through single-crystal X-ray diffraction analysis, which revealed a monoclinic crystal system.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of the synthesized compound.
Caption: Synthesis workflow for this compound.
Potential Applications and Areas of Research
This compound has emerged as a compound of interest in several scientific and industrial domains due to its versatile chemical properties.
Biological and Medicinal Chemistry
Thiourea derivatives are known to exhibit a wide range of biological activities. This compound has been investigated for its potential as an antimicrobial and anticancer agent.[1] The presence of both the benzoyl group and the thiourea moiety is believed to be crucial for its biological efficacy, potentially through mechanisms involving interference with cellular processes and induction of apoptosis in cancer cells.[1]
Caption: Potential biological activities of this compound.
Industrial Applications
In the field of material science and industry, this compound has found utility as a flotation agent in mineral processing.[1] Its ability to adsorb onto mineral surfaces facilitates the separation of valuable minerals from their ores. Furthermore, it has applications in polymer chemistry, where it can act as a catalyst or accelerator, particularly in the production of rubber.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Based on available information, the compound may be harmful if swallowed, and cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a thiourea derivative with a well-defined chemical identity and a straightforward synthetic pathway. Its diverse potential applications in medicinal chemistry and industrial processes make it a subject of ongoing research and development. This guide has provided a foundational understanding of its key characteristics to support and inspire further scientific exploration.
References
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The Architectonics of Molecular Recognition: A Guide to Supramolecular Features and Hydrogen Bonding in Substituted Thioureas
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Covalent Bond
In the intricate world of molecular science, the covalent bonds that define a molecule's identity are only the beginning of the story. The true complexity and functionality of chemical systems emerge from the subtle, yet powerful, non-covalent interactions that govern how molecules recognize and assemble with one another. Among these, hydrogen bonding stands as a paramount directional force, orchestrating the formation of ordered, functional supramolecular architectures. Substituted thioureas, a class of molecules bearing the characteristic N-C(S)-N backbone, serve as an exemplary scaffold for exploring the principles of hydrogen bonding and supramolecular chemistry. Their inherent hydrogen bond donors (N-H groups) and acceptor (C=S group) pre-organize them for predictable self-assembly, making them not only fascinating subjects for fundamental study but also promising candidates in crystal engineering, materials science, and, critically, drug development. This guide provides a deep dive into the supramolecular chemistry of substituted thioureas, blending fundamental principles with practical, field-proven insights to empower researchers in harnessing these interactions for molecular design.
The Thiourea Moiety: A Versatile Hydrogen Bonding Cassette
The humble thiourea core, (R¹R²N)(R³R⁴N)C=S, is a powerhouse of non-covalent interactions. Its significance stems from the interplay between its hydrogen bond donors and acceptors.
-
The N-H Donor: The protons on the nitrogen atoms are acidic and act as potent hydrogen bond donors. The strength and directionality of these N-H bonds are tunable through the electronic effects of the substituents (R groups).
-
The C=S Acceptor: The sulfur atom of the thiocarbonyl group is a soft and polarizable hydrogen bond acceptor. Unlike the more common carbonyl oxygen, the sulfur atom's larger size and diffuse electron density allow for a wider range of interaction geometries.
The primary and most robust interaction in thiourea-based systems is the N-H···S hydrogen bond . This interaction is the cornerstone of thiourea supramolecular chemistry, leading to the formation of highly predictable and stable assemblies.
The Dimeric Synthon: A Fundamental Building Block
The most prevalent supramolecular motif observed in monosubstituted thioureas is the centrosymmetric eight-membered ring, commonly denoted as the R²₂(8) synthon according to graph-set notation. This dimer is formed by a pair of self-complementary N-H···S hydrogen bonds, creating a remarkably stable and planar arrangement.
Methodological & Application
Application Notes and Protocols: N'-Benzoyl-N,N-diethylthiourea as a Versatile Ligand for Bioactive Metal Complexes
Introduction: The Emerging Role of N'-Benzoyl-N,N-diethylthiourea in Medicinal Inorganic Chemistry
N-acylthiourea derivatives, a fascinating class of organic compounds, have garnered significant attention for their ability to form stable and biologically active metal complexes.[1][2] Among these, this compound stands out as a particularly versatile ligand. Its structure, featuring both soft (sulfur) and hard (oxygen) donor atoms, allows for diverse coordination modes with a range of metal ions, leading to complexes with unique physicochemical properties and significant potential in drug development.[3][4]
The core appeal of this compound and its analogues in medicinal chemistry lies in the often-observed synergistic effect upon metal complexation. While the organic ligand itself may exhibit modest biological activity, its coordination to a metal center can dramatically enhance its therapeutic efficacy, particularly in the realms of anticancer and antimicrobial applications.[5][6][7][8][9] This enhancement is often attributed to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the metal ion's ability to influence the overall geometry and electronic properties of the molecule, thereby promoting interaction with biological targets.[9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of metal complexes incorporating this compound. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for the exploration of this promising class of compounds.
Part 1: Synthesis of this compound Ligand
The synthesis of this compound is a straightforward two-step process involving the formation of a benzoyl isothiocyanate intermediate, followed by its reaction with diethylamine.
Experimental Protocol: Ligand Synthesis
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone
-
Diethylamine
-
Hydrochloric acid (0.1 N)
-
Ethanol
-
Dichloromethane
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Formation of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve 0.05 mol of potassium thiocyanate in 30 mL of anhydrous acetone.
-
To this suspension, add a solution of 0.05 mol of benzoyl chloride in 30 mL of acetone dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for approximately 30-40 minutes. A white precipitate of potassium chloride will form.[10][11]
-
Cool the mixture to room temperature. The resulting solution contains the in situ generated benzoyl isothiocyanate and is used directly in the next step.
-
-
Formation of this compound:
-
To the cooled mixture from the previous step, add a solution of 0.05 mol of diethylamine in 30 mL of acetone dropwise with vigorous stirring.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Pour the reaction mixture into 100 mL of 0.1 N hydrochloric acid and stir. This will precipitate the crude product.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.[10]
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (e.g., 1:2 v/v) to yield colorless or pale yellow crystals.[10]
-
Dry the purified crystals in a vacuum desiccator.
-
Causality and Self-Validation: The initial reaction between benzoyl chloride and potassium thiocyanate is a classic method for generating acyl isothiocyanates. The use of anhydrous acetone is crucial to prevent hydrolysis of the benzoyl chloride and the isothiocyanate intermediate. The subsequent nucleophilic addition of diethylamine to the isothiocyanate is typically rapid. The final product is precipitated in an acidic aqueous solution to remove any unreacted amine and other soluble impurities. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (FTIR, ¹H NMR, and ¹³C NMR). A sharp melting point is indicative of a pure compound.[12]
Part 2: Synthesis of Metal Complexes
This compound can coordinate with a variety of transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), typically acting as a bidentate ligand through its carbonyl oxygen and thiocarbonyl sulfur atoms.[4][11]
Experimental Protocol: General Metal Complexation
Materials:
-
This compound ligand
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for solubility testing if needed
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
Preparation of Solutions:
-
Dissolve the this compound ligand in a suitable volume of ethanol (e.g., 30 mL for 0.01 mol).
-
In a separate flask, dissolve the metal salt in ethanol (e.g., 30 mL for 0.005 mol, for a 2:1 ligand-to-metal molar ratio).
-
-
Complexation Reaction:
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated complex and wash it with ethanol to remove any unreacted starting materials.[3]
-
Dry the complex in a vacuum desiccator.
-
Causality and Self-Validation: The 2:1 ligand-to-metal molar ratio is commonly employed for divalent metal ions, leading to the formation of ML₂ type complexes.[10] The choice of solvent is important; ethanol is often suitable due to the good solubility of the reactants and the poor solubility of the resulting complex, which facilitates its isolation. Refluxing the reaction mixture provides the necessary activation energy for the coordination reaction to go to completion. The formation of the complex can be visually confirmed by a color change and the formation of a precipitate. Further characterization is essential for structural elucidation.
Part 3: Characterization of the Ligand and its Metal Complexes
A thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compounds.
Table 1: Key Spectroscopic Data for Characterization
| Analysis Technique | This compound (Ligand) | Metal Complex (General) | Rationale for Observed Changes |
| FTIR (cm⁻¹) | ν(N-H): ~3100-3300ν(C=O): ~1640-1670ν(C=S): ~700-750 | ν(N-H): May shift or disappear if deprotonation occursν(C=O): Shifts to lower frequency (e.g., by 15-40 cm⁻¹)ν(C=S): Shifts to lower frequency (e.g., by 10-30 cm⁻¹) | A shift to lower wavenumbers for C=O and C=S stretching vibrations is a strong indication of their involvement in coordination to the metal ion.[11] The disappearance of the N-H band suggests deprotonation upon complexation. |
| ¹H NMR (ppm) | δ(N-H): ~8.0-10.0 (broad singlet) | δ(N-H): May disappear if deprotonated. Other proton signals may show slight shifts. | The disappearance of the N-H proton signal confirms deprotonation and coordination. Shifts in the positions of other protons can provide information about changes in the electronic environment upon complexation. |
| UV-Vis Spectroscopy | Shows characteristic π→π* and n→π* transitions. | New bands may appear in the visible region due to d-d transitions of the metal ion. Ligand-based transitions may be shifted. | The appearance of d-d transition bands is characteristic of transition metal complexes and provides information about the geometry of the coordination sphere. |
| Elemental Analysis | %C, %H, %N, %S should match calculated values. | %C, %H, %N, %S, and %Metal should match the calculated values for the proposed complex formula. | Provides empirical formula confirmation for both the ligand and the complex. |
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of the ligand and its metal complex.
Part 4: Applications in Drug Development - Protocols for Biological Evaluation
Metal complexes of this compound and related compounds have shown promising anticancer and antimicrobial activities.[5][13][14]
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (ligand and metal complexes) dissolved in DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Causality and Self-Validation: This assay is based on the principle that viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A lower IC₅₀ value indicates higher cytotoxic activity. Comparing the IC₅₀ values of the ligand and its metal complexes allows for the assessment of the effect of metal coordination on anticancer activity.[14] It is often observed that the metal complexes exhibit significantly lower IC₅₀ values than the free ligand, indicating enhanced cytotoxicity.[5][7]
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Standard antibiotics (e.g., ciprofloxacin, ampicillin) as positive controls
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Serial Dilution:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Causality and Self-Validation: The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand.[9] This increases the lipophilicity of the complex, favoring its permeation through the lipid layer of the bacterial membrane. The increased antimicrobial activity of metal complexes compared to the free ligand is a common finding.[15][16][17]
Visualization of the Proposed Mechanism of Enhanced Biological Activity
Sources
- 1. N-Benzoyl-N′,N′-dimethylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00678C [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 12. isca.me [isca.me]
- 13. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols: N'-Benzoyl-N,N-diethylthiourea for Heavy Metal Ion Extraction
Authored by: A Senior Application Scientist
Introduction: The Role of N'-Benzoyl-N,N-diethylthiourea in Selective Metal Chelation
Heavy metal contamination of aqueous environments is a significant global concern due to the toxicity and persistence of these pollutants. The selective removal and recovery of heavy metal ions are crucial for environmental remediation and industrial process control. This compound is a versatile chelating agent that has demonstrated considerable potential for the efficient extraction of various heavy metal ions from aqueous solutions.[1][2][3]
This technical guide provides a comprehensive overview of the application of this compound in heavy metal ion extraction. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed protocols and a deep understanding of the underlying chemical principles. The document covers the synthesis of the ligand, the mechanism of metal chelation, and detailed protocols for the solvent extraction of key heavy metal ions such as copper (Cu(II)), lead (Pb(II)), and cadmium (Cd(II)).
Part 1: Foundational Principles and Synthesis
Mechanism of Chelation: A Bidentate Embrace
This compound functions as a powerful bidentate ligand, coordinating with metal ions through its oxygen and sulfur atoms.[1][4][5] This dual coordination forms a stable six-membered ring structure with the metal ion, a key factor in the high stability of the resulting metal complex. The diethyl groups on one of the nitrogen atoms enhance the lipophilicity of the molecule, facilitating the transfer of the metal complex from the aqueous phase to an immiscible organic solvent during liquid-liquid extraction.
The chelation process is typically accompanied by the deprotonation of the ligand, leading to the formation of a neutral metal complex, as illustrated in the following diagram:
Figure 1: General Chelation Reaction. This diagram illustrates the reaction between a divalent metal ion (M²⁺) and two molecules of this compound (HL) to form a neutral metal complex ([M(L)₂]) and release two protons (H⁺).
Synthesis of this compound
The synthesis of this compound is a two-step process that can be performed in a one-pot reaction. The first step involves the formation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt. The second step is the nucleophilic addition of diethylamine to the isothiocyanate intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[6]
-
Diethylamine
-
Acetone (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Benzoyl Isothiocyanate:
-
In a round-bottom flask, dissolve potassium thiocyanate (1 equivalent) in anhydrous acetone.
-
Cool the flask in an ice bath and slowly add benzoyl chloride (1 equivalent) dropwise from a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. A white precipitate of potassium chloride will form.
-
-
Reaction with Diethylamine:
-
Without isolating the benzoyl isothiocyanate, cool the reaction mixture again in an ice bath.
-
Slowly add diethylamine (1 equivalent) dropwise to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring. A solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield a pure crystalline solid.
-
Dry the purified product in a desiccator.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Part 2: Protocols for Heavy Metal Ion Extraction
General Protocol for Liquid-Liquid Extraction
This protocol provides a general framework for the extraction of heavy metal ions from an aqueous solution using a solution of this compound in an organic solvent.
Materials and Equipment:
-
Stock solution of the heavy metal ion of interest (e.g., 1000 ppm)
-
This compound solution in a suitable organic solvent (e.g., chloroform, toluene)
-
pH buffers or dilute acid/base for pH adjustment
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion analysis
Procedure:
Figure 2: Experimental Workflow for Heavy Metal Extraction. A step-by-step visualization of the liquid-liquid extraction process.
-
Preparation of Solutions:
-
Prepare a standard aqueous solution of the heavy metal ion at a known concentration.
-
Prepare a solution of this compound in the chosen organic solvent (e.g., 0.01 M).
-
-
Extraction:
-
In a separatory funnel, add equal volumes of the aqueous metal solution and the organic ligand solution (typically a 1:1 phase ratio).
-
Adjust the pH of the aqueous phase to the desired value using appropriate buffers or dilute acid/base solutions.
-
Shake the separatory funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) can be calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 Where: C₀ = Initial concentration of the metal ion in the aqueous phase Cₑ = Equilibrium concentration of the metal ion in the aqueous phase
-
Specific Application Notes for Selected Heavy Metal Ions
The optimal conditions for extraction, particularly the pH of the aqueous phase, are highly dependent on the specific metal ion being targeted.
Copper (II) Extraction:
-
Optimal pH: this compound and its derivatives are effective for Cu(II) extraction over a wide pH range. Studies with similar benzoylthiourea compounds show quantitative extraction of Cu(II) at a pH of 8.[7][8]
-
Complex Formation: Cu(II) forms a stable 1:2 (metal:ligand) complex with this compound, where the ligand coordinates through its oxygen and sulfur atoms.[1][4][5]
Lead (II) Extraction:
-
Optimal pH: For lead (II) extraction using a similar N-morpholine-N'-benzoylthiourea, quantitative extraction was achieved at a pH of 7.[7][8] The pH for 50% extraction (pH₀.₅) was found to be 0.67, indicating efficient extraction even in acidic conditions.[7][8]
-
Selectivity: The significant difference in pH₀.₅ values for Pb(II) and Cu(II) suggests that their separation is feasible by controlling the pH of the aqueous solution.[7][8]
Cadmium (II) Extraction:
-
Extraction Efficiency: Studies using other benzoylthiourea derivatives have demonstrated high removal efficiencies for cadmium (II), with optimal efficiencies reaching up to 98.21%.[1] The extraction efficiency increases with an increase in the concentration of the benzoylthiourea compound.[1]
-
Mechanism: Computational studies suggest that the donor atoms for cadmium chelation are also the oxygen and sulfur atoms of the benzoylthiourea moiety.[1]
Part 3: Data Presentation and References
Summary of Extraction Parameters
The following table summarizes the key parameters for the extraction of selected heavy metal ions using this compound and its close analogs.
| Metal Ion | Optimal pH for Quantitative Extraction | Metal:Ligand Stoichiometry | Extraction Efficiency (%) | Reference(s) |
| Copper (Cu²⁺) | ~8 | 1:2 | >95 | [7][8] |
| Lead (Pb²⁺) | ~7 | 1:2 | >95 | [7][8] |
| Cadmium (Cd²⁺) | Not specified, but high efficiency observed | 1:2 (inferred) | up to 98.21 | [1] |
| Palladium (Pd²⁺) | 1-2 | 1:2 | High | [9] |
| Gold (Au³⁺) | 1-2 | Not specified | High | [9] |
| Mercury (Hg²⁺) | Not specified, but forms stable complexes | Not specified | High retention observed | [3][10] |
Note: Data for Cu(II) and Pb(II) are from studies using the closely related N-morpholine-N'-benzoylthiourea. Data for Cd(II) is from a study using other benzoylthiourea derivatives. Data for Hg(II) is inferred from complexation studies.
References
- Alabbasi, A. A., Essa, R. M., & Emrayed, H. F. (2022). Removal of Cadmium From its Aqueous Solution by Benzoyl Thiourea Compounds as an Extractant. Arabian Journal of Chemical and Environmental Research, 9(2), 184-196.
- Hernandez-Molina, R., Mederos, A., Gili, P., Dominguez, S., Gelling, A., & Fischer, J. (2002). Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)]. Journal of Inorganic Biochemistry, 92(1), 47-55.
- Rether, A., & Schuster, M. (2003). Selective separation and recovery of heavy metal ions using water-soluble N-benzoylthiourea modified PAMAM polymers. Reactive and Functional Polymers, 57(1), 13-21.
- Dominguez, M., Baeza, J., & Freire, E. (2002). Liquid–liquid extraction of palladium(II) and gold(III) with N-benzoyl-N′,N′-diethylthiourea and the synthesis of a palladium benzoylthiourea complex. Solvent Extraction and Ion Exchange, 20(4-5), 525-540.
-
Hernandez-Molina, R., Mederos, A., Gili, P., Dominguez, S., Gelling, A., & Fischer, J. (2002). Synthesis, characterization and antitumor activity of copper(II) complexes, [CuL2] [HL1-3=N,N-diethyl-N'-(R-benzoyl)thiourea (R=H, o-Cl and p-NO2)]. ResearchGate. [Link]
- Mohamadou, A., Le-Calvé, J., & Le-Bris, J. P. (1994).
- El-Sayed, N. K., & El-Sabbagh, I. A. (2012). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Sohag Journal of Sciences, 2(1), 404-410.
- Pérez, H., Suescun, L., Mombru, A. W., & Cerecetto, H. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(1), o647.
-
PrepChem. (n.d.). Synthesis of N-benzoyl-N'-[2-(2-pyrimidylmethylthio)ethyl]thiourea. Retrieved from [Link]
- Dinh, L. C., Nguyen, T. H., Nguyen, H. H., & Abram, U. (2024). Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes.
- Pourreza, N., & Rastegarzadeh, S. (2009). Solid phase extraction of mercury on sulfur loaded with N-(2-chloro benzoyl)-N'-phenylthiourea as a new adsorbent and determination by cold vapor atomic absorption spectrometry. Talanta, 78(4-5), 1293-1297.
- Google Patents. (1972). US3637787A - Method for the preparation of aryl isothiocyanates.
- Ahmad, S., Ismil, K., & Arshad, N. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. E-Journal of Chemistry, 8(4), 1649-1655.
-
Al-Abbasi, A. A., Essa, R. M., & Emrayed, H. F. (2022). Removal of Cadmium From its Aqueous Solution by Benzoyl Thiourea Compounds as an Extractant. MOCEDES. [Link]
- Ifeanyieze, K. J., Okpareke, O. C., Oruma, U. S., Ukwueze, N. N., Bircan, I. B., & Asegbeloyin, J. N. (2024). N-Morpholine-N'-benzoylthiourea as an extractant for Pb(II) and Cu(II) in aqueous media: Crystal structure of bis(N-morpholine-N′-4-benzoylthioureato)lead(II). European Journal of Chemistry, 15(3), 266-273.
-
Ifeanyieze, K. J., Okpareke, O. C., Oruma, U. S., Ukwueze, N. N., Bircan, I. B., & Asegbeloyin, J. N. (2024). N-Morpholine-N'-benzoylthiourea as an extractant for Pb(II) and Cu(II) in aqueous media: Crystal structure of bis(N-morpholine-N′-4-benzoylthioureato)lead(II). ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Liquid-Liquid Extraction of Lead Ions Using Newly Synthesized Extractant 2-(Dibutylcarbamoyl)benzoic Acid [analchemres.org]
- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Modeling the Solvent Extraction of Cadmium(II) from Aqueous Chloride Solutions by 2-pyridyl Ketoximes: A Coordination Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Solid phase extraction of mercury on sulfur loaded with N-(2-chloro benzoyl)-N'-phenylthiourea as a new adsorbent and determination by cold vapor atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Activity Screening of N'-Benzoyl-N,N-diethylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Versatile Scaffold of N'-Benzoyl-N,N-diethylthiourea
This compound and its derivatives represent a compelling class of compounds in medicinal chemistry, demonstrating a remarkable spectrum of biological activities.[1][2] The inherent structural features of the benzoylthiourea core, specifically the presence of C=O, C=S, and NH functional groups, facilitate a variety of interactions with biological macromolecules, making these compounds promising candidates for therapeutic development.[2] Their relative ease of synthesis further enhances their appeal as a versatile scaffold for generating libraries of analogues for biological screening. This guide provides an in-depth technical overview of the key biological activities associated with this compound derivatives—namely antibacterial, anticancer, and anti-inflammatory properties—and furnishes detailed protocols for their systematic screening and evaluation.
I. Synthesis of this compound Derivatives: A Foundational Overview
The synthesis of this compound derivatives is typically achieved through a robust and straightforward condensation reaction. The process generally involves the reaction of a substituted benzoyl chloride with a thiocyanate salt (such as potassium or ammonium thiocyanate) in an appropriate solvent like acetone to form a benzoyl isothiocyanate intermediate. This intermediate is then reacted in situ with N,N-diethylamine to yield the final this compound product.[3] The versatility of this synthetic route allows for the introduction of a wide array of substituents on the benzoyl ring, enabling the exploration of structure-activity relationships (SAR).
II. Antimicrobial Activity: Targeting Bacterial Proliferation
Thiourea derivatives have been extensively investigated for their antimicrobial properties.[1][2] The proposed mechanism of action for the antibacterial effects of many benzoylthiourea derivatives involves the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair.[4][5][6][7] By targeting this essential enzyme, these compounds can effectively halt bacterial growth.
Screening Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used and reliable technique for the preliminary screening of the antimicrobial activity of novel compounds.[8]
Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. The compound's ability to inhibit microbial growth is visualized as a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the bacterial suspension using a sterile cotton swab. The swab is streaked across the entire surface of the agar in three different directions to ensure confluent growth.
-
Well Preparation: A sterile cork borer (typically 6 mm in diameter) is used to create uniform wells in the inoculated agar plates.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the this compound derivative, dissolved in a suitable solvent (e.g., DMSO) at a specific concentration, is added to each well. A well containing only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin) acts as a positive control.
-
Incubation: The plates are incubated at a temperature optimal for the growth of the test organism (typically 37°C) for 18-24 hours.
-
Measurement and Interpretation: Following incubation, the diameter of the zone of inhibition is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation: Antimicrobial Activity
The results of the agar well diffusion assay should be tabulated for clear comparison.
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| This compound Derivative 1 | S. aureus | 100 | Data Placeholder |
| This compound Derivative 2 | S. aureus | 100 | Data Placeholder |
| This compound Derivative 1 | E. coli | 100 | Data Placeholder |
| This compound Derivative 2 | E. coli | 100 | Data Placeholder |
| Ciprofloxacin (Positive Control) | S. aureus | 30 | Data Placeholder |
| Ciprofloxacin (Positive Control) | E. coli | 30 | Data Placeholder |
| DMSO (Negative Control) | S. aureus | - | 0 |
| DMSO (Negative Control) | E. coli | - | 0 |
Note: The table above is a template. Actual zones of inhibition will vary depending on the specific derivative and bacterial strain. Some studies have reported moderate antibacterial activity for 3,3-diethyl benzoylthiourea derivatives.[9] For instance, certain N-benzoylthiourea derivatives have shown activity against Staphylococcus aureus.[3]
Visualizing the Mechanism: Inhibition of DNA Gyrase
Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.
III. Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
The anticancer potential of benzoylthiourea derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[10] A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.[11]
Screening Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: A sterile-filtered MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Data Presentation: Cytotoxicity
The cytotoxic activity of the derivatives is best presented in a table of IC50 values.
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound Derivative 1 | MCF-7 | 48 | Data Placeholder |
| This compound Derivative 2 | MCF-7 | 48 | Data Placeholder |
| This compound Derivative 1 | HeLa | 48 | Data Placeholder |
| This compound Derivative 2 | HeLa | 48 | Data Placeholder |
| Doxorubicin (Positive Control) | MCF-7 | 48 | Data Placeholder |
| Doxorubicin (Positive Control) | HeLa | 48 | Data Placeholder |
Note: This table is a template. IC50 values are dependent on the specific derivative and cell line. Some N-benzoylthiourea derivatives have shown potent cytotoxicity, with IC50 values in the micromolar range. For example, N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibited an IC50 value of 0.31 mM against MCF-7 cells.[12]
Visualizing the Mechanism: Induction of Apoptosis
Caption: Simplified pathway for apoptosis induction by this compound derivatives.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain thiourea derivatives have demonstrated anti-inflammatory properties, with a potential mechanism being the inhibition of cyclooxygenase (COX) enzymes.[13] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation.
Screening Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay typically measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid (the substrate), COX catalyzes the formation of prostaglandin G2 (PGG2), which is then reduced to PGH2, releasing a molecule that can be detected colorimetrically or fluorometrically. An inhibitor will reduce the amount of product formed.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and a detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase reaction).
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives. Include a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) as a positive control and a vehicle control.
-
Assay Reaction: In a 96-well plate, combine the assay buffer, enzyme, and the test compound or control.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation and Detection: Incubate the plate for a short period at a controlled temperature (e.g., 37°C). The development of color or fluorescence is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Data Presentation: COX Inhibition
The results of the COX inhibition assay are typically presented as IC50 values.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound Derivative 1 | Data Placeholder | Data Placeholder | Data Placeholder |
| This compound Derivative 2 | Data Placeholder | Data Placeholder | Data Placeholder |
| Celecoxib (Positive Control) | Data Placeholder | Data Placeholder | Data Placeholder |
| Indomethacin (Positive Control) | Data Placeholder | Data Placeholder | Data Placeholder |
Note: This table is a template. IC50 values will vary based on the specific derivative.
Visualizing the Mechanism: Inhibition of the Cyclooxygenase Pathway
Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.
V. Concluding Remarks and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the initial screening of these compounds for their antimicrobial, anticancer, and anti-inflammatory activities. Further investigation into the mechanisms of action, elucidation of detailed structure-activity relationships, and in vivo efficacy studies are essential next steps in translating the potential of these versatile molecules into clinical applications.
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Synthesis and Evaluation of Platinum(II) Benzoylthiourea Complexes for Anticancer Applications: An Application Note and Protocol Guide
Introduction: The Rationale for Novel Platinum-Based Therapeutics
Platinum-based chemotherapy, exemplified by cisplatin, carboplatin, and oxaliplatin, represents a cornerstone in the treatment of various malignancies, including testicular, ovarian, lung, and colorectal cancers.[1][2] The therapeutic efficacy of these drugs is primarily attributed to their ability to form covalent adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3] Specifically, cisplatin forms intrastrand and interstrand crosslinks, predominantly at the N7 position of guanine bases, causing significant distortion of the DNA helix.[3][4]
Despite their clinical success, the utility of existing platinum drugs is hampered by significant drawbacks, including severe side effects like nephrotoxicity and neurotoxicity, as well as the development of intrinsic or acquired drug resistance.[2][3] This has fueled a continuous search for new platinum complexes with improved pharmacological profiles—namely, enhanced cytotoxicity against resistant tumors and a more favorable toxicity profile.
One promising strategy involves the modification of the ligand environment around the platinum(II) center. Benzoylthiourea derivatives have emerged as versatile ligands in coordination chemistry due to their multiple donor atoms and have been investigated for a range of biological activities.[5][6] The coordination of these ligands to platinum(II) can modulate the complex's lipophilicity, stability, and reactivity, potentially leading to altered mechanisms of cellular uptake, DNA interaction, and ultimately, anticancer activity.[5][7] It is hypothesized that platinum(II) complexes incorporating benzoylthiourea ligands could exhibit a dual mechanism of action, involving both the platinum center's coordination to DNA and the biological activity of the thiourea ligand itself.[2] This guide provides a comprehensive overview of the synthesis, characterization, and anticancer evaluation of these promising compounds.
Part 1: Synthesis and Characterization of Platinum(II) Benzoylthiourea Complexes
The synthesis of platinum(II) complexes with benzoylthiourea ligands typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired benzoylthiourea ligand in an appropriate solvent. The stoichiometry of the reaction is crucial in determining the final structure of the complex, which can range from cis- or trans-isomers to complexes with varying ligand-to-metal ratios.[8][9]
Protocol 1: General Synthesis of a cis-Platinum(II) bis(Benzoylthiourea) Complex
This protocol describes a general method for the synthesis of a cis-platinum(II) complex with a generic N,N-disubstituted-N'-benzoylthiourea ligand.
Materials and Reagents:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
N,N-disubstituted-N'-benzoylthiourea ligand
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Ligand Dissolution: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2 molar equivalents of the N,N-disubstituted-N'-benzoylthiourea ligand in anhydrous DMF.
-
Platinum Precursor Addition: To the stirred ligand solution, add 1 molar equivalent of K₂PtCl₄.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add anhydrous diethyl ether to the stirred solution to precipitate the crude product.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with small portions of water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final product under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the platinum(II) center and potential side reactions.
-
Anhydrous Solvents: Anhydrous solvents are used to prevent the hydrolysis of the platinum precursor and the ligand.
-
Molar Equivalents: The 2:1 molar ratio of ligand to platinum precursor is chosen to favor the formation of the bis-ligated complex.
-
Heating: Gentle heating increases the rate of the reaction by providing the necessary activation energy for ligand substitution.
-
Precipitation with Diethyl Ether: Diethyl ether is used as an anti-solvent to precipitate the more polar product from the DMF solution.
Characterization of the Synthesized Complex
The synthesized platinum(II) complex must be thoroughly characterized to confirm its structure, purity, and geometry. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): NMR provides detailed information about the molecular structure. ¹H and ¹³C NMR are used to confirm the coordination of the benzoylthiourea ligand. ¹⁹⁵Pt NMR is particularly useful for confirming the presence of platinum and can provide insights into the coordination environment.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand to the platinum ion. A shift in the vibrational frequencies of the C=O and C=S groups in the complex compared to the free ligand can indicate their involvement in coordination.[10]
-
Elemental Analysis (CHN-S): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which is then compared to the theoretical values to confirm the empirical formula.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry (e.g., square planar).[10][11]
Part 2: In Vitro Anticancer Evaluation
The primary goal of the in vitro evaluation is to assess the cytotoxic potential of the newly synthesized platinum(II) benzoylthiourea complexes against a panel of human cancer cell lines.[12][13][14] The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[15][16][17]
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Synthesized Platinum(II) Complex (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase.[18] Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.[16][22] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the platinum(II) complex in complete growth medium from the stock solution.[16] After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.[18] Include a "vehicle control" (cells treated with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (cells in medium only).[18]
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][23] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[18] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[22] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19][23]
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage of the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Determine IC₅₀ Value: Plot the percent viability against the logarithm of the drug concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[16]
Data Presentation
Summarize the IC₅₀ values for the synthesized platinum(II) benzoylthiourea complexes and a reference compound (e.g., cisplatin) against a panel of cancer cell lines in a clear and concise table.
| Compound | Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |
| Pt-BTU-1 | MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Part 3: Mechanistic Insights
Understanding the mechanism of action of these novel platinum complexes is crucial for their further development. The primary mechanism of action for many platinum-based drugs is interaction with DNA.[3] However, other cellular targets and pathways may also be involved.
DNA Binding
The interaction of the platinum(II) benzoylthiourea complexes with DNA can be investigated using various biophysical techniques, such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism. These studies can provide evidence for covalent binding to DNA, similar to cisplatin, or intercalative binding, where the ligand inserts between the DNA base pairs.[24]
Induction of Apoptosis
A key hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells.[1] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[1][25] The activation of key caspases, such as caspase-3 and caspase-9, can be investigated to confirm that the observed cytotoxicity is due to the induction of apoptosis.[1][26]
Visualizing the Experimental Workflow and Potential Mechanism
Conclusion
The synthesis of platinum(II) complexes with benzoylthiourea ligands offers a promising avenue for the development of novel anticancer agents with potentially improved efficacy and reduced toxicity. The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these compounds. A thorough investigation of their mechanism of action will be critical in identifying lead candidates for further preclinical and clinical development. By systematically exploring the structure-activity relationships, it is possible to fine-tune the properties of these complexes to design the next generation of platinum-based cancer therapeutics.
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One-Pot Synthesis of N,N-disubstituted-N′-acylthiourea Ligands: A Detailed Guide for Researchers
Introduction: The Versatility and Importance of Acylthiourea Ligands
N,N-disubstituted-N'-acylthioureas are a fascinating and highly versatile class of organic compounds that have garnered significant attention across various scientific disciplines. Their unique structural motif, characterized by a central thiourea backbone flanked by an acyl group and two N-substituents, imparts a rich coordination chemistry and a broad spectrum of biological activities.[1][2] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems, act as precursors for anion receptors, and have shown promise as organocatalysts and corrosion inhibitors.[1]
From a medicinal chemistry perspective, acylthiourea derivatives have demonstrated a wide array of pharmacological benefits, including anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] In materials science, these ligands are utilized as single-source precursors for the deposition of transition metal sulfide thin films, which have applications in electronics and energy storage.[4][5][6]
The classical synthesis of these compounds often involves multi-step procedures. However, the development of one-pot synthesis methodologies has revolutionized their accessibility, offering a more efficient, atom-economical, and time-saving approach.[2] This application note provides a detailed, field-proven protocol for the one-pot synthesis of N,N-disubstituted-N'-acylthiourea ligands, explains the underlying reaction mechanism, and discusses their diverse applications.
Reaction Principle: A One-Pot, Two-Step Approach
The most widely adopted one-pot synthesis of N,N-disubstituted-N'-acylthiourea ligands proceeds via a two-step sequence in a single reaction vessel.[4] The process begins with the reaction of an acyl chloride with a thiocyanate salt, typically ammonium or potassium thiocyanate, to generate an acyl isothiocyanate intermediate in situ. This highly reactive intermediate is not isolated but is immediately treated with a secondary amine. The nucleophilic addition of the amine to the central carbon atom of the isothiocyanate yields the final N,N-disubstituted-N'-acylthiourea product.[7][8]
The choice of solvent is critical, with anhydrous acetone or acetonitrile being commonly used to facilitate the reaction and prevent hydrolysis of the acyl chloride and the isothiocyanate intermediate.[1] For less reactive systems or to improve yields, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be employed.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of a representative N,N-disubstituted-N'-acylthiourea. Reagent quantities can be adjusted based on the specific substrates used.
Materials:
-
Acyl chloride (e.g., benzoyl chloride) (1.0 eq)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.1 eq)
-
Secondary amine (e.g., diphenylamine, diisopropylamine) (1.0 eq)
-
Anhydrous acetone (reaction solvent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Acyl Isothiocyanate Intermediate:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ammonium thiocyanate (1.1 eq).
-
Add a sufficient volume of anhydrous acetone to dissolve the ammonium thiocyanate and begin stirring.
-
Cool the flask in an ice bath.
-
In a dropping funnel, dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous acetone.
-
Add the acyl chloride solution dropwise to the stirred suspension of ammonium thiocyanate over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours. The formation of the acyl isothiocyanate is often indicated by the formation of a precipitate (ammonium or potassium chloride).
-
-
Reaction with the Secondary Amine:
-
Dissolve the secondary amine (1.0 eq) in anhydrous acetone in a separate flask.
-
Add the amine solution dropwise to the reaction mixture containing the in situ generated acyl isothiocyanate at room temperature.
-
A color change or a slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitoring by TLC is recommended).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water with constant stirring.
-
The N,N-disubstituted-N'-acylthiourea product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone/water mixture).
-
Dry the purified product under vacuum.
-
Characterization: The structure and purity of the synthesized ligands can be confirmed using standard analytical techniques such as:
-
FT-IR Spectroscopy: Look for characteristic peaks for C=O (amide), C=S (thiourea), and N-H stretching vibrations.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the product.
Mechanism of Reaction
The one-pot synthesis proceeds through a well-defined mechanistic pathway. The key steps are illustrated in the diagram below.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Workflow Overview
The overall experimental process can be summarized in the following workflow diagram.
Caption: Overall experimental workflow.
Quantitative Data Summary
The yields of N,N-disubstituted-N'-acylthiourea ligands can vary depending on the specific acyl chloride and secondary amine used. The following table provides representative data for a few synthesized compounds.
| Entry | Acyl Chloride | Secondary Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzoyl chloride | Diphenylamine | N'-(benzoyl)-N,N-diphenylthiourea | ~85% | 145-147 |
| 2 | Cinnamoyl chloride | Diisopropylamine | N'-(cinnamoyl)-N,N-diisopropylthiourea | ~90% | 110-112 |
| 3 | 4-Chlorobenzoyl chloride | Diethylamine | N'-(4-chlorobenzoyl)-N,N-diethylthiourea | ~88% | 98-100 |
Note: Yields are based on the limiting reagent (acyl chloride) and may vary based on reaction scale and purification efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Wet reagents or solvent. 2. Acyl chloride has degraded. 3. Reaction temperature too high during acyl isothiocyanate formation. | 1. Use freshly dried solvents and reagents. 2. Use freshly distilled or a new bottle of acyl chloride. 3. Maintain the temperature below 5 °C during the addition of acyl chloride. |
| Formation of side products | 1. Hydrolysis of acyl chloride or acyl isothiocyanate. 2. Reaction of the amine with the acyl chloride directly. | 1. Ensure anhydrous conditions. 2. Add the acyl chloride slowly to the thiocyanate first to ensure complete formation of the acyl isothiocyanate before adding the amine. |
| Difficulty in product precipitation | The product is soluble in water or forms an oil. | Try extracting the product with an organic solvent (e.g., ethyl acetate), then wash the organic layer, dry it, and evaporate the solvent. |
| Product is difficult to purify | The product is contaminated with starting materials or side products. | Optimize the recrystallization solvent system. Column chromatography may be necessary in some cases. |
Conclusion and Future Outlook
The one-pot synthesis of N,N-disubstituted-N'-acylthiourea ligands is a robust and efficient method that provides access to a wide range of valuable compounds. The simplicity of the procedure, coupled with the ready availability of starting materials, makes it an attractive methodology for both academic research and industrial applications. The continued exploration of the catalytic versions of this reaction and the expansion of the substrate scope will undoubtedly lead to the discovery of new acylthiourea derivatives with novel properties and applications in medicine, materials science, and catalysis.
References
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
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Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]
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N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. PMC - NIH. [Link]
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Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC - PubMed Central. [Link]
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N,N-Disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. Dalton Transactions (RSC Publishing). [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
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N,N-Disubstituted-N'-acylthioureas as modular ligands for deposition of transition metal sulfides. Semantic Scholar. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. [Link]
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Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PMC - NIH. [Link]
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. [Link]
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Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. ResearchGate. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH. [Link]
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Evaluating the Cytotoxic Effects of Benzoylthiourea Derivatives on Cancer Cell Lines: Application Notes and Protocols
Introduction: The Therapeutic Potential of Benzoylthiourea Derivatives
Benzoylthiourea derivatives have emerged as a compelling class of compounds in oncological research, demonstrating significant cytotoxic effects across a spectrum of cancer cell lines.[1][2][3] Their versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity. The anticancer mechanisms of these derivatives are multifaceted, frequently involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][4][5] Notably, their activity has been linked to the inhibition of key regulators such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cytotoxic and apoptotic potential of novel benzoylthiourea derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and explore the underlying molecular pathways these compounds may target.
Data Presentation: A Comparative Analysis of Cytotoxic Potency
A crucial first step in evaluating any potential anticancer agent is to determine its cytotoxic potency, often expressed as the half-maximal inhibitory concentration (IC50). This metric represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of benzoylthiourea derivatives against various human cancer cell lines, offering a comparative overview of their efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | [6] |
| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 940 | [6] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1470 | [1] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast, HER-2 overexpressing) | 640 | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | Potent (specific value not stated) | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | Potent (specific value not stated) | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | Potent (specific value not stated) | [2] |
| Benzothiazole thiourea derivatives | MCF-7, HT-29 (Breast, Colon) | 0.39 - 200 | |
| Dipeptide thioureas with L-proline | BGC-823 (Gastric) | 20.9 - 103.6 | [7] |
| Dipeptide thioureas with L-proline | A549 (Lung) | 19.2 - 112.5 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [5] |
Experimental Workflow: A Multi-faceted Approach to Cytotoxicity Assessment
A robust evaluation of a compound's cytotoxic effects necessitates a multi-pronged approach. We recommend a tiered experimental workflow that begins with assessing overall cell viability and membrane integrity, followed by a more detailed investigation into the specific mode of cell death, primarily apoptosis.
Caption: A tiered experimental workflow for evaluating the cytotoxic effects of benzoylthiourea derivatives.
Detailed Protocols: A Step-by-Step Guide
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoylthiourea derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay colorimetrically measures the amount of LDH released, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls in triplicate:
-
Untreated cells (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzoylthiourea derivatives at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key "executioner" caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Mitochondrial Membrane Potential Assay (JC-1)
Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis. The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with the benzoylthiourea derivatives as described for the Annexin V assay.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 dye (typically 2-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, the green fluorescence is typically detected in the FITC channel and the red fluorescence in the PE channel.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Mechanistic Insights: Unraveling the Signaling Pathways
Benzoylthiourea derivatives often exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and proliferation. Understanding which pathways are affected provides crucial insights into the compound's mechanism of action and can guide further drug development.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some benzothiazole derivatives, which are structurally related to benzoylthioureas, have been shown to induce apoptosis by suppressing the PI3K/Akt pathway.[8][9] This suppression leads to the downstream inactivation of anti-apoptotic proteins and activation of pro-apoptotic factors.
Caption: Proposed mechanism of benzoylthiourea derivatives inducing apoptosis via inhibition of the PI3K/Akt pathway.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis. Dysregulation of this pathway is common in many cancers. While direct evidence for benzoylthiourea derivatives is still emerging, related urea derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.
Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway by benzoylthiourea derivatives.
Conclusion: A Roadmap for Novel Anticancer Drug Discovery
This guide provides a comprehensive framework for the systematic evaluation of benzoylthiourea derivatives as potential anticancer agents. By employing a tiered approach that encompasses initial cytotoxicity screening, detailed apoptosis characterization, and mechanistic pathway analysis, researchers can gain a thorough understanding of a compound's biological activity. The provided protocols offer a solid foundation for these investigations, and the insights into relevant signaling pathways can guide hypothesis-driven research. The continued exploration of this promising class of compounds, guided by robust and reproducible experimental methodologies, holds significant potential for the discovery of novel and effective cancer therapeutics.
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Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020). NIH. [Link]
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Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. (2008). PubMed. [Link]
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Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action. (2023). PubMed Central. [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
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Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. ResearchGate. [Link]
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Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. (2016). PubMed. [Link]
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Application Notes & Protocols: Benzoylthiourea Derivatives as Insect Growth Regulators
<-4>
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of benzoylthiourea (BTU) derivatives as potent Insect Growth Regulators (IGRs). Benzoylthioureas, and the closely related benzoylphenylureas (BPUs), function primarily as chitin synthesis inhibitors, disrupting the molting process in larval insects and leading to mortality.[1][2][3][4] This guide elucidates the core mechanism of action, explores critical structure-activity relationships (SAR), and furnishes detailed, field-proven protocols for the synthesis, in vitro screening, and in vivo evaluation of these compounds. The methodologies are designed to be self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction: The Imperative for Selective Insecticides
The development of insecticides with high target specificity and low non-target toxicity is a cornerstone of modern integrated pest management (IPM) programs.[5] Insect Growth Regulators (IGRs) represent a class of compounds that meet these criteria by interfering with unique biochemical and physiological processes in insects, such as molting and metamorphosis.[1][4]
Chitin, a polysaccharide of N-acetylglucosamine, is a fundamental structural component of the insect exoskeleton (cuticle) but is absent in vertebrates.[6][7] This makes the chitin biosynthesis pathway an ideal target for selective insecticides. Benzoylthiourea derivatives and their BPU analogues are highly effective IGRs that specifically inhibit chitin synthase, the terminal enzyme in this pathway.[2][6][8] By disrupting cuticle formation, these compounds cause insects to fail during the critical molting process, resulting in larval death.[6][9] This guide provides the foundational knowledge and practical protocols to investigate and harness the potential of novel benzoylthiourea derivatives.
Mechanism of Action: Inhibition of Chitin Synthesis
The primary mode of action for benzoylthiourea and benzoylphenylurea derivatives is the disruption of chitin synthesis.[2][5][10] The insect exoskeleton must be shed and reformed multiple times during larval development, a process known as molting. This process is critically dependent on the timely and accurate synthesis of a new cuticle, for which chitin is the principal scaffold material.[11]
The chitin biosynthesis pathway begins with glucose and culminates in the polymerization of N-acetylglucosamine (GlcNAc) into long chitin chains by the enzyme Chitin Synthase (CHS) at the epidermal cell membrane.[12][13][14] Benzoyl-based IGRs are understood to inhibit the final polymerization step catalyzed by CHS.[2][8] This leads to an improperly formed cuticle that cannot withstand the physical stresses of molting or protect the insect from its environment, ultimately causing death.[9]
Caption: Simplified insect chitin biosynthesis pathway and the point of inhibition by Benzoylthiourea derivatives.
Core Principles: Synthesis and Structure-Activity Relationship (SAR)
The general synthesis of N,N'-disubstituted benzoylthioureas is a robust and versatile process, allowing for the creation of large libraries for screening. The typical procedure involves the reaction of a substituted benzoyl isothiocyanate with a primary amine.[1]
General Synthesis Route:
-
Formation of Benzoyl Isothiocyanate: A substituted benzoyl chloride is reacted with ammonium thiocyanate in a dry solvent like acetone under reflux. This generates the reactive benzoyl isothiocyanate intermediate.[1]
-
Reaction with Amine: A solution of the desired primary amine is then added to the reaction mixture. The amine's nucleophilic nitrogen attacks the electrophilic carbon of the isothiocyanate group.
-
Product Formation: The mixture is refluxed to complete the reaction, then poured over ice water to precipitate the crude benzoylthiourea derivative. The product can then be purified by recrystallization.[1]
Structure-Activity Relationship (SAR): The biological activity of BTU derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N'-aryl rings. Understanding these relationships is critical for designing potent IGRs.[5]
| Position | Substituent Type | Effect on Activity | Rationale / Causality |
| Benzoyl Ring | Halogens (e.g., 2,4-dichloro) | Often increases activity | Enhances the electrophilicity of the carbonyl carbon and may improve binding to the target site. The 2,6-difluoro substitution is a classic feature of potent BPUs like Lufenuron. |
| N'-Aryl Ring | Halogens (e.g., -Cl, -F) | Generally enhances activity | Can increase lipophilicity, aiding transport to the target site. Electronic effects can modulate the conformation of the molecule for optimal target interaction. |
| N'-Aryl Ring | Electron-donating groups (e.g., -OCH3) | Variable, can increase or decrease | Can alter the electronic properties and steric profile of the molecule. Ortho-substitutions may force a specific conformation that is beneficial for activity.[15] |
| Thiourea Bridge | C=S vs. C=O | C=O (urea) often shows higher activity | The oxygen of the urea group may form more favorable hydrogen bonds with the target enzyme compared to the sulfur of the thiourea. However, thioureas remain highly active.[15] |
Application Protocols
Protocol 1: In Vitro Chitin Synthase Inhibition Assay
This protocol provides a non-radioactive, high-throughput method to directly measure the inhibitory effect of test compounds on chitin synthase activity. The assay relies on the specific binding of newly synthesized chitin to Wheat Germ Agglutinin (WGA) coated on a microtiter plate.[6][7]
Caption: Experimental workflow for the in vitro chitin synthase inhibition assay.
A. Materials & Reagents:
-
Enzyme Source: Microsomal fraction containing chitin synthase, prepared from a target insect species (e.g., Spodoptera frugiperda, Tribolium castaneum) at a susceptible life stage.
-
Test Compounds: Benzoylthiourea derivatives dissolved in DMSO.
-
Positive Control: Lufenuron or another known chitin synthesis inhibitor.[6]
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Plate: 96-well WGA-coated microtiter plate.
-
Buffers & Reagents: 50 mM Tris-HCl (pH 7.5), MgCl₂, Bovine Serum Albumin (BSA), Wheat Germ Agglutinin-Horseradish Peroxidase (WGA-HRP) conjugate, TMB substrate solution.[16]
B. Step-by-Step Protocol:
-
Plate Preparation: If not pre-coated, coat wells of a 96-well plate with WGA solution (e.g., 50 µg/mL) overnight. Wash wells three times with deionized water.[6]
-
Blocking: Block non-specific binding by adding 200 µL of blocking buffer (e.g., 2% BSA in Tris-HCl) to each well and incubate for 2-3 hours at room temperature. Wash three times with deionized water.[6]
-
Compound Addition: Prepare serial dilutions of test compounds and controls in Tris-HCl buffer. Add 2 µL of each dilution to the appropriate wells. For the 100% activity control, add 2 µL of DMSO.[16]
-
Reaction Initiation: Prepare a master reaction mix containing Tris-HCl buffer, MgCl₂ (e.g., 10 mM), GlcNAc (e.g., 5 mM), and the enzyme preparation. Add 48 µL of this mix to each well. Finally, add 50 µL of a solution containing the substrate, UDP-GlcNAc (e.g., 1 mM), to initiate the reaction.[6][16]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 2-3 hours.[16]
-
Detection:
-
Wash the plate six times with deionized water to remove unreacted substrate and unbound enzyme.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C. This allows the conjugate to bind to the newly synthesized chitin captured on the plate.[16]
-
Wash the plate six times again to remove unbound WGA-HRP.
-
Add 100 µL of fresh TMB substrate solution. A blue color will develop in proportion to the amount of bound HRP.[16]
-
-
Data Acquisition: Read the optical density (OD) at 600-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
Protocol 2: Larval Bioassay for In Vivo Efficacy
This protocol assesses the overall insecticidal activity of the compounds on whole organisms, accounting for factors like penetration, metabolism, and transport to the target site. The primary endpoint is mortality or failure to successfully molt, often expressed as a Lethal Concentration (LC₅₀).
Caption: Workflow for a diet-based larval bioassay to determine in vivo efficacy.
A. Materials & Reagents:
-
Test Insects: A laboratory-reared, susceptible strain of a target insect pest (e.g., Spodoptera littoralis, Aedes aegypti larvae). Use a synchronized population, such as newly molted 3rd instar larvae.[1][17]
-
Test Compounds: Dissolved in a suitable solvent (e.g., acetone) and then diluted in water with a non-ionic surfactant (e.g., Triton X-100) to ensure even application.
-
Negative Control: Solvent/surfactant solution without the test compound.[17][18]
-
Positive Control: A commercial IGR with known activity against the test species.
-
Exposure Arenas: Petri dishes, multi-well plates, or small cups.[17][18]
-
Diet: Artificial diet for leaf-eating insects or distilled water for mosquito larvae.[1][17]
B. Step-by-Step Protocol:
-
Preparation of Test Concentrations: Prepare a stock solution of the test compound in acetone. Create a series of working concentrations by diluting the stock solution in distilled water containing a small amount of surfactant (e.g., 0.1%).[1]
-
Diet Treatment:
-
For Leaf-Feeders: Pipette a defined volume of each concentration onto the surface of a pre-weighed artificial diet plug or dip a leaf disc (e.g., castor bean, cotton) into the solution for 30 seconds.[1]
-
For Mosquito Larvae: Add the required volume of the test solution to a specific volume of distilled water (e.g., 1 mL of solution to 199 mL of water) in a beaker or cup to achieve the final target concentration.[18][19]
-
-
Solvent Evaporation: Allow the solvent to evaporate completely from the treated diet/leaf discs in a fume hood for at least one hour before introducing the larvae.[1][18]
-
Larval Exposure:
-
For Leaf-Feeders: Place one treated diet plug/leaf disc into each arena. Introduce a single, pre-weighed larva into each arena. Use at least 20-25 larvae per concentration and control group.[20]
-
For Mosquito Larvae: Using a pipette, transfer a set number of larvae (e.g., 20-25) into each container of treated water.[17][18]
-
-
Incubation: Maintain the arenas under controlled environmental conditions (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).
-
Data Collection: Record the number of dead larvae every 24 hours for a period of 72 hours or until the negative control group has molted to the next instar or pupated.[17] Note any morphological abnormalities, such as failure to shed the old cuticle.
-
Data Analysis:
-
If mortality in the negative control group is between 5-20%, correct the treatment mortality using Abbott's formula.[17] If control mortality exceeds 20%, the experiment should be repeated.
-
Use probit analysis to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence intervals.[17] This analysis models the relationship between the dose (concentration) and the probit of the mortality response.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| In Vitro: High variability between replicates | Inconsistent pipetting; Incomplete washing; Inhomogeneous enzyme preparation. | Use calibrated pipettes; Ensure consistent and thorough washing steps; Gently mix enzyme preparation before aliquoting. |
| In Vitro: Low signal in positive control | Inactive enzyme; Degraded substrate (UDP-GlcNAc); Incorrect buffer pH. | Prepare fresh enzyme extract; Use fresh, properly stored substrate; Verify pH of all buffers. |
| In Vivo: High mortality in negative control (>20%) | Unhealthy insect colony; Contamination (microbial or chemical); Mechanical injury during handling. | Check insect rearing conditions; Autoclave diet and sterilize equipment; Handle larvae gently with a soft brush. |
| In Vivo: No dose-response observed | Compound insolubility; Incorrect concentration range; Insect resistance. | Check compound solubility in the test medium; Conduct a preliminary range-finding study with wide concentration steps; Verify the susceptibility of the insect strain. |
Conclusion
Benzoylthiourea derivatives are a promising class of insect growth regulators with a selective mode of action that makes them valuable candidates for IPM programs. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and evaluation of novel BTU compounds. By combining in vitro enzyme assays with in vivo whole-organism bioassays, researchers can effectively identify potent lead compounds, elucidate structure-activity relationships, and advance the development of the next generation of selective and effective insecticides.
References
- Vertex AI Search. (2020). PROTOCOL FOR LARVICIDE BIOASSAYS.
- BenchChem. (n.d.). Application Notes and Protocols for Chitin Synthase Activity Assay in the Presence of Lufenuron.
- Frontiers. (n.d.). Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Chitin Synthase Activity Assay.
- Semantic Scholar. (n.d.). Chitin Metabolic Pathways in Insects and Their Regulation.
- Sohag University. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.).
- Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing.
- ResearchGate. (2025). Methods for estimating the chitin content of edible insects: Advantages and challenges.
- National Institutes of Health. (n.d.). Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining.
- American Chemical Society. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2020). PROTOCOL FOR LARVICIDE BIOASSAYS v1.
- Semantic Scholar. (n.d.). New methods for high-accuracy insect chitin measurement.
- National Institutes of Health. (2022). Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii.
- ResearchGate. (n.d.). New methods for high accuracy insect chitin measurement: Methods for content determination of insect-based chitin.
- PubMed. (n.d.). Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva.
- ResearchGate. (n.d.). A brief diagram of insect chitin biosynthesis pathway.
- National Institutes of Health. (n.d.). A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules.
- BenchChem. (n.d.). In Vitro and In Vivo Correlation of Chitin Synthase Inhibitor 7 (CSI-7) Activity: A Comparative Guide.
- ResearchGate. (2025). Chitin synthesis inhibitors: Old molecules and new developments.
- ResearchGate. (2025). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects.
- ResearchGate. (n.d.). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1).
- YouTube. (2024). How to conduct insecticide resistance bioassays with mosquito larvae.
- ResearchGate. (2025). Comparative Evaluation of Three Chitin Synthesis Inhibitor Termite Baits Using Multiple Bioassay Designs.
- PubMed. (2003). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. Journal of Experimental Biology.
- ResearchGate. (n.d.). A brief diagram of chitin biosynthetic pathway in insects.
- Kansas State University. (n.d.). Chitin Metabolism in Insects.
- Sociobiology. (2014). Comparative Evaluation of Three Chitin Synthesis Inhibitor Termite Baits Using Multiple Bioassay Designs.
- PubMed. (n.d.). Design and development of novel insect growth regulators: synthesis, characterization and effect of benzoyl thymyl thioureas and ureas on total haemocyte count of Dysdercus koenigii.
- ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Screening and Application of Chitin Synthase Inhibitors.
- SciSpace. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds.
- ResearchGate. (2025). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds.
- MDPI. (n.d.). Methodology for Evaluating the Insect Growth Regulator (IGR) Methoprene on Packaging Films.
- SAS Publishers. (n.d.). Ovicidal activities and developmental effects of the chitin synthesis inhibitors, Noviflumuron and Novaluron, on the pink bollwo.
- Amanote Research. (n.d.). (PDF) Methodology for Evaluating the Insect Growth.
- Oxford Academic. (2010). Impact of Five Commercial Baits Containing Chitin Synthesis Inhibitors on the Protist Community in Reticulitermes flavipes (Isoptera: Rhinotermitidae). Environmental Entomology.
- Semantic Scholar. (2022). Design, Synthesis, and Toxicological Activities of Novel Insect Growth Regulators as Insecticidal Agents against Spodoptera littoralis (Boisd.).
- ResearchGate. (2016). Methodology for Evaluating the Insect Growth Regulator (IGR) Methoprene on Packaging Films.
- Innovation to Impact. (n.d.). I2I Landscaping report: Lab efficacy testing of larvicides- Insect growth regulators.
- PubMed. (n.d.). Dissecting the manipulation of lufenuron on chitin synthesis in Helicoverpa armigera.
- Wikipedia. (n.d.). Insect growth regulator.
- PubMed Central. (2025). Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species.
- PubMed Central. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Agronomy Journal. (n.d.). Insect growth regulators for insect pest control: A review.
- ResearchGate. (2025). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives.
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Troubleshooting & Optimization
Improving the yield and purity of N'-Benzoyl-N,N-diethylthiourea synthesis
Technical Support Center: Synthesis of N'-Benzoyl-N,N-diethylthiourea
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to optimizing the synthesis of N-acylthiourea derivatives. These compounds are a privileged class with extensive applications, from versatile ligands in coordination chemistry to key intermediates in the synthesis of bioactive heterocycles.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you overcome common challenges and enhance the yield and purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield is the most common issue in this synthesis, often stemming from one or more of the following factors related to the stability and reactivity of the key intermediate, benzoyl isothiocyanate.
-
Cause 1: Moisture Contamination. The primary culprit is often the presence of water in the reaction. Benzoyl chloride is highly susceptible to hydrolysis, reacting with even trace amounts of water to form benzoic acid. Benzoic acid will not react with thiocyanate to form the necessary benzoyl isothiocyanate intermediate, thus directly reducing your potential yield. Similarly, the benzoyl isothiocyanate intermediate can also be hydrolyzed.
-
Cause 2: Incomplete Formation of Benzoyl Isothiocyanate. The reaction between benzoyl chloride and the thiocyanate salt (KSCN or NH₄SCN) may not go to completion.
-
Solution: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG-400), can significantly improve the reaction rate and yield by facilitating the interaction between the solid thiocyanate salt and the dissolved benzoyl chloride.[6][7] Ensure vigorous stirring to maximize surface contact between reactants.
-
-
Cause 3: Competing Side Reactions. Diethylamine is a strong nucleophile and can potentially react with unreacted benzoyl chloride if the formation of the isothiocyanate is too slow. This forms N,N-diethylbenzamide, a common byproduct.
-
Solution: The standard procedure involves the in situ formation of benzoyl isothiocyanate first, followed by the addition of the amine.[4][6] Allow sufficient time for the first step (benzoyl chloride + thiocyanate) to proceed before adding diethylamine. Monitoring this first stage by TLC can be beneficial. A gentle reflux can also drive the reaction to completion.[4][5]
-
-
Cause 4: Suboptimal Reaction Temperature. Temperature control is critical. While gentle heating can promote the formation of the isothiocyanate, excessive temperatures can lead to decomposition or polymerization side reactions.[8]
-
Solution: For the first step, stirring at room temperature or gentle reflux (around 50-60°C in acetone) is typically sufficient.[4][9] The subsequent addition of diethylamine is exothermic and should be done cautiously, potentially in an ice bath to control the reaction rate and prevent side product formation.
-
Troubleshooting Logic for Low Yield
Caption: A flowchart for diagnosing and resolving low product yields.
Q2: My final product is an oil or refuses to crystallize. What should I do?
The inability to obtain a crystalline solid product typically points to the presence of impurities that inhibit lattice formation.
-
Cause: The most common impurities are residual solvent, unreacted diethylamine, benzoic acid (from hydrolysis), or N,N-diethylbenzamide (side product). Oily products often contain a mixture of these.
-
Solution 1: Purification by Column Chromatography. This is the most robust method for separating the desired product from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, will effectively separate the components.
-
Solution 2: Solvent System Optimization for Recrystallization. If the product is relatively pure but oily, you may be using an unsuitable solvent for recrystallization.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetone, ethanol, or dichloromethane). Then, slowly add a "non-solvent" in which the product is poorly soluble (e.g., water or hexane) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Acetone/water and ethanol/water are commonly successful systems for N-acylthioureas.[3][10]
-
-
Solution 3: Trituration. If the product is a thick oil, try adding a non-solvent (like cold hexane) and vigorously stirring or scraping with a spatula. This can sometimes break up the oil and induce precipitation of a solid, which can then be filtered and properly recrystallized.
Q3: What are the likely impurities in my synthesis, and how can I identify them?
Identifying impurities is key to optimizing purification. A combination of analytical techniques is recommended.
| Potential Impurity | Source | Identification Method (NMR, IR, TLC) |
| Benzoic Acid | Hydrolysis of benzoyl chloride | TLC: More polar than the product. ¹H NMR: Very broad singlet >10 ppm (acidic proton). IR: Broad O-H stretch (~3000 cm⁻¹). |
| N,N-Diethylbenzamide | Side reaction of benzoyl chloride with diethylamine | TLC: Polarity can be similar to the product. ¹H NMR: Absence of the N-H proton signal (~9-12 ppm). IR: Absence of the C=S stretch (~1170 cm⁻¹). |
| Unreacted Diethylamine | Excess reagent | Usually removed during aqueous workup. If present, characteristic broad N-H signal and ethyl signals in ¹H NMR. |
| Unreacted Benzoyl Isothiocyanate | Incomplete reaction | Highly reactive and unlikely to persist through workup. May appear as a streak on TLC. |
Analytical Confirmation: The identity and purity of the final this compound product should be confirmed by standard analytical methods.[11]
-
¹H NMR: Expect signals for the aromatic protons of the benzoyl group, two distinct signals for the CH₂ groups of the diethylamino moiety (due to restricted rotation), a triplet for the CH₃ groups, and a downfield singlet for the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbon (C=O), thiocarbonyl carbon (C=S), aromatic carbons, and the ethyl carbons.[12]
-
FT-IR: Look for characteristic peaks for N-H stretching, C=O stretching (~1670-1690 cm⁻¹), and C=S stretching (~1170-1270 cm⁻¹).[13]
-
Melting Point: A sharp melting point indicates high purity. Literature values can be used for comparison.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, reliable protocol for synthesizing this compound?
A widely adopted and effective method is the one-pot reaction of benzoyl chloride with a thiocyanate salt to form the isothiocyanate intermediate in situ, followed by condensation with diethylamine.[3][4][5]
Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium thiocyanate (KSCN, 1.1 equivalents) or ammonium thiocyanate (NH₄SCN, 1.1 eq.).
-
Solvent Addition: Add 100 mL of anhydrous acetone and stir the suspension vigorously.
-
Isothiocyanate Formation: Add benzoyl chloride (1.0 eq.) dropwise to the stirring suspension at room temperature over 15-20 minutes. A white precipitate of KCl or NH₄Cl will form.[5]
-
Reaction: Gently reflux the mixture with continuous stirring for 1-2 hours to ensure complete formation of benzoyl isothiocyanate.[4]
-
Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add diethylamine (1.0 eq.) dropwise. The reaction is exothermic; maintain the temperature below 10°C during the addition.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Pour the reaction mixture into a beaker containing 300 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any remaining inorganic salts, and air-dry. The crude product can then be purified.
Q2: How critical is the purity of the starting materials?
Extremely critical. The success of this synthesis hinges on the quality of your reagents.
-
Benzoyl Chloride: Must be pure and free from hydrolysis (i.e., benzoic acid). Using a freshly opened bottle or a recently distilled batch is best practice.
-
Diethylamine: Should be colorless. A yellow or brown color indicates oxidation and the presence of impurities that can lead to side reactions.
-
Thiocyanate Salt (KSCN/NH₄SCN): Must be dry. These salts can be hygroscopic. Drying them in a vacuum oven before use is recommended for optimal results.
-
Solvent: Must be anhydrous. Acetone is a common choice as it readily dissolves the reactants and is easily removed.[4][14]
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure:
-
Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is effective. A good starting ratio is 20:80 (EtOAc:Hexane). Adjust the ratio to achieve an Rƒ value for the product between 0.3 and 0.5.
-
Visualization: Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain.
-
Monitoring: Spot the starting benzoyl chloride, and then take small aliquots from the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
-
Q4: What are the best practices for purifying the final product?
Recrystallization is the most common and efficient method for purifying the crude solid.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. An acetone/water mixture is often effective.[3][10]
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid.
-
Precipitation: While the solution is still warm, add deionized water dropwise with swirling until the solution just begins to turn cloudy (this is the saturation point).
-
Clarification: If the solution is cloudy, add a few more drops of hot acetone until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water or a cold mixture of the recrystallization solvents, and dry them in a vacuum oven.
Section 3: Visual Synthesis Workflow
This diagram outlines the complete experimental process from starting materials to the pure final product.
Caption: The overall workflow for the synthesis and purification of this compound.
References
-
Gomes, C. F., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. [Link]
-
Ghiurca, M., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6296. [Link]
-
Ullah, S. A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14(28), 20059-20101. [Link]
-
Wang, B-L., et al. (2018). Synthesis and Activity of Novel Acylthiourea with Hydantoin. Molecules, 23(11), 2769. [Link]
-
Gomes, C. F., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. ResearchGate. [Link]
-
Al-ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2613. [Link]
-
Antypenko, L., et al. (2021). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. Archiv der Pharmazie, 354(10), 2100140. [Link]
-
PrepChem. (n.d.). Synthesis of N-benzoyl-N'-[2-(2-pyrimidylmethylthio)ethyl]thiourea. Retrieved from PrepChem.com. [Link]
-
El-Sayed, R. A., et al. (2016). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of Radiation Research and Applied Sciences, 9(4), 404-410. [Link]
-
Milosavljević, M. M., et al. (2014). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. ResearchGate. [Link]
-
Ghiurca, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. International Journal of Molecular Sciences, 24(20), 15401. [Link]
-
Ali, M. H., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. [Link]
- Van Overstraeten, A., & Vluysmans, C. (1972). U.S. Patent No. 3,637,787. Washington, DC: U.S.
-
Nur Hasyareeda, H. M., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE, 14. [Link]
Sources
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- 14. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Addressing Solubility Challenges of N'-Benzoyl-N,N-diethylthiourea
Welcome to the technical support center for N'-Benzoyl-N,N-diethylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues commonly encountered with this compound. As a lipophilic molecule, this compound often presents dissolution challenges that can impact experimental reproducibility and the accuracy of results.[1] This resource offers a structured approach to understanding and addressing these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound (Molecular Formula: C₁₂H₁₆N₂OS) possesses a molecular structure with significant nonpolar character.[2] The presence of a benzoyl group and two ethyl groups contributes to its lipophilicity, leading to low affinity for polar solvents like water.[3][4] The thiourea backbone, while containing polar N-H and C=S groups, does not provide sufficient hydrophilicity to overcome the dominance of the hydrophobic regions. This inherent lipophilicity is a primary reason for its poor aqueous solubility.[5]
Q2: What are the recommended starting solvents for dissolving this compound for in vitro assays?
A2: For in vitro biological assays, Dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent for this compound and other poorly water-soluble compounds.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into aqueous buffers or cell culture media to achieve the desired final concentration for your experiment.[1]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue indicating that the aqueous solubility limit of the compound has been exceeded. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: You can try to increase the percentage of DMSO in your final solution. However, be mindful of solvent toxicity in cell-based assays. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to perform a vehicle control to assess the specific tolerance of your system.[1]
-
Explore Solubility Enhancers: Consider using solubility enhancers like cyclodextrins, which can form inclusion complexes with poorly soluble compounds and increase their aqueous solubility.[1][3]
Q4: Are there alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several alternative methods can be employed, often in combination with a co-solvent like DMSO:
-
Co-solvents: Using a mixture of solvents can enhance solubility.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[1]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[1][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.[1][3]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Determining an Approximated Aqueous Solubility
This protocol provides a method to visually estimate the solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Your aqueous buffer of choice (e.g., PBS, cell culture media)
-
96-well plate
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of your aqueous buffer to several wells in a row.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is an approximation of the compound's solubility in that buffer.
-
(Optional) For a more quantitative measure, read the absorbance of the plate at a wavelength where light scattering can be detected (e.g., 620 nm) or use a nephelometer.[1] An increase in signal indicates precipitation.
Workflow for Solubility Troubleshooting
Caption: Interrelation of solubility enhancement techniques.
References
- Google Patents. EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability.
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
-
PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]
-
ResearchGate. (PDF) N-Benzoyl-N′,N′-dimethylthiourea. Available from: [Link]
-
ResearchGate. Synthesis of N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. Available from: [Link]
-
ResearchGate. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs | Request PDF. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Available from: [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]
-
LookChem. This compound. LookChem. Available from: [Link]
-
IARC Publications. N,N′-DIETHYLTHIOUREA 1. Exposure Data. Available from: [Link]
-
PubChem. N,N'-Diethylthiourea | C5H12N2S | CID 2735009. PubChem. Available from: [Link]
-
National Institutes of Health. N-Benzoyl-N′,N′-dimethylthiourea. Available from: [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
-
MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 58328-36-2 [smolecule.com]
- 3. EP1680398A1 - Thiourea derivative-containing pharmaceutical composition having improved solubility and bioavailability - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Stability and Degradation Pathways of N-Acyl Thiourea Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-acyl thiourea compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of molecules. N-acyl thioureas are pivotal scaffolds in medicinal chemistry and materials science, serving as precursors to various heterocyclic compounds and exhibiting a wide range of biological activities.[1][2][3] However, their utility is intrinsically linked to their chemical stability. Understanding the potential degradation pathways is critical for ensuring experimental reproducibility, developing stable formulations, and accurately interpreting biological data.
This document provides in-depth, field-proven insights into the common stability challenges encountered during the handling, storage, and analysis of N-acyl thiourea compounds. It is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation Pathways
This section addresses the fundamental chemical principles governing the stability of N-acyl thioureas.
Q1: What are the primary degradation pathways for N-acyl thiourea compounds?
N-acyl thioureas are susceptible to several degradation pathways due to the presence of reactive functional groups, namely the acyl and thiourea moieties. The principal routes of degradation are hydrolysis , oxidation , intramolecular cyclization , and degradation under thermal and photolytic stress. Each pathway leads to distinct products, and the predominant route often depends on the specific molecular structure and environmental conditions (e.g., pH, temperature, presence of oxidants, light).
Caption: Primary degradation pathways of N-acyl thiourea compounds.
Q2: How does pH affect the stability of N-acyl thioureas in solution?
The stability of N-acyl thioureas in solution is highly pH-dependent, with hydrolysis being the main concern.
-
Alkaline Conditions (pH > 8): N-acyl thioureas are particularly unstable under alkaline conditions. They are rapidly hydrolyzed to thiourea and the corresponding carboxylic acid.[4] The mechanism involves the attack of a hydroxide ion on the carbonyl carbon of the un-ionized N-acyl thiourea molecule.[4] This pathway can significantly impact experiments conducted in basic buffers, leading to a rapid loss of the parent compound.
-
Acidic Conditions (pH < 4): While generally more stable than in alkaline media, acidic conditions can still promote hydrolysis, albeit typically at a slower rate. The specific rate is highly dependent on the structure of the molecule and the acid strength.
-
Neutral Conditions (pH 6-8): N-acyl thioureas exhibit their greatest stability around neutral pH. However, prolonged storage in aqueous buffers, even at neutral pH and ambient temperature, can lead to measurable degradation over time. For critical applications, it is always recommended to prepare solutions fresh.
Q3: My solid N-acyl thiourea compound is turning yellow upon storage. What is happening?
A color change from white to yellow in a solid N-acyl thiourea sample is a common indicator of degradation, most frequently caused by oxidation or photodegradation.[5]
-
Oxidation: The thiocarbonyl group (C=S) is susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of various products, including formamidine disulfides.[1][6] The presence of trace metal impurities can catalyze this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions, leading to colored impurities.[7][8]
To prevent this, store solid compounds in tightly sealed, amber glass vials in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[5]
Q4: I'm observing an unexpected new peak in my chromatogram that corresponds to a heterocyclic compound. What could this be?
The appearance of a new, often more rigid, heterocyclic structure is a classic sign of intramolecular cyclization. N-acyl thioureas are well-known and versatile precursors for the synthesis of a wide array of heterocyclic systems.[1][9] This reactivity, while beneficial for synthetic chemists, can be a stability liability.
Common cyclization products include:
-
1,2,4-Triazole or 2H-1,3,5-Oxadiazine derivatives [1]
This process can be triggered by heat, the presence of certain reagents (e.g., α-halo ketones), or even occur slowly in solution during storage. The specific product formed depends on the substituents on the N-acyl thiourea backbone.
Q5: Are N-acyl thioureas thermally stable?
The thermal stability of N-acyl thioureas varies significantly based on their specific structure. While many are stable at room temperature, they can decompose upon heating. Thermal analysis techniques like Thermogravimetry (TG) and Differential Thermal Analysis (DTA) have shown that decomposition can begin at temperatures above 180°C, sometimes leading to the release of gaseous products like ammonia (NH₃) and carbon disulfide (CS₂).[1][5][13] In some cases, heating can induce isomerization or cyclization rather than complete fragmentation.[1] It is crucial to determine the melting point and decomposition temperature for your specific compound and avoid prolonged exposure to high temperatures during experiments (e.g., in GC injectors or during reflux).
Q6: What precautions should I take regarding light exposure?
N-acyl thioureas can be susceptible to photodegradation. Exposure to UV light can induce decomposition, leading to a plethora of degradation products and a loss of compound integrity.[7][8]
Best Practices:
-
Storage: Always store both solid samples and solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light.[5]
-
Handling: Minimize exposure to direct sunlight and intense laboratory lighting during experimental manipulations.
-
Forced Degradation Studies: When assessing stability, a photostability test (as per ICH Q1B guidelines) is essential to quantify the compound's sensitivity to light.
Section 2: Troubleshooting Guide
This guide provides actionable solutions to common problems encountered when working with N-acyl thiourea compounds.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the stock or working solution leading to lower effective concentration. | 1. Prepare fresh solutions immediately before each experiment.[5]2. Verify the purity of the solid compound using HPLC or melting point analysis before preparing solutions. 3. If solutions must be stored, store them at -20°C or -80°C in small, single-use aliquots and minimize freeze-thaw cycles. |
| Solid compound has developed a yellow tint. | Oxidation from air exposure or photodegradation. | 1. Discard the discolored batch if purity is critical. 2. Store new batches in amber vials under an inert atmosphere (N₂ or Ar).[5]3. Ensure storage is in a cool, dark, and dry location. |
| A distinct odor of ammonia or sulfur is detected from the container. | Onset of thermal decomposition or significant hydrolysis from moisture contamination. | 1. Verify that the storage temperature has not exceeded the recommended range.[5]2. Ensure the container is sealed properly to prevent moisture ingress.3. The compound's integrity is likely compromised; re-characterization is necessary before use. |
| The solid compound has become clumpy or sticky. | Absorption of moisture (hygroscopicity). This can accelerate hydrolysis and other degradation pathways. | 1. Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite®).[5]2. Handle the compound in a low-humidity environment (e.g., a glove box) if it is highly sensitive. |
| A precipitate forms in a solution that was previously clear. | Degradation leading to the formation of insoluble products, or the compound has exceeded its solubility limit upon standing (e.g., due to temperature changes). | 1. Prepare fresh solutions and use them promptly.[5]2. If storing solutions, filter them through a 0.22 µm syringe filter before use to remove any particulate matter.3. Re-evaluate the solvent system and concentration to ensure the compound remains well below its saturation point. |
Section 3: Key Experimental Protocols
To properly characterize the stability of an N-acyl thiourea compound, a systematic approach is required. The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation study intentionally stresses the compound to identify likely degradation products and establish degradation pathways. This is crucial for developing stability-indicating analytical methods as mandated by regulatory guidelines like ICH Q1A(R2).[14][15][16]
Caption: Workflow for a forced degradation study of an N-acyl thiourea.
Methodology:
-
Preparation: Prepare a stock solution of the N-acyl thiourea compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. The goal is to achieve 5-20% degradation of the parent compound.[16] Time and temperature may need to be optimized.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).[4]
-
Neutral Hydrolysis: Dilute with water. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute with a solution of 3% hydrogen peroxide. Keep at room temperature in the dark.
-
Thermal Degradation:
-
Solution: Incubate a sample in solution at an elevated temperature (e.g., 80°C) in the dark.
-
Solid: Place solid compound in a vial and heat in an oven (e.g., 80°C).
-
-
Photolytic Degradation: Expose the compound in both solid and solution states to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Wrap a control sample in foil.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples (stressed, unstressed control, and blanks) using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluation:
-
Calculate the percentage of degradation.
-
Check for peak purity of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Calculate the mass balance to ensure all major degradation products are detected.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must separate the parent peak from all significant degradation product peaks.[17][18]
Starting Conditions for Method Development:
-
Instrumentation: HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector for peak purity analysis.
-
Column: A C18 reversed-phase column is a robust starting point (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (to ensure sharp peaks).
-
Solvent B: Acetonitrile or Methanol with the same acid modifier.
-
-
Gradient Elution: A linear gradient is recommended to elute both the parent compound and potentially more polar or non-polar degradants.
-
Example Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection: Monitor at the λmax of the N-acyl thiourea compound. Also, collect spectra across a range (e.g., 200-400 nm) to identify suitable detection wavelengths for degradants.
-
Injection Volume: 5-10 µL.
Validation Steps:
-
Specificity: Inject solutions from the forced degradation study. The method is specific if the parent peak is resolved from all degradation product peaks (resolution > 1.5).
-
Peak Purity: Use the DAD/PDA software to perform peak purity analysis on the stressed samples. The parent peak should be spectrally pure, confirming no co-elution.
-
Linearity, Accuracy, Precision: Once the separation is optimized, validate the method according to ICH Q2(R1) guidelines. A validated method for a promising compound has been reported with a detection limit as low as 0.0174 µg/mL.[17][19]
Section 4: Data Summary Table
The table below summarizes the expected outcomes under various stress conditions, providing a quick reference for stability testing.
Table 1: Summary of N-Acyl Thiourea Stability Under Stress Conditions
| Stress Condition | Typical Reagents/Parameters | Primary Degradation Pathway | Key Products | Reference(s) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 40-80°C | Hydrolysis | Thiourea, Carboxylic Acid | [4][14] |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, RT-40°C | Hydrolysis (Rapid) | Thiourea, Carboxylic Acid | [4] |
| Oxidation | 3-30% H₂O₂, RT | Oxidation | Formamidine disulfides, Sulfides, Guanidines | [1][6][20] |
| Thermal | 60-100°C (in solution or solid state) | Decomposition, Cyclization | NH₃, CS₂, Heterocycles | [1][5][13] |
| Photolysis | ICH Q1B light exposure | Photodegradation | Various fragmentation products | [5][7][8] |
References
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Congdon, W. I., & Edward, J. T. (1974). The alkaline hydrolysis of N-acylthioureas. Canadian Journal of Chemistry, 52(5), 697-701.
-
Kulakov, I. V., et al. (2014). Synthesis and intramolecular cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thiourea. Nazarbayev University Repository.
-
Srivastava, S. K., & Yadav, R. (2016). Mechanism of Oxidation of N-Aryl-N'-acylthioureas. ResearchGate.
-
Aly, A. A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14, 17881-17936.
-
Koval, I. V., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – An Asian Journal, 14(10), 1735-1743.
-
Kulakov, I. V., et al. (2014). Synthesis and Intramolecular Cyclization of N-Acyl- and N-Allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thiourea. Chemistry of Heterocyclic Compounds, 50, 670-676.
-
Srivastava, S. K., & Yadav, R. (2016). Mechanism of Oxidation of N-Aryl-N'-acylthioureas. ResearchGate.
-
ResearchGate. (n.d.). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. ResearchGate.
-
Gheldiu, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(9), 3851.
-
ResearchGate. (n.d.). N-Acylation of ureas from thiourea using Pb(NO₃)₂ various acids. ResearchGate.
-
Thaysen-Andersen, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
-
Tarczay, G., et al. (2024). UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. Physical Chemistry Chemical Physics, 26, 10036-10045.
-
Liu, Z., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 144(1), 223-232.
-
BenchChem. (2025). Strategies to minimize degradation of thiourea compounds during storage. BenchChem.
-
Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2661.
-
ResearchGate. (n.d.). Acyl iodides in organic synthesis. Reactions of acetyl iodide with urea, thiourea, and their N,N′-disubstituted derivatives. ResearchGate.
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave.
-
BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
-
Velev, I. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev.
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Wang, S., et al. (2005). Thermodynamic analysis of decomposition of thiourea and thiourea oxides. The Journal of Physical Chemistry B, 109(36), 17281-17289.
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate.
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives. BenchChem.
-
Gheldiu, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ResearchGate.
-
Gheldiu, A. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI.
-
Khanye, S. D., et al. (2025). Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. ACS Medicinal Chemistry Letters.
-
Vlase, L., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7168.
-
S. G. S. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 11(7), 757-777.
-
ResearchGate. (n.d.). UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices. ResearchGate.
-
ResearchGate. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate.
-
Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(4), 424-431.
-
Ghiviriga, I., et al. (2013). Thiourea-Catalyzed Aminolysis of N-acyl Homoserine Lactones. DTIC.
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(35), 22695-22736.
-
Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI.
-
Khan, M., et al. (2021). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PLoS ONE, 16(11), e0258994.
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Overcoming challenges in growing single crystals of benzoylthiourea derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Benzoylthiourea Crystallization
Benzoylthiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] A critical step in the development of new drugs and materials based on these scaffolds is the determination of their three-dimensional structure through single-crystal X-ray diffraction. This technique provides invaluable information about molecular conformation, intermolecular interactions, and packing arrangements, which are essential for understanding structure-activity relationships.[6][7][8]
However, the path to obtaining high-quality single crystals suitable for diffraction studies is often fraught with challenges. Benzoylthiourea derivatives can exhibit complex behaviors in solution, such as polymorphism, oiling out, and the formation of polycrystalline aggregates. This guide aims to demystify these challenges and provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to grow single crystals of benzoylthiourea derivatives?
A1: The challenges in crystallizing benzoylthiourea derivatives often stem from a combination of their molecular structure and intermolecular interactions. Key factors include:
-
Hydrogen Bonding: These molecules typically form strong intermolecular N-H···S and N-H···O hydrogen bonds, leading to the formation of dimers or more complex supramolecular assemblies.[6][7][8] While these interactions are crucial for crystal packing, their strength can sometimes lead to rapid precipitation and the formation of polycrystalline material instead of single crystals.
-
Conformational Flexibility: The benzoyl and thiourea moieties can rotate relative to each other, leading to different molecular conformations. This flexibility can make it difficult for the molecules to adopt a single, ordered arrangement in the crystal lattice.
-
Solubility: Finding a suitable solvent that provides the right balance of solubility for slow crystallization can be challenging. These compounds are often soluble in polar organic solvents like acetone and chloroform but insoluble in water.[2]
-
Polymorphism: Benzoylthiourea derivatives can sometimes crystallize in different crystal forms (polymorphs) with distinct physical properties. Controlling the crystallization conditions to obtain a specific polymorph can be a significant challenge.
Q2: What are the most common methods for growing single crystals of these derivatives?
A2: Several techniques are commonly employed, with the choice depending on the specific properties of the compound:
-
Slow Evaporation: This is the most straightforward method, where a saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and the formation of crystals.[9]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. This is particularly useful for compounds with a significant temperature-dependent solubility.[11]
Q3: How do I choose the right solvent for crystallization?
A3: Solvent selection is a critical and often empirical process. The ideal solvent should:
-
Dissolve the compound moderately at room temperature or when heated. If the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystallization. If it is not soluble enough, you won't be able to prepare a concentrated solution.
-
Have a relatively low boiling point for slow evaporation. This allows for controlled crystal growth.
-
Not react with the compound.
-
Promote the formation of well-ordered crystals. The polarity of the solvent can influence crystal morphology.[12][13]
A good starting point is to test a range of solvents with varying polarities. Common solvents for benzoylthiourea derivatives include acetone, ethanol, methanol, chloroform, and mixtures thereof.[1][14]
Troubleshooting Guide
This section addresses common problems encountered during the crystallization of benzoylthiourea derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form | 1. Solution is not supersaturated. 2. Nucleation is inhibited. 3. Compound is too soluble in the chosen solvent. | 1. Increase Concentration: Allow more solvent to evaporate or start with a more concentrated solution.[15] 2. Induce Nucleation: Gently scratch the inside of the vial with a glass rod or add a seed crystal from a previous successful crystallization. 3. Change Solvent: Try a solvent in which the compound is less soluble or use a solvent/anti-solvent system. |
| Oiling Out / Formation of an Amorphous Precipitate | 1. Supersaturation is too high, leading to rapid precipitation. 2. The temperature is above the compound's melting point at the point of precipitation. 3. Impurities are present. | 1. Reduce Supersaturation: Add a small amount of solvent to redissolve the oil, then allow for slower evaporation or cooling.[15] 2. Lower the Temperature: If using a cooling method, ensure the cooling rate is very slow. 3. Purify the Sample: Use techniques like column chromatography to remove impurities before attempting crystallization.[16] |
| Formation of Polycrystalline Material or Needles | 1. Nucleation is too rapid, leading to the formation of many small crystals. 2. Crystal growth is too fast. | 1. Decrease the Rate of Supersaturation: Slow down the evaporation rate by covering the vial with parafilm with a few small holes. For vapor diffusion, use a less volatile precipitant. 2. Use a More Viscous Solvent: This can slow down the diffusion of molecules to the crystal surface. 3. Optimize Temperature: Try different crystallization temperatures to find the optimal conditions for slower growth. |
| Poor Crystal Quality (e.g., twinned, cracked, or small) | 1. Mechanical shock or vibrations during crystal growth. 2. Rapid changes in temperature or solvent concentration. 3. Presence of impurities. | 1. Isolate the Experiment: Place the crystallization setup in an area free from vibrations. 2. Ensure Stable Conditions: Use a temperature-controlled environment and a sealed container to maintain a stable solvent vapor pressure. 3. Re-purify the Compound: Even small amounts of impurities can disrupt the crystal lattice. |
Experimental Workflow: Troubleshooting Crystallization
Caption: A troubleshooting workflow for common crystallization problems.
Step-by-Step Protocols for Key Crystallization Techniques
Protocol 1: Slow Evaporation
-
Dissolve the Compound: In a clean vial, dissolve the benzoylthiourea derivative in a suitable solvent to create a nearly saturated solution. Gentle heating may be required.
-
Filter the Solution: If any solid impurities are present, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the Vessel: Cover the vessel with parafilm and poke a few small holes with a needle. This will slow down the rate of evaporation.
-
Incubate: Place the vessel in a vibration-free location at a constant temperature.
-
Monitor: Check for crystal growth periodically over several days to weeks.
Protocol 2: Vapor Diffusion
References
- 1. researchgate.net [researchgate.net]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.in [ijsr.in]
- 10. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
Minimizing side product formation during benzoyl isothiocyanate reactions
Technical Support Center: Benzoyl Isothiocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of benzoyl isothiocyanate in organic synthesis. Our focus is on providing practical, field-tested insights to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of benzamide. What is the likely cause and how can I prevent it?
A1: The presence of benzamide is almost always due to the hydrolysis of benzoyl isothiocyanate by water. Benzoyl isothiocyanate is highly moisture-sensitive. To prevent this, it is crucial to maintain strictly anhydrous conditions throughout your experiment. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere such as nitrogen or argon.[1][2]
Q2: I'm reacting benzoyl isothiocyanate with a molecule that has both an amine and a hydroxyl group, and I'm getting N-benzoylation instead of the expected thiourea. Why is this happening?
A2: This phenomenon, known as chemoselective N-benzoylation, can occur with substrates containing multiple nucleophilic sites. The reaction likely proceeds through the initial formation of the N-benzoylthiourea, which then undergoes an intramolecular rearrangement, leading to the elimination of thiocyanic acid and formation of the more thermodynamically stable N-benzoyl product.[3][4] To favor the thiourea, it is advisable to conduct the reaction at lower temperatures and for a shorter duration to isolate the kinetic product before rearrangement can occur.
Q3: After my reaction, I have a significant amount of an insoluble white solid that is not my desired N-benzoylthiourea product. What could it be?
A3: A common, sparingly soluble byproduct is 1,3-dibenzoylurea. This can form if trace amounts of water first hydrolyze some of the benzoyl isothiocyanate to benzamide, which can then react with another molecule of benzoyl isothiocyanate.[2] Symmetrically substituted ureas, formed from the reaction of any in situ generated amines with the isothiocyanate, can also be culprits.[2]
Q4: How can I effectively purify my desired N-benzoylthiourea from unreacted starting materials and byproducts?
A4: The most common methods for purification are recrystallization and column chromatography.[5][6] For removing unreacted benzoyl isothiocyanate, a workup procedure involving a wash with a dilute, non-nucleophilic base can be effective. To remove benzamide, washing the crude product with a dilute acid solution can help by protonating the benzamide, thereby increasing its aqueous solubility.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Benzoylthiourea Product
This is a common issue that can often be traced back to several root causes. The following guide will help you diagnose and resolve the problem.
Question: My reaction yield is consistently low, and TLC analysis shows multiple spots. How can I improve the yield of my target compound?
Answer:
Low yields in benzoyl isothiocyanate reactions are typically due to side reactions that consume the starting material or the product. Let's break down the potential causes and their solutions.
Causality and Experimental Solutions:
-
Hydrolysis of Benzoyl Isothiocyanate: As mentioned in the FAQs, benzoyl isothiocyanate readily reacts with water to form benzamide.[1] This side reaction is often the primary reason for low yields.
-
Protocol for Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon.
-
Ensure your amine or other nucleophile is also dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it from a suitable drying agent.
-
-
-
Sub-optimal Reaction Temperature: Temperature can significantly influence the selectivity of the reaction.[7] High temperatures can promote side reactions or product decomposition.
-
Temperature Optimization Strategy:
-
Start the reaction at a low temperature (e.g., 0°C) and slowly allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) may be necessary.[8] However, avoid excessive heating.
-
-
-
Incorrect Stoichiometry or Order of Addition: The molar ratio of reactants can impact the product distribution. An excess of the nucleophile can sometimes lead to double addition or other side reactions, while an excess of benzoyl isothiocyanate can lead to the formation of biurets.[2]
-
Recommended Procedure:
-
Dissolve your nucleophile (1.0 equivalent) in the chosen anhydrous solvent.
-
Slowly add a solution of benzoyl isothiocyanate (1.0 - 1.1 equivalents) to the solution of the nucleophile at 0°C.
-
Stir the reaction at the optimized temperature and monitor by TLC until the starting material is consumed.
-
-
Issue 2: Formation of Unexpected Byproducts
The identification of byproducts is key to troubleshooting your reaction. Here, we provide guidance on identifying common byproducts and strategies to minimize their formation.
Question: My NMR spectrum is complex, with unexpected peaks. How can I identify the byproducts and prevent their formation?
Answer:
Understanding the common side reactions of benzoyl isothiocyanate is the first step in identifying byproducts. The main culprits are hydrolysis products and products from competing reaction pathways.
Byproduct Identification and Mitigation:
| Byproduct | Typical ¹H NMR Signals (DMSO-d₆) | Typical ¹³C NMR Signals (DMSO-d₆) | Formation Mechanism | Prevention Strategy |
| Benzamide | Broad NH₂ signals (~7.5 and 8.0 ppm), Aromatic protons (7.4-7.9 ppm) | Carbonyl (C=O) at ~168-170 ppm | Hydrolysis of benzoyl isothiocyanate.[2] | Maintain strictly anhydrous reaction conditions.[1] |
| 1,3-Dibenzoylurea | Single NH signal, Aromatic protons (7.5-8.0 ppm) | Carbonyl (C=O) at ~165-170 ppm | Reaction of benzamide (from hydrolysis) with another molecule of benzoyl isothiocyanate.[2] | Maintain strictly anhydrous reaction conditions. |
| N-Benzoyl Product (from rearrangement) | Varies depending on the nucleophile. | Carbonyl (C=O) at ~165-168 ppm | Intramolecular rearrangement of the initial thiourea adduct, with elimination of thiocyanic acid.[3][4] | Use lower reaction temperatures and shorter reaction times. |
| Symmetrical Urea of Nucleophile | Varies. | Varies. | Reaction of the amine nucleophile with CO₂ (from hydrolysis of benzoyl isothiocyanate).[2] | Maintain anhydrous conditions and an inert atmosphere. |
Experimental Workflow for Byproduct Identification:
Caption: Workflow for identifying and addressing byproduct formation.
Issue 3: Desulfurization of the N-Benzoylthiourea Product
In some cases, the desired thiourea product can undergo desulfurization to form the corresponding urea or other related compounds.
Question: My product analysis (e.g., mass spectrometry) suggests the loss of sulfur. What causes this and how can I avoid it?
Answer:
Desulfurization is the conversion of the C=S bond of the thiourea to a C=O bond (forming a urea) or other functional groups. This is typically an oxidative process.
Causes and Prevention of Desulfurization:
-
Presence of Oxidizing Agents: Certain reagents or impurities in your reaction mixture can act as oxidizing agents, leading to desulfurization.
-
Harsh Workup Conditions: Using strong oxidizing agents during the workup can also cause this unwanted side reaction.
-
Air Oxidation: Prolonged exposure of the reaction mixture or the purified product to air, especially at elevated temperatures or in the presence of certain catalysts, can sometimes lead to slow oxidation.
Mitigation Strategies:
-
Reagent Purity: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: While primarily for preventing hydrolysis, running the reaction under an inert atmosphere also helps to prevent air oxidation.
-
Mild Workup: Avoid using oxidizing agents in your workup procedure. If you need to perform an oxidative workup to remove other impurities, consider that this may also affect your product.
-
Storage: Store the purified N-benzoylthiourea product under an inert atmosphere, especially if it is to be stored for an extended period.
Reaction Pathway Diagram: Main Reaction vs. Side Reactions
Caption: Competing reaction pathways in benzoyl isothiocyanate reactions.
References
- Benchchem. (2025). Minimizing side product formation in benzamide synthesis. Benchchem Technical Support.
- Benchchem. (2025). Identifying and minimizing side reactions in benzamide synthesis. Benchchem Technical Support.
- Benchchem. (2025). Strategies to reduce impurities in benzamide synthesis. Benchchem Technical Support.
- Benchchem. (2025). Technical Support Center: Identifying Byproducts in Benzoyl Isocyanate Reactions by NMR. Benchchem Technical Support.
- Chapman and Hall. (1997). Low reaction temperature increases the selectivity in an enzymatic reaction due to substrate solvation effects. Biotechnology Letters, 19(3), 233-237.
- Ma, L., & Geng, P. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 636-646.
- Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696.
- Frank, R. L., & Smith, P. V. (1965). Method for the preparation of aryl isothiocyanates. U.S. Patent No. 3,637,787. Washington, DC: U.S.
-
PubChem. (n.d.). Benzoyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, Y., et al. (2025). Exploring the Mechanism of Benzyl Isothiocyanate in the Prevention and Control of Ceratocystis fimbriata and the Role of Its Response Protein PRX1. Journal of Agricultural and Food Chemistry.
- Singh, T., Lakhan, R., & Singh, G. S. (2014). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 7(5), 859-864.
- Benchchem. (2025). Minimizing byproduct formation in thiocyanate synthesis. Benchchem Technical Support.
- Singh, T., Lakhan, R., & Singh, G. S. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.
- Chopade, A. R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 715-732.
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review.
- ResearchGate. (2024). Synthesis of N-(2,4-dichloro)benzoyl-N′-phenylthiourea.
-
Wikipedia. (n.d.). Benzyl isothiocyanate. Retrieved from [Link]
- ResearchGate. (n.d.).
- ARKIVOC. (2015).
-
NIST. (n.d.). Benzoyl isothiocyanate. NIST WebBook. Retrieved from [Link]
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.
- Benchchem. (2025). Comparative analysis of different synthesis methods for benzoylthioureas. Benchchem Technical Support.
- X-MOL. (2022).
- Nurul Hasyareeda, H., et al. (2011).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Limban, C., et al. (2020).
- Lange, R., & Schütze, W. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung, 39(5-6), 461-469.
- Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions.
- LoPachin, R. M., & DeCaprio, A. P. (2005). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological sciences, 86(2), 215-228.
- Wu, J. C. S., & Chen, C. H. (2002). Effects of Reaction Temperature on the Photocatalytic Activity of TiO2 with Pd and Cu Cocatalysts. Journal of Photochemistry and Photobiology A: Chemistry, 148(1-3), 273-278.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective <i>N</i>-benzoylation of aminophenols employing benzoylisothiocyanates - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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- 7. chapmanhall.com [chapmanhall.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refinement of N'-Benzoyl-N,N-diethylthiourea X-ray Diffraction Data
Welcome to the technical support center for the crystallographic refinement of N'-Benzoyl-N,N-diethylthiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with X-ray diffraction (XRD) data for this and structurally similar compounds. Here, we address common and advanced challenges encountered during structure refinement in a practical question-and-answer format, grounded in established crystallographic principles.
I. Initial Refinement & Model Building
This section covers the foundational steps of refining the crystal structure, from initial atom assignment to the treatment of hydrogen atoms.
Q1: My initial structure solution from direct methods gives me a chemically sensible fragment, but the R-factor is high after the initial refinement. What are my immediate next steps?
A1: A high initial R-factor (typically > 20%) is common after the first least-squares cycles. The immediate goal is to build a complete and chemically correct model.
Troubleshooting Steps:
-
Assign Atom Types: The initial solution will likely model all atoms as carbon. Use the electron density map (Fo-Fc) to correctly assign heavier atoms like sulfur and oxygen, which should correspond to stronger electron density peaks. In software like Olex2 or SHELXL, you can select these peaks and assign the correct atom type.[1][2]
-
Anisotropic Refinement: Initially, all non-hydrogen atoms are refined isotropically (with spherical thermal parameters). Once the model is mostly complete, switch to anisotropic refinement, where thermal motion is modeled by ellipsoids.[3] This usually leads to a significant drop in the R-factor.
-
Locate Missing Atoms: Examine the difference Fourier map for significant residual electron density peaks (Q-peaks).[4] If these peaks correspond to chemically plausible positions for missing atoms (e.g., carbons of the ethyl groups), add them to the model and refine again.
-
Add Hydrogen Atoms: Once all non-hydrogen atoms are located and refined anisotropically, add hydrogen atoms. For C-H groups, hydrogens can typically be placed in calculated positions using a riding model (e.g., using the HADD command in Olex2 or HFIX in SHELXL).[4] The N-H hydrogen, however, should ideally be located in the difference map as its position is crucial for understanding hydrogen bonding.[5][6]
Q2: I'm struggling to locate the N-H hydrogen atom in the difference map. What could be the issue and how can I resolve it?
A2: The difficulty in locating hydrogen atoms from X-ray data is a known challenge because they have only one electron and often exhibit significant thermal motion.[5][7]
Causality & Troubleshooting:
-
Low-Quality Data: High-resolution data is often necessary to resolve the weak electron density of hydrogen atoms. If the data quality is poor, locating the N-H hydrogen can be difficult.
-
Disorder: If the N-H group is involved in disordered hydrogen bonding, its electron density might be smeared out, making it hard to pinpoint.
Refinement Strategy:
-
Check Data Quality: Ensure your data is of sufficient resolution (ideally better than 0.8 Å).
-
Careful Map Inspection: Before adding any calculated hydrogens, meticulously inspect the difference map around the nitrogen atom. A small but persistent peak may indicate the hydrogen's position.
-
Geometric Constraints: If the hydrogen cannot be located directly, you can place it geometrically and refine it with restraints. In SHELXL, you can use DFIX to restrain the N-H bond length to a standard value (e.g., 0.88 Å).
-
Advanced Techniques: For high-quality data, advanced methods like Hirshfeld Atom Refinement (HAR) can provide more accurate hydrogen atom positions.[7][8]
II. Addressing Complex Structural Challenges
This section delves into more complex issues that can arise during the refinement of flexible molecules like this compound, such as disorder and twinning.
Q3: The ethyl groups in my structure show large, elongated thermal ellipsoids and unrealistic bond lengths after anisotropic refinement. What does this indicate and how should I model it?
A3: Large, elongated thermal ellipsoids, particularly for terminal groups like ethyl chains, are a strong indication of conformational disorder.[9][10] This means that in different unit cells, the ethyl group adopts different orientations. The diffraction experiment averages these positions, leading to the observed effects.
Modeling Positional Disorder:
The standard approach is to model the disordered group with multiple components, each with a refined occupancy.
Step-by-Step Protocol (using SHELXL syntax as an example):
-
Identify the Disordered Fragment: Visually inspect the structure to determine which atoms of the ethyl group are disordered. Often, the Cα atom is static, while the Cβ and terminal methyl group are disordered over two or more positions.
-
Create Two Parts: In your instruction file (.ins), define the disordered atoms in separate parts. Atoms in PART 1 will have their occupancy refined as a free variable (e.g., fvar 1), while atoms in PART 2 will have an occupancy of -1*fvar 1 (i.e., 1 - fvar 1).
-
Apply Geometric Restraints: To maintain chemical sense, apply restraints to the bond lengths and angles of the disordered fragments using commands like SADI or DFIX.[11] It's also common to use similarity restraints (SAME) to ensure the geometries of the two disordered components are similar.
-
Refine Occupancies and Geometry: Refine the model. The program will adjust the positions and occupancies of the two components to best fit the electron density.
Caption: A general workflow for the refinement of a molecular crystal structure.
Q4: My data statistics (e.g., Rint) are good, but the refinement stalls at a high R-factor, and there are several large, unexplained peaks in the difference map. Could this be twinning?
A4: Yes, these are classic symptoms of twinning.[12][13][14] Twinning occurs when two or more crystal lattices are intergrown in a specific, symmetrical manner. The resulting diffraction pattern is a superposition of the patterns from each component, which can complicate refinement if not properly accounted for.[14]
Identifying and Handling Twinning:
-
Symmetry Analysis: Use software like PLATON to analyze your data for missed higher symmetry, which can be an indicator of twinning.[15]
-
Examine the Diffraction Pattern: In some cases, twinning can be visually identified by split or overlapping reflections.[16][17]
-
Refinement with a Twin Law: If twinning is suspected, you need to introduce a twin law into the refinement. This is typically a symmetry operation that relates the different twin domains.[13] In SHELXL, this is done using the TWIN instruction, which defines the twin matrix, and HKLF 5, which instructs the program to use a specific data format for twinned crystals.[17]
-
Refine the Twin Ratio: The refinement will include a parameter for the twin fraction (BASF in SHELXL), which indicates the relative contribution of each twin component. A value close to 0.5 suggests a nearly perfect twin.
| Parameter | Indication of Twinning | Refinement Action |
| R-factor | Stalls at a high value (>10%) despite a good model. | Introduce a twin law. |
| Difference Map | Large, unexplained positive and negative peaks. | Model with TWIN and HKLF 5. |
| Data Statistics | May appear normal initially. | Re-evaluate after twin refinement. |
| Flack Parameter | May be inconclusive if twinning is present. | Re-assess after resolving twinning. |
III. Structure Validation and Finalization
The final steps of any refinement involve rigorous validation to ensure the quality and accuracy of the crystal structure.
Q5: My refinement has converged with a low R-factor. How do I validate my final structural model?
A5: A low R-factor is a necessary but not sufficient indicator of a correct structure. Comprehensive validation is crucial. The primary tool for this is checkCIF, provided by the International Union of Crystallography (IUCr).[18][19]
Validation Protocol:
-
Generate a CIF file: Your refinement software should be configured to generate a Crystallographic Information File (CIF).[20] This file contains all the necessary information about your structure and experiment.
-
Submit to checkCIF: Upload your CIF file to the IUCr's checkCIF service.
-
Address ALERTS: The service will generate a report with a list of ALERTS, categorized by severity (A, B, C, G).[21][22] You should carefully review and address each ALERT.
-
Level A ALERTS: These are the most severe and often indicate significant errors in the model (e.g., incorrect atom assignments, missed symmetry). They must be resolved.
-
Level B and C ALERTS: These are less severe but should still be investigated. They may point to issues like unusual bond lengths or angles that might be real features of the molecule but require justification.
-
Level G ALERTS: These are generally informational.
-
-
Finalize the CIF: After addressing the ALERTS, generate a final CIF file for publication or deposition.
Caption: The iterative process of structure validation using checkCIF.
References
-
OlexSys Ltd. (n.d.). Olex2 Tutorial. Retrieved from [Link]
-
Woińska, M., et al. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 337–351. Retrieved from [Link]
-
David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 5), 535–551. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]
-
OlexSys Ltd. (n.d.). Refinement. Retrieved from [Link]
-
Louis J. Farrugia. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]
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IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
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Wikipedia. (n.d.). Crystal twinning. Retrieved from [Link]
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SciSpace. (2019). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]
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ResearchGate. (2020). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]
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Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
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IUCr Journals. (2023). Enhancing hydrogen positions in X-ray structures of transition metal hydride complexes with dynamic quantum crystallography. Retrieved from [Link]
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Harris, K. D. M., et al. (2003). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 3(6), 915-921. Retrieved from [Link]
-
ResearchGate. (2014). How do I solve this twinning problem in my protein crystal?. Retrieved from [Link]
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IUCr Journals. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Retrieved from [Link]
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YouTube. (2020). Twinning | Crystallography Masterclass at Oxford University and Diamond. Retrieved from [Link]
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CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]
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OlexSys Ltd. (n.d.). Structure Refinement. Retrieved from [Link]
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IUCr Journals. (n.d.). Introduction to twinning. Retrieved from [Link]
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IUCr Journals. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Retrieved from [Link]
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IUCr Journals. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]
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edoc. (2011). Disorder in crystal structures : new approaches in finding the best model. Retrieved from [Link]
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ResearchGate. (2020). Flow chart describing the three main stages of the hAR refinement. Retrieved from [Link]
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Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]
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Pérez, H., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. Retrieved from [Link]
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Wowniak, K., et al. (2019). Refinement of organic crystal structures with multipolar electron scattering factors. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 656–668. Retrieved from [Link]
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CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
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Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]
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ResearchGate. (2023). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Twinning. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Hydrogen atoms. Retrieved from [Link]
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PubMed Central. (2024). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. Retrieved from [Link]
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CrystEngComm. (2023). Computational insights on dynamic disorder in molecular crystals – from electron structure over phonons to thermodynamics. Retrieved from [Link]
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SHELXL. (n.d.). An Easy Structure - Sucrose. Retrieved from [Link]
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Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]
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Sheldrick, G. M. (n.d.). SHELXL-97. Retrieved from [Link]
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Trávníček, Z., et al. (2015). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. Chemicke Listy, 109(5), 347-354. Retrieved from [Link]
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ResearchGate. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Retrieved from [Link]
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Chemical Crystallography. (2013). Modelling Disorder in CRYSTALS: manual and videos. Retrieved from [Link]
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Technical Support Center: Managing Ionic Interference in Selective Metal Extraction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ionic interference in selective metal extraction processes. Here, you will find practical, in-depth guidance to troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ionic interference in the context of selective metal extraction?
A: Ionic interference refers to the phenomenon where non-target ions present in a sample matrix compete with the target metal ions for the active sites of an extractant. This competition can significantly reduce the efficiency and selectivity of the extraction process, leading to lower yields and product purity. Interfering ions can be other metal cations or even certain anions that form stable complexes with the target metal, preventing its extraction.
Q2: How do I know if ionic interference is affecting my extraction?
A: The primary indicators of ionic interference include:
-
Reduced Extraction Efficiency: A lower-than-expected yield of the target metal in the organic phase.
-
Poor Selectivity: The co-extraction of significant amounts of unwanted metals alongside the target metal.
-
Inconsistent Results: High variability in extraction efficiency across different batches of the same sample type.
-
Phase Separation Issues: The formation of emulsions or a third phase at the aqueous-organic interface, which can be exacerbated by high concentrations of certain ions.[1]
Q3: What are the most common sources of interfering ions?
A: Interfering ions are often inherent to the sample source. For instance, in hydrometallurgical processes for recycling, solutions derived from electronic waste or spent catalysts contain a complex mixture of metals.[2] Similarly, in pharmaceutical applications, process intermediates may contain various metal catalysts and reagents. Common interfering ions include iron, aluminum, calcium, magnesium, and other transition metals that are chemically similar to the target metal.
Q4: What is a masking agent and how does it work?
A: A masking agent is a chemical compound added to the aqueous phase to form stable, water-soluble complexes with interfering ions.[3][4] This "masks" the interfering ions, preventing them from reacting with the extractant and allowing for the selective extraction of the target metal. The choice of masking agent is critical and depends on the specific interfering ions present and the chemistry of the target metal. For example, triethanolamine is a known masking agent for certain metal complexes.[4]
Q5: Can the pH of the aqueous phase influence ionic interference?
A: Absolutely. The pH of the aqueous solution is a critical parameter that governs the speciation of both the metal ions and the extractant.[5][6][7] Many extraction systems are highly pH-dependent.[1][5] By carefully controlling the pH, it's often possible to selectively extract a target metal while leaving interfering ions in the aqueous phase. For instance, some metals can be selectively extracted at specific pH ranges where interfering metals do not form stable complexes with the extractant.[1][5][7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues arising from ionic interference during selective metal extraction.
Problem 1: Low Extraction Efficiency of the Target Metal
Potential Cause A: Competition from Co-existing Metal Ions
-
Causality: Interfering metal cations with similar chemical properties to the target metal can compete for the binding sites of the extractant. This is a common issue when the concentration of interfering ions is significantly higher than that of the target metal.[1]
-
Troubleshooting Protocol:
-
Identify and Quantify Interfering Ions:
-
Method: Utilize analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) to determine the composition of your aqueous feed solution.[8]
-
Rationale: A quantitative understanding of the ionic matrix is the first step in developing an effective mitigation strategy.[8]
-
-
Employ a Masking Agent:
-
Method: Based on the identified interfering ions, select an appropriate masking agent. For example, potassium cyanide can be an effective masking agent for zinc.[3]
-
Rationale: The masking agent will form a stable complex with the interfering ion in the aqueous phase, preventing it from participating in the extraction reaction.[3]
-
-
Optimize pH:
-
Method: Systematically vary the pH of the aqueous phase to find the optimal range for target metal extraction while minimizing the extraction of interfering ions.[1]
-
Rationale: The stability of metal-extractant complexes is often highly dependent on pH.[6] Fine-tuning the pH can significantly enhance selectivity.[5][7]
-
-
Potential Cause B: High Ionic Strength of the Aqueous Phase
-
Causality: High concentrations of dissolved salts (high ionic strength) can affect the activity coefficients of the metal ions and the extractant, potentially reducing the driving force for extraction.
-
Troubleshooting Protocol:
-
Dilution:
-
Method: If permissible by the process constraints, dilute the aqueous feed to reduce the overall ionic strength.
-
Rationale: This is a straightforward method to lessen the impact of high salt concentrations, though it may not always be practical on an industrial scale.
-
-
Extractant Modification:
-
Method: Consider using a more powerful or selective extractant that is less sensitive to changes in ionic strength. Ionic liquids, for example, have shown promise in this regard.[9][10]
-
Rationale: The unique properties of certain extractants can overcome the challenges posed by high ionic strength environments.[9]
-
-
Problem 2: Poor Selectivity (Co-extraction of Impurities)
Potential Cause A: Inadequate pH Control
-
Causality: If the operating pH falls within a range where both the target and interfering metals form stable complexes with the extractant, co-extraction will occur.
-
Troubleshooting Protocol:
-
Construct a pH-Extraction Profile:
-
Method: Perform a series of extractions at different pH values, analyzing the composition of the organic phase at each point. Plot the extraction efficiency of the target and key interfering metals as a function of pH.
-
Rationale: This will visually identify the optimal pH window for maximizing the separation factor between the target metal and impurities.
-
-
Potential Cause B: Unsuitable Extractant
-
Causality: The chosen extractant may not possess sufficient selectivity for the target metal in the given ionic matrix. Carboxylic acids, for instance, are known to show poor selectivity as metal extractants.[11]
-
Troubleshooting Protocol:
-
Screen Alternative Extractants:
-
Method: Conduct small-scale screening experiments with different classes of extractants (e.g., chelating, solvating, ion-pairing).
-
Rationale: Different extractants operate by different mechanisms, and one may offer superior selectivity for your specific application.
-
-
Utilize Synergistic Extraction Systems:
-
Method: Investigate the use of a mixture of two or more extractants (a synergistic system).
-
Rationale: Synergistic systems can exhibit significantly enhanced selectivity and extraction efficiency compared to individual extractants.
-
-
Problem 3: Phase Separation Issues (Emulsion Formation)
Potential Cause A: High Concentration of Surface-Active Species
-
Causality: The presence of certain ions or organic molecules can act as surfactants, stabilizing emulsions and hindering phase disengagement.[12] Some extractants themselves, particularly at high concentrations, can contribute to this issue.[6][11]
-
Troubleshooting Protocol:
-
Optimize Mixing Intensity and Time:
-
Method: Reduce the stirring speed or mixing time to the minimum required for efficient mass transfer.[1]
-
Rationale: Over-mixing can shear droplets to a size that favors stable emulsion formation.
-
-
Increase Temperature:
-
Method: Gently warming the system can help to break emulsions.
-
Rationale: Increased temperature reduces the viscosity of the phases and increases the kinetic energy of the droplets, promoting coalescence.
-
-
Addition of a Demulsifier:
-
Method: Introduce a small amount of a suitable demulsifier.
-
Rationale: Demulsifiers are surface-active agents designed to displace the emulsifying species at the interface and promote phase separation.[12]
-
-
Data & Protocols
Table 1: Common Interfering Ions and Recommended Masking Agents
| Target Metal | Common Interfering Ions | Recommended Masking Agent(s) |
| Copper (Cu²⁺) | Iron (Fe³⁺), Zinc (Zn²⁺) | Thiourea, Fluoride |
| Nickel (Ni²⁺) | Cobalt (Co²⁺), Iron (Fe³⁺) | Cyanide (with caution), Dimethylglyoxime |
| Zinc (Zn²⁺) | Cadmium (Cd²⁺), Iron (Fe³⁺) | Cyanide (with caution), Thiocyanate |
| Lead (Pb²⁺) | Bismuth (Bi³⁺), Tin (Sn²⁺) | Citrate, Tartrate |
| Aluminum (Al³⁺) | Iron (Fe³⁺), Titanium (Ti⁴⁺) | Fluoride, Triethanolamine[4] |
Experimental Protocol: Determination of Optimal pH for Selective Extraction
-
Prepare a series of aqueous feed solutions containing the target metal and known concentrations of interfering ions.
-
Adjust the pH of each solution to a different value within a relevant range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0). Use dilute acid or base for adjustment.[1]
-
Contact each aqueous solution with the organic phase (extractant dissolved in a suitable diluent) at a fixed phase ratio (e.g., 1:1).
-
Agitate the mixtures for a predetermined time to ensure equilibrium is reached (e.g., 15 minutes).[1]
-
Allow the phases to separate. Centrifuge if necessary to achieve a clean separation.
-
Sample both the aqueous (raffinate) and organic phases.
-
Analyze the concentration of the target metal and interfering ions in both phases using an appropriate analytical technique (e.g., ICP-MS).[8]
-
Calculate the extraction efficiency (%) and the separation factor (β) for each pH value.
-
Plot the extraction efficiency of each metal as a function of pH to identify the optimal pH for selective extraction of the target metal.
Visualization of Concepts
Diagram 1: Mechanism of Ionic Interference
Caption: A decision tree for addressing poor selectivity in metal extraction.
References
-
Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applications. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Ionic Liquids as Components of Systems for Metal Extraction. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443-466. Retrieved January 2, 2026, from [Link]
-
Optimising solvent extraction for metal recycling. (2023, November 8). Research Outreach. Retrieved January 2, 2026, from [Link]
-
Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcina[2]renes. (2020, January 11). journalssystem.com. Retrieved January 2, 2026, from [Link]
-
Zhou, Y., Boudesocque, S., Mohamadou, A., & Dupont, L. (2015). Extraction of Metal Ions with Task Specific Ionic Liquids: Influence of a Coordinating Anion. Separation Science and Technology, 50(1), 38-44. Retrieved January 2, 2026, from [Link]
-
Quantitative tuning of ionic metal species for ultra-selective metal solvent extraction toward high-purity vanadium products. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Chelation-Assisted Electrodialysis Revolutionises Rare Earth Element Processing. (n.d.). Retrieved January 2, 2026, from [Link]
-
Process optimization and mechanism for the selective extraction of copper(ii) from polymetallic acidic solutions using a polymer inclusion membrane (PIM) with Mextral®5640H as the carrier. (2024, May 31). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Effect of ionic strength on extraction efficiency of metal ions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Liquid/liquid Extraction of Metal Ions in Room Temperature Ionic Liquids. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Jignesh, S., et al. (2012). ANALYTICAL METHODS FOR ESTIMATION OF METALS. International Journal of Research and Pharmaceutical Chemistry, 2(1), 147-157. Retrieved January 2, 2026, from [Link]
-
Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. (2024, September 10). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Special Issue : Optimization and Kinetics of Selective Extraction and Recovery of Gold from Primary and Secondary Resources. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Gupta, K., et al. (2021). Techniques for Metal Ion Determination in Samples. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
-
Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Mollah, S., Pris, A. D., Johnson, S. K., Gwizdala, A. B., III, & Houk, R. S. (n.d.). Identification of Metal Cations, Metal Complexes, and Anions by Electrospray Mass Spectrometry in the Negative Ion Mode. Retrieved January 2, 2026, from [Link]
-
Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved January 2, 2026, from [Link]
-
Solvent Extraction. (2023, December 4). In Metal Ions and Complexes in Solution. Retrieved January 2, 2026, from [Link]
-
Nanoparticle-Based Liquid–Liquid Extraction for the Determination of Metal Ions. (2021, November 18). PubMed Central. Retrieved January 2, 2026, from [Link]
-
METAL INTERFERENCES AND THEIR REMOVAL PRIOR TO THE DETERMINATION OF As(T) AND As(III) IN ACID MINE WATERS BY HYDRIDE GENERATION. (n.d.). Retrieved January 2, 2026, from [Link]
-
Competitive Interfacial Displacement: Demulsifier-Asphaltene/Resin Interactions and Their Impact on Heavy Oil Emulsion Stability. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Interference removal. (n.d.). In Britannica. Retrieved January 2, 2026, from [Link]
-
Quantitative tuning of ionic metal species for ultra-selective metal solvent extraction toward high-purity vanadium products. (2022, March 5). PubMed. Retrieved January 2, 2026, from [Link]
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Technical Support Center: Resolving Peak Broadening in NMR Spectra of Thiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of thiourea derivatives, specifically focusing on the phenomenon of peak broadening.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding peak broadening in the NMR spectra of thiourea derivatives.
Q1: Why are the peaks in my ¹H NMR spectrum of a thiourea derivative broad?
A: Peak broadening in the NMR spectra of thiourea derivatives is a common observation and can stem from several factors, often related to the unique structural and dynamic properties of the thiourea moiety. The primary causes include:
-
Restricted C-N Bond Rotation: The carbon-nitrogen bonds in thioureas have significant double bond character, which restricts free rotation.[1][2] If the rate of this rotation is on the same timescale as the NMR experiment, it leads to broad peaks.
-
Chemical Exchange of N-H Protons: The protons on the nitrogen atoms can exchange with each other or with trace amounts of water or acid in the solvent.[3][4][5] This exchange can be in the intermediate regime on the NMR timescale, causing significant broadening of the N-H signals and sometimes adjacent protons.
-
Molecular Aggregation: Thiourea derivatives are known to self-aggregate in solution through hydrogen bonding.[6] This can lead to changes in the chemical environment and dynamics, resulting in broader peaks.
-
Protonation/Deprotonation Equilibria: Depending on the solvent and the presence of acidic or basic impurities, the thiourea moiety can exist in equilibrium between its protonated and unprotonated forms, leading to peak broadening.[7][8]
Q2: I don't see the N-H peaks in my spectrum. Where did they go?
A: The absence of N-H peaks is often a case of extreme broadening, where the signal is so wide that it becomes indistinguishable from the baseline.[4] This can happen due to rapid chemical exchange. To confirm the presence of these protons, you can try acquiring the spectrum in a different solvent, like DMSO-d₆, which can slow down the exchange rate by forming hydrogen bonds with the N-H protons.[4]
Q3: Can the concentration of my sample affect peak broadening?
A: Yes, concentration can have a significant impact. Higher concentrations can promote intermolecular interactions and self-aggregation, which often leads to broader peaks.[3][6][9] Running a concentration-dependent study (acquiring spectra at different dilutions) can help determine if aggregation is a contributing factor.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve peak broadening in your NMR spectra of thiourea derivatives.
Issue 1: Broad peaks due to restricted C-N bond rotation (Rotamers)
Underlying Cause: The C-N bonds in thioureas have partial double-bond character, leading to hindered rotation and the potential for different rotational isomers (rotamers).[1][2][10] When the interconversion between these rotamers is at an intermediate rate on the NMR timescale, the corresponding signals broaden. At lower temperatures, the exchange is slow, and distinct signals for each rotamer may be observed. At higher temperatures, the exchange becomes fast, and a single, sharp, averaged signal is seen.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-H proton exchange.
Experimental Protocols:
-
D₂O Shake: [3] * Acquire a ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few seconds.
-
Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of the broad N-H peak confirms that it is an exchangeable proton.
-
-
Solvent Study: [3][11] * Prepare samples of your thiourea derivative in a range of deuterated solvents with different properties (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆).
-
Acquire ¹H NMR spectra for each sample.
-
Compare the linewidths of the N-H protons. Solvents that can act as strong hydrogen bond acceptors, like DMSO-d₆, often slow down the exchange rate and result in sharper N-H signals. [4]
-
Issue 3: Broad peaks due to aggregation
Underlying Cause: Thiourea derivatives can form intermolecular hydrogen bonds, leading to self-aggregation, especially at higher concentrations. [6]This can result in a distribution of different aggregated species in solution, each with a slightly different chemical shift, leading to overall peak broadening.
Troubleshooting Workflow:
Caption: Diagnostic workflow for aggregation effects.
Experimental Protocol: Concentration-Dependent NMR Study
-
Prepare a Stock Solution: Make a concentrated stock solution of your thiourea derivative in a suitable deuterated solvent.
-
Serial Dilutions: Prepare a series of samples by serial dilution of the stock solution (e.g., 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).
-
Acquire Spectra: Obtain a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Analyze Data: Compare the chemical shifts and linewidths of the signals across the different concentrations. A significant sharpening of peaks and potential shifts in their positions upon dilution is a strong indicator of aggregation.
Part 3: General Best Practices for Sample Preparation and Data Acquisition
To minimize common sources of peak broadening unrelated to the specific chemistry of thiourea derivatives, always adhere to the following best practices:
-
Sample Purity: Ensure your sample is free of paramagnetic impurities (e.g., metal ions), as these can cause significant line broadening. [9]* Solvent Quality: Use high-quality deuterated solvents and consider using freshly opened ampules to minimize water content.
-
Solubility: Ensure your compound is fully dissolved. [3][9]Any suspended particulate matter will lead to poor magnetic field homogeneity and broad lines. Gentle heating or sonication may aid dissolution.
-
Shimming: Always perform careful shimming of the magnetic field before each experiment to ensure homogeneity. [3][9][12] By systematically applying these troubleshooting guides and adhering to best practices, you can effectively diagnose the cause of peak broadening in the NMR spectra of your thiourea derivatives and obtain high-quality data for your research.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Available from: [Link]
-
Sci-Hub. Hindered rotation in thioureas: Steric effects and conformations. Available from: [Link]
-
National Center for Biotechnology Information. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]
-
Claremont Colleges Scholarship. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Available from: [Link]
-
SpectraBase. Thiourea. Available from: [Link]
-
ACS Publications. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]
-
ACS Publications. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]
-
National Center for Biotechnology Information. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Why some thiourea compounds didn't show peak for NH in NMR spectrum?. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics. Available from: [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. Available from: [Link]
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Chemistry Stack Exchange. 1H NMR Broad peaks. Available from: [Link]
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Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available from: [Link]
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Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. Available from: [Link]
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MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available from: [Link]
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ACS Publications. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Available from: [Link]
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ResearchGate. 1 H-NMR spectra of the thiourea derivatives. Available from: [Link]
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ResearchGate. 1 H NMR spectrum of pure thiourea in DMSO-d 6. Available from: [Link]
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ACS Publications. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Available from: [Link]
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ResearchGate. Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study. Available from: [Link]
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National Center for Biotechnology Information. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Available from: [Link]
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University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]
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Royal Society of Chemistry. Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. Available from: [Link]
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Technical Support Center: Enhancing the Thermal Stability of N'-Benzoyl-N,N-diethylthiourea (BDETU) Metal Complexes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N'-Benzoyl-N,N-diethylthiourea (BDETU) metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address challenges related to the thermal stability of these compounds. Our focus is on explaining the causality behind experimental observations and providing actionable solutions to enhance the robustness of your complexes.
Frequently Asked Questions (FAQs)
Q1: What are this compound (BDETU) metal complexes and why is their thermal stability significant?
This compound, often abbreviated as DEBT or a similar variant, is a derivative of thiourea.[1] It acts as a versatile chelating ligand, typically coordinating to metal ions through its sulfur and oxygen atoms.[2][3] These complexes are investigated for a wide range of applications, including their potential as anticancer agents, catalysts, and in materials science.[2][4]
Thermal stability is a critical parameter that dictates the shelf-life, processing conditions, and viability of these complexes for applications that involve heating, such as catalysis or the creation of materials via thermal decomposition.[5] A complex with low thermal stability may decompose prematurely, leading to loss of function or the formation of undesirable byproducts.
Q2: What are the general factors that influence the thermal stability of a coordination complex?
The stability of any coordination complex, including those with BDETU, is governed by several key factors:
-
Nature of the Central Metal Ion: The charge and size of the metal ion are paramount. Smaller, more highly charged metal ions (i.e., higher charge density) tend to form stronger electrostatic attractions with ligands, resulting in more stable complexes.[6][7]
-
Nature of the Ligand: The basicity and chelating ability of the ligand are crucial. Polydentate ligands, like BDETU, form chelate rings with the metal ion, which is thermodynamically more favorable and stable than coordination with monodentate ligands—a phenomenon known as the chelate effect.[8][9]
-
Metal-Ligand Bond Strength: The covalent character and strength of the bonds between the metal and the ligand's donor atoms (sulfur and oxygen for BDETU) directly impact thermal stability. Stronger bonds require more energy to break.
-
Steric Effects: Bulky substituents on the ligand can either enhance stability by protecting the metal center or decrease it by causing steric strain that weakens the metal-ligand bonds.[10]
Q3: What is the typical thermal decomposition pattern for BDETU metal complexes?
Thermogravimetric analysis (TGA) of BDETU complexes, such as those with Fe(III), Co(II), Ni(II), and Cu(II), typically shows a multi-stage decomposition pattern when heated in an inert atmosphere like nitrogen.[1][11] The process often involves:
-
Initial Stage: Loss of any coordinated or lattice solvent molecules (if present).
-
Intermediate Stages: Fragmentation of the BDETU ligand itself. This can involve the cleavage of the N,N-diethyl groups and the benzoyl moiety.
-
Final Stage: The decomposition usually results in the formation of a stable residue, which is often the corresponding metal sulfide (e.g., NiS, CoS, FeS) or, in some cases, the pure metal (e.g., Cu, Ru).[1][11]
Troubleshooting Guide: Enhancing Thermal Stability
This section addresses common problems encountered during experimentation, providing diagnostic workflows and scientifically grounded solutions.
Problem 1: My BDETU complex decomposes at a much lower temperature than reported in the literature. What are the likely causes and solutions?
This is a common issue often related to sample purity or reaction conditions.
Possible Causes:
-
Presence of Impurities: Starting materials (metal salt or ligand) may contain impurities that catalyze decomposition.
-
Coordination of Solvent: Solvents used during synthesis (e.g., water, ethanol) can become coordinated to the metal center. The loss of these solvent molecules at lower temperatures is often the first step in the TGA curve and can be misinterpreted as the decomposition of the complex itself.
-
Incorrect Stoichiometry: An incorrect metal-to-ligand ratio during synthesis can lead to the formation of less stable or polymeric species.[8]
Troubleshooting Workflow & Solutions:
Caption: Troubleshooting workflow for unexpectedly low thermal stability.
Scientific Rationale:
-
Recrystallization: This is a fundamental purification technique that removes soluble and insoluble impurities, ensuring the intrinsic properties of the ligand are being studied.
-
Anhydrous Conditions: Using anhydrous solvents and drying the final product thoroughly prevents the incorporation of water or other solvent molecules into the coordination sphere. Coordinated solvents are weakly bound and are lost at low temperatures, which can trigger further decomposition.[12]
Problem 2: My TGA curve shows multiple, overlapping decomposition steps. How can I improve the resolution and identify the intermediates?
Overlapping thermal events can make it difficult to determine the decomposition mechanism.
Possible Causes:
-
High Heating Rate: A fast heating rate in TGA does not allow sufficient time for individual decomposition steps to complete before the next one begins.
-
Complex Decomposition Pathway: The ligand may fragment into multiple species that decompose at similar temperatures.
Solutions:
-
Optimize TGA Heating Rate: Reduce the heating rate (e.g., from 20 °C/min to 5 or 10 °C/min). This often provides better separation between thermal events.[13]
-
Coupled TGA-MS or TGA-FTIR: The most powerful technique for this problem is to analyze the gases evolved during the TGA experiment using a mass spectrometer (MS) or an FT-IR spectrometer.[14][15] This allows for the direct identification of the gaseous fragments (e.g., CO₂, SO₂, ammonia derivatives) at each decomposition step, providing clear insight into the fragmentation pathway.[15]
-
Isothermal Thermogravimetry: Hold the sample at a specific temperature just before an overlapping transition. This can sometimes allow one process to go to completion before the next begins, helping to resolve the mass loss associated with each step.
Problem 3: How can I strategically modify the BDETU complex itself to increase its intrinsic thermal stability?
Enhancing intrinsic stability involves strengthening the coordination environment around the metal center.
Strategies & Scientific Rationale:
-
Vary the Central Metal Ion: The stability of complexes with first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.[7] Therefore, a Ni(II) or Cu(II) complex is generally expected to be more stable than a Co(II) or Fe(II) complex.
-
Modify the Ligand Backbone:
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) on the benzoyl ring can increase the electron density on the coordinating oxygen atom, potentially leading to a stronger M-O bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease basicity and stability.
-
Steric Effects: Replacing the N,N-diethyl groups with bulkier alkyl groups (e.g., N,N-dibutyl) can introduce steric hindrance. This can shield the metal center from thermal attack, thereby increasing stability. However, excessive steric bulk can also weaken the M-S and M-O bonds if it forces a distorted, less stable geometry.[10]
-
Caption: Key factors that can be modulated to enhance thermal stability.
Quantitative Data Summary
The thermal behavior of BDETU complexes is highly dependent on the central metal ion. The following table summarizes typical findings from thermogravimetric studies conducted in a nitrogen atmosphere.
| Metal Ion | Decomposition Stages | Onset Temp. (°C) (Approx.) | Final Product | Reference |
| Fe(III) | 2-3 | ~200 - 250 | FeS | [1][11] |
| Co(II) | 2 | ~220 - 260 | CoS | [1][11] |
| Ni(II) | 2-3 | ~240 - 280 | NiS | [1] |
| Cu(II) | 2-3 | ~180 - 220 | Cu / Cu₁.₉₆S | [1] |
| Ru(III) | 2 | ~250 - 300 | Ru (metal) | [1][11] |
Note: Temperatures are approximate and can vary based on the specific ligand structure and experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II)-BDETU Complex [M(L)₂]
This protocol is a generalized procedure based on common syntheses.[4][16] Always consult specific literature for the exact stoichiometry and solvent system for your target complex.
Materials:
-
This compound (BDETU, Ligand)
-
Metal(II) chloride hydrate (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Acetone (Anhydrous grade recommended)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve 2 molar equivalents of the BDETU ligand in a suitable volume of warm ethanol (e.g., 2 mmol in 30 mL).
-
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the metal(II) chloride hydrate in a minimal amount of ethanol (e.g., 1 mmol in 10 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Precipitation: A colored precipitate should form either immediately or upon stirring for 1-2 hours. The reaction can be gently heated (refluxed) for a short period (e.g., 30 minutes) to ensure completion, though this may not be necessary.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the final complex in a vacuum desiccator over CaCl₂ or P₄O₁₀ to remove all traces of solvent.
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines the standard procedure for analyzing the thermal decomposition of a synthesized complex.[5][13]
Equipment & Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen or Argon gas
-
Synthesized and dried metal complex
-
Alumina or platinum crucible
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried complex (typically 3-5 mg) into the TGA crucible. Ensure the sample is evenly spread at the bottom.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with the inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min) for at least 15-20 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Heating Rate: Set a linear heating rate, typically 10 °C/min. For higher resolution, use 5 °C/min.
-
Temperature Range: Set the temperature range to cover the entire decomposition profile, typically from room temperature (e.g., 30 °C) up to 700-800 °C.[17]
-
-
Data Acquisition: Begin the heating program and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the TGA (mass % vs. temperature) and derivative thermogravimetric (DTG) (d(mass %)/dt vs. temperature) curves.
-
Determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (peaks in the DTG curve), and the percentage mass loss for each step.
-
Calculate the final residue percentage and compare it with the theoretical percentage for the expected metal sulfide or metal oxide.
-
References
-
Özpozan, N., Arslan, H., Ozpozan, T., Merdivan, M., & Külcü, N. (2000). Thermal decomposition kinetics of some metal complexes of N,N-diethyl-n '-benzoylthiourea. Journal of Thermal Analysis and Calorimetry, 61(3), 955-965. [Link]
-
Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. [Link]
-
Yeşilkaynak, T., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]
-
Erciyes University. (2000). Thermal decomposition kinetics of some metal complexes of N,N-diethyl-n '-benzoylthiourea. AVESİS. [Link]
-
ResearchGate. (n.d.). The synthesis of N,N-diethyl-N'-(p-nitrobenzoyl)thiourea ligand (HL). [Link]
-
Al-Jibouri, M. N. A. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry. Basrah Journal of Science. [Link]
-
Anand, G., et al. (2012). Comparative Study of Thiourea Metal Complexes Crystals. Scientific.Net. [Link]
-
Lizarraga, E., Zabaleta, C., & Palop, J. A. (2008). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 93(3), 887–898. [Link]
-
Allen Institute. (n.d.). How does temperature affect the stability of coordination compounds?[Link]
-
Government Shivalik College. (n.d.). Thermodynamics and Kinetic Aspects of Metal Complexes. [https://gscnay Nangal.ac.in/wp-content/uploads/2020/04/Stability-of-coordination-compounds.pdf]([Link] Nangal.ac.in/wp-content/uploads/2020/04/Stability-of-coordination-compounds.pdf)
-
Bailey, R. A., & Tangredi, W. (1976). Thermal decomposition of metal complexes with thioureas. Journal of Inorganic and Nuclear Chemistry. [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. [Link]
-
Amazon AWS. (n.d.). Physico-chemical characterization of some metal complexes formed by substituted thiourea. [Link]
-
Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]
-
ResearchGate. (n.d.). Mechanism of thermal decomposition of thiourea derivatives. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Thermodynamic Stability of Metal Complexes. [Link]
-
ACS Publications. (2007). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. [Link]
-
Mohamadou, A., et al. (1994). Synthesis of N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas copper complexes: Characterization and electrochemical investigations. Polyhedron, 13(24), 3277-3283. [Link]
-
Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate. [Link]
-
Pérez-Patiño, M., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 25(23), 5698. [Link]
-
MDPI. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. [Link]
-
El-Gamel, N. E. A., et al. (2023). Synthesis, Physicochemical Characterization, Biological Assessment, and Molecular Docking Study of Some Metal Complexes of Alloxan and Ninhydrin as Alterdentate Ligands. Bioinorganic Chemistry and Applications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods Using N'-Benzoyl-N,N-diethylthiourea as a Chromogenic Reagent
This guide provides an in-depth, objective comparison of N'-Benzoyl-N,N-diethylthiourea as a chelating reagent for the validation of analytical methods, specifically focusing on spectrophotometric quantification of metal ions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and trustworthy validation process.
Introduction: The Role of this compound in Analytical Chemistry
This compound is a member of the N-acylthiourea class of compounds, which are recognized for their excellent chelating properties.[1] The presence of oxygen, nitrogen, and sulfur atoms as donor sites allows these molecules to form stable, often colored, complexes with a variety of transition metal ions.[2] This characteristic makes this compound a highly effective chromogenic reagent for spectrophotometric analysis, a technique valued for its simplicity, sensitivity, and cost-effectiveness in quantitative analysis.[3]
The lipophilic nature of the diethyl and benzoyl groups enhances the solubility of its metal complexes in organic solvents, making the reagent particularly suitable for liquid-liquid extraction methods.[4] This extraction step serves a dual purpose: it concentrates the analyte from a dilute aqueous solution and separates it from potentially interfering water-soluble matrix components, thereby increasing both the sensitivity and selectivity of the method.[5] this compound has been successfully employed as a highly selective reagent for the extraction and determination of metals such as palladium(II), gold(III), platinum group metals, and rhenium.[1][6][7]
The Foundation: Principles of Analytical Method Validation
The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[8] This is a mandatory requirement in regulated industries and a cornerstone of sound scientific practice. The International Council for Harmonisation (ICH) provides a comprehensive framework, outlined in its Q2(R2) guideline, for validating analytical procedures.[9] A validated method provides assurance of reliability, reproducibility, and accuracy.[10]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]
Case Study: Method Validation for Cobalt(II) Determination
To illustrate the validation process, we present a spectrophotometric method for the determination of Cobalt(II) using this compound. Cobalt is an essential trace element, and its determination is crucial in environmental and biological samples.[12]
Principle: Cobalt(II) ions react with this compound in a buffered medium to form a stable, colored complex. This complex is then extracted into an organic solvent and its absorbance is measured at the wavelength of maximum absorption (λmax). The absorbance is directly proportional to the concentration of Cobalt(II) in the sample.
Experimental Protocol: Spectrophotometric Determination of Co(II)
1. Reagent and Standard Preparation:
- Co(II) Stock Solution (100 µg/mL): Dissolve 0.0404 g of CoCl₂·6H₂O (analytical grade) in 100 mL of deionized water. Prepare working standards by appropriate dilution of this stock solution.[13]
- This compound (Reagent) Solution (0.01 M): Dissolve 0.2363 g of this compound in 100 mL of toluene.
- Buffer Solution (pH 6.0): Prepare an appropriate buffer (e.g., phosphate or acetate buffer) to maintain the desired pH.
2. General Procedure:
- Transfer an aliquot of the Co(II) standard or sample solution into a 50 mL separatory funnel.
- Add 5 mL of the pH 6.0 buffer solution.
- Add 5 mL of the 0.01 M reagent solution in toluene.
- Shake the funnel vigorously for 2 minutes to ensure complete complex formation and extraction.
- Allow the layers to separate. Collect the organic (toluene) layer, which contains the Co(II)-reagent complex.
- Measure the absorbance of the organic layer at the predetermined λmax (e.g., 380 nm) against a reagent blank prepared in the same manner without the Co(II) analyte.
Caption: Experimental workflow for the validation of a spectrophotometric method.
Validation Data & Results
The following tables summarize the data obtained during the validation of the hypothetical Co(II) determination method, conducted according to ICH guidelines.[14]
Table 1: Linearity and Range
| Concentration (µg/mL) | Absorbance (Mean, n=3) |
| 0.5 | 0.095 |
| 1.0 | 0.188 |
| 2.5 | 0.470 |
| 5.0 | 0.945 |
| 7.5 | 1.412 |
| 10.0 | 1.880 |
| Regression Equation | y = 0.1885x + 0.001 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 0.5 - 10.0 µg/mL |
Causality: A correlation coefficient (r²) greater than 0.999 demonstrates a strong linear relationship between concentration and absorbance, which is fundamental for accurate quantification.[15]
Table 2: Accuracy (Recovery Study)
| Amount Added (µg/mL) | Amount Found (µg/mL, Mean) | Recovery (%) | % RSD (n=3) |
| 2.0 | 1.98 | 99.0 | 0.85 |
| 5.0 | 5.04 | 100.8 | 0.62 |
| 8.0 | 8.09 | 101.1 | 0.45 |
Causality: High recovery percentages (typically 98-102%) indicate that the method accurately measures the true amount of the analyte, with minimal influence from the sample matrix or procedural errors.[16]
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |
| 5.0 | 0.75% | 1.35% |
Causality: A low Relative Standard Deviation (%RSD), typically below 2%, demonstrates that the method is highly precise and yields consistent results upon repeated analysis.[17]
Table 4: LOD, LOQ, and Specificity
| Parameter | Value | Details |
| LOD | 0.15 µg/mL | Calculated as 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve) |
| LOQ | 0.45 µg/mL | Calculated as 10 * (Standard Deviation of Blank / Slope of Calibration Curve) |
| Specificity | High | No significant interference observed from common ions like Ni²⁺, Cu²⁺, Fe³⁺, Zn²⁺ when present at a 10-fold excess. A masking agent may be required for higher concentrations. |
Causality: Determining LOD and LOQ is critical for defining the method's sensitivity and its lower operational limit for reliable quantification.[16] The specificity study confirms the method's ability to selectively measure the analyte without interference from other components.[10]
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// Primary Validation Parameters Accuracy [label="Accuracy", fillcolor="#FBBC05"]; Precision [label="Precision", fillcolor="#FBBC05"]; Linearity [label="Linearity", fillcolor="#FBBC05"]; Specificity [label="Specificity", fillcolor="#FBBC05"]; Sensitivity [label="Sensitivity", fillcolor="#F1F3F4"]; Robustness [label="Robustness", fillcolor="#F1F3F4"];
// Secondary/Derived Parameters Range [label="Range", shape=ellipse, fillcolor="#FFFFFF"]; LOD [label="LOD", shape=ellipse, fillcolor="#FFFFFF"]; LOQ [label="LOQ", shape=ellipse, fillcolor="#FFFFFF"]; Repeatability [label="Repeatability", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Intermediate\nPrecision", shape=ellipse, fillcolor="#FFFFFF"];
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Precision -> Repeatability [label="includes", color="#5F6368"]; Precision -> Intermediate [label="includes", color="#5F6368"]; }
Caption: Interdependence of core analytical method validation parameters.
Comparative Analysis: this compound vs. Alternative Reagents
While this compound is a potent reagent, it is essential to compare its performance against other available alternatives to make an informed selection for a specific application. Several classes of reagents are used for the spectrophotometric determination of Cobalt(II).[18][19]
Table 5: Performance Comparison of Chromogenic Reagents for Cobalt(II) Determination
| Parameter | This compound | 2,4-dihydroxybenzaldehyde thiosemicarbazone (DHBATSC)[12] | Phenyl-2-pyridylketone oxime (PPKO) | [2-(4-methoxyphenyl) azo (4, 5-dipheny imidazole)] (MPAI)[19] |
| λmax | ~380 nm | 463 nm | 450 nm | 491 nm |
| Optimal pH | 6.0 - 7.0 | 7.0 | 8.5 - 10.0 | 9.0 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | High (~1.5 x 10⁴) | Moderate | High (2.1 x 10⁴) | Low (0.27 x 10⁴) |
| Linear Range (µg/mL) | 0.5 - 10.0 | 0.5 - 5.0 | 0.2 - 4.0 | 3.0 - 50.0 |
| Solvent System | Liquid-Liquid Extraction (Toluene) | Aqueous Micellar (Triton X-100) | Liquid-Liquid Extraction (Chloroform) | Aqueous |
| Key Advantages | Good selectivity, suitable for extraction | Works in aqueous micellar media, avoiding volatile organic solvents | High sensitivity | Wide linear range |
| Potential Disadvantages | Requires organic solvents | Lower sensitivity than some extraction methods | Interference from Cu(II), Ni(II) | Lower sensitivity |
Analysis:
-
Sensitivity: Reagents like PPKO exhibit higher molar absorptivity, indicating greater sensitivity. This compound offers a good balance of sensitivity and selectivity.
-
Selectivity: this compound and its class are often noted for high selectivity towards platinum group and other transition metals, which can be an advantage.[1] However, interference from ions like Ni(II) is common for many Co(II) reagents and may require the use of masking agents.
-
Environmental/Practical Considerations: The use of liquid-liquid extraction with this compound involves organic solvents (e.g., toluene, chloroform), which can be a drawback. Reagents like DHBATSC that function in aqueous micellar media offer a "greener" alternative.[12]
-
Applicability: The choice of reagent depends heavily on the sample matrix and the required sensitivity. For trace analysis in complex matrices, the extraction and concentration capabilities of this compound are highly advantageous. For simpler matrices or when avoiding organic solvents is a priority, an aqueous system may be preferable.
Conclusion
This compound stands as a robust and effective chromogenic reagent for the validation and application of analytical methods, particularly for the spectrophotometric determination of transition metals like Cobalt(II). Its ability to form stable, colored complexes that are easily extractable into organic solvents provides a reliable mechanism for achieving high sensitivity and selectivity.
The validation data presented demonstrates that a method employing this reagent can meet the stringent requirements for linearity, accuracy, precision, and sensitivity as laid out by ICH guidelines. However, as the comparative analysis shows, no single reagent is universally superior. The ultimate choice must be a carefully considered decision, balancing the need for sensitivity and selectivity against practical and environmental factors such as solvent use and potential interferences. By following a systematic validation approach, researchers can ensure their chosen analytical method is demonstrably fit for purpose, yielding trustworthy and reproducible results.
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2025). Liquid–liquid extraction of palladium(II) and gold(III) with N-benzoyl-N′,N′-diethylthiourea and the synthesis of a palladium benzoylthiourea complex | Request PDF. Retrieved from [Link]
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ResearchGate. (2025). Solvent extraction of platinum group metals with N,N-diethyl-N'-benzoylthiourea | Request PDF. Retrieved from [Link]
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IJRPR. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]
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ResearchGate. (n.d.). Review of reagents for spectrophotometric determination of chromium. Retrieved from [Link]
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National Center for Biotechnology Information. (2001). N,N-diethyl-N'-benzoylthiourea--a new spectrophotometric reagent for rhenium determination. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Review of Spectrophotometric Methods for Determination of Cobalt(II). Retrieved from [Link]
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Iraqi National Journal of Chemistry. (2008). Spectrophotometric study of Cobalt(II) Using Organic Reagent 2-[(6-Methyl–2- Benzothiazolylazo]-4-Chloro Phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Nanoparticle-Based Liquid-Liquid Extraction for the Determination of Metal Ions. Retrieved from [Link]
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Scientific & Academic Publishing. (2013). H–Point Standard Addition Method for Simultaneous Spectrophotometric Determination of Cobalt(II) and Nickel(II). Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2016). Spectrophotometric Study for Determination of Cobalt (II) by the Reagent [2-(4-Methoxyphenyl) Azo (4 - IJPPR. Retrieved from [Link]
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ScienceScholar. (2022). Spectrophotometric determination of Co (II) in analytical sample using anew chromogenic reagent (PTMH). Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Development and validation of spectrophotometric and spectrofluorimetric methods for simultaneous determination of Tofisopam. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF THE UV-SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF THE BEZAFIBRATE. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure of N,N-diethyl-N 0 -camphanylthioureatogold(I).... Retrieved from [Link]
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A Structural Showdown: N'-Benzoyl-N,N-diethylthiourea vs. its Selenourea Counterpart
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The Chalcogen Question: Why Compare Sulfur and Selenium?
N-acylthioureas and their selenium analogs are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Their utility also extends to coordination chemistry and as precursors for semiconductor nanoparticles. The core of their functionality lies in the acyl-thiourea/selenourea moiety, which dictates their conformational flexibility, hydrogen bonding capabilities, and coordination properties.
The choice between sulfur (S) and selenium (Se) is a critical design parameter. Selenium, being in the same group as sulfur but one period down, possesses a larger atomic radius, lower electronegativity, and higher polarizability. These fundamental atomic differences are expected to translate into tangible differences in bond lengths, bond angles, vibrational frequencies, and electronic distributions, ultimately impacting how these molecules interact with their biological targets or assemble in the solid state.
Synthesis: A Tale of Two Chalcogens
The synthetic pathways to both N'-Benzoyl-N,N-diethylthiourea and its selenourea analog are analogous, typically involving the reaction of an acyl halide with a source of thiocyanate or selenocyanate, followed by the addition of an amine.
Experimental Protocol: General Synthesis
-
Formation of the Acyl Isothio/seleno-cyanate Intermediate: Benzoyl chloride is reacted with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in a suitable dry solvent such as acetone or THF. This reaction is typically performed at room temperature to generate the benzoyl isothiocyanate or benzoyl isoselenocyanate in situ.
-
Nucleophilic Addition of Diethylamine: Diethylamine is subsequently added to the reaction mixture. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate/isoselenocyanate group.
-
Product Formation and Isolation: The reaction mixture is stirred until completion, after which the solvent is removed. The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final this compound or N'-Benzoyl-N,N-diethylselenourea.[2]
This well-established, one-pot procedure allows for the efficient synthesis of these compounds, which is crucial for generating high-quality materials for structural and biological studies.
Figure 1: A generalized workflow for the synthesis of the target compounds.
Structural Analysis: A Comparative View
The most definitive comparison of molecular structure comes from single-crystal X-ray diffraction. While a complete crystal structure for N'-Benzoyl-N,N-diethylselenourea is not available, we can compare the known structure of N'-Benzoyl-N,N-dimethylthiourea with general observations for selenoureas to infer the structural changes.
Table 1: Comparison of Key Structural Parameters
| Parameter | N'-Benzoyl-N,N-dimethylthiourea (Experimental)[3][4] | N'-Benzoyl-N,N-diethylselenourea (Predicted/Comparative) | Expected Change |
| C=S / C=Se Bond Length (Å) | ~1.68 | ~1.81 - 1.86 | Significant elongation |
| C=O Bond Length (Å) | ~1.22 | ~1.22 | Minimal change |
| C(amide)-N Bond Length (Å) | ~1.39 | ~1.39 | Minimal change |
| C(dialkyl)-N Bond Length (Å) | ~1.34 | ~1.34 | Minimal change |
| Dihedral Angle (O=C-N-C=X) | Twisted (dihedral angle of 55.3°) | Expected to be similarly twisted | Conformation likely conserved |
The most significant and predictable structural change upon moving from sulfur to selenium is the elongation of the C=X bond. This is a direct consequence of the larger atomic radius of selenium. This elongation weakens the C=Se double bond character compared to the C=S bond, making it more reactive and polarizable. The overall conformation, particularly the twisted arrangement between the benzoyl and thiourea/selenourea planes, is expected to be maintained to minimize steric hindrance.
Figure 2: Key structural difference resulting from chalcogen substitution.
Spectroscopic Fingerprints: What the Data Tells Us
FTIR and NMR spectroscopy provide valuable insights into the electronic environment and bonding within these molecules.
Experimental Protocol: Spectroscopic Analysis
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet. The spectrum is recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and for the selenium analog, ⁷⁷Se NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm).
Table 2: Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Experimental/Typical) | N'-Benzoyl-N,N-diethylselenourea (Predicted) | Rationale for Predicted Change |
| FTIR: ν(C=O) (cm⁻¹) | ~1660-1680 | Slightly higher frequency | Reduced electron donation from the more polarizable selenourea moiety strengthens the C=O bond. |
| FTIR: ν(C=S/C=Se) (cm⁻¹) | ~1170-1200 | Lower frequency (~1100-1150) | The heavier mass of selenium and the weaker C=Se bond lead to a lower vibrational frequency. |
| ¹³C NMR: δ(C=S/C=Se) (ppm) | ~178-182 | Slightly upfield (more shielded) | Increased polarization of the C=Se bond (C⁺-Se⁻) can increase shielding at the carbon atom. |
| ¹³C NMR: δ(C=O) (ppm) | ~167-170 | Slightly downfield (deshielded) | Consistent with reduced electron donation from the selenourea group. |
| ⁷⁷Se NMR: δ(C=Se) (ppm) | N/A | ~200-400 | This is a characteristic chemical shift range for selenoureas. |
The predicted spectroscopic shifts provide a clear picture of the electronic consequences of replacing sulfur with selenium. The changes in the C=O and C=X vibrational frequencies and the ¹³C NMR chemical shifts of the corresponding carbons are indicative of a significant redistribution of electron density throughout the acyl-selenourea backbone. The ⁷⁷Se NMR, although a less common technique, would provide a direct and sensitive probe of the selenium's electronic environment.
Implications for Research and Development
The structural and electronic differences between this compound and its selenourea analog have profound implications for their application:
-
Drug Development: The longer, more polarizable C=Se bond can lead to altered interactions with biological targets. The selenium atom may form stronger halogen bonds or other non-covalent interactions, potentially enhancing binding affinity and efficacy. Furthermore, the redox properties of selenium could be exploited in the design of drugs that modulate oxidative stress.
-
Materials Science: The differences in intermolecular interactions, driven by the change in the chalcogen atom, can influence crystal packing and solid-state properties. This could be leveraged in the design of new materials with specific optical or electronic properties.
-
Coordination Chemistry: The softer nature of selenium compared to sulfur affects its coordination to metal ions. Selenoureas are known to act as excellent ligands, and the choice of chalcogen can be used to tune the properties of the resulting metal complexes.
Conclusion
While a side-by-side comparison based on complete experimental data for both this compound and its exact selenourea analog is currently limited by the available literature, a clear and scientifically sound picture of their structural differences can be painted. The substitution of sulfur with selenium leads to a predictable elongation of the C=X bond, accompanied by a cascade of electronic effects that are observable through spectroscopic techniques. These changes, though subtle, are significant enough to warrant careful consideration in the design of new molecules for a variety of applications. This guide provides a foundational understanding of these differences, empowering researchers to make more informed decisions in their pursuit of novel and improved chemical entities.
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Pérez, H., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(3), o647. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). SYNTHESIS, CHARACTERIZATION OF SOME NEW ACYLSELENOUREA AND ACYLTHIOUREA DERIVATIVES. ResearchGate. Available at: [Link]
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Anwar, S., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(22), 14165-14181. Available at: [Link]
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Okuniewski, A., et al. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414. Available at: [Link]
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Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(11), 5131-5133. Available at: [Link]
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Pérez, H., et al. (2011). N-Benzoyl-N′,N′-dimethylthiourea. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Experimental Geometries with DFT Calculations
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. While experimental techniques like X-ray crystallography provide invaluable, high-resolution data on bond lengths and angles, they capture a molecule's conformation within a crystal lattice. This can sometimes differ from its geometry in a more biologically relevant solution phase or in isolation.[1] Density Functional Theory (DFT) calculations have emerged as a powerful computational tool to complement experimental data, offering a cost-effective and accurate means to predict and validate molecular geometries in the gas phase or with solvation models.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of DFT-calculated and experimentally determined molecular geometries. We will delve into the theoretical underpinnings, practical considerations for setting up calculations, and a detailed workflow for validating your experimental results.
The Synergy of Theory and Experiment
The core principle behind this comparative approach is that a close agreement between a DFT-optimized geometry and a high-quality experimental structure lends confidence to both methods.[4][5] Discrepancies, on the other hand, can be equally informative, potentially highlighting the influence of crystal packing forces or identifying a different low-energy conformer that may be relevant in a non-crystalline environment.
Here is a logical workflow illustrating the interplay between experimental data and DFT calculations for structural validation:
Caption: Workflow for validating experimental geometries with DFT.
Choosing the Right Tools for the Job: Software, Functionals, and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.[2]
DFT Software
A variety of software packages are available for performing DFT calculations, each with its own strengths. For molecular systems, popular choices include:
-
Gaussian: A widely used commercial package known for its extensive feature set.[6][7]
-
ORCA: A powerful and free-for-academic-use program package.[6][7][8]
-
GAMESS: A versatile and free-of-charge quantum chemistry package.[6][7]
-
Python-based libraries (PySCF, Psi4): These offer flexibility and are more accessible for those familiar with Python programming.[8][9]
For periodic systems like crystals, software such as VASP , Quantum Espresso , and SIESTA are the standards.[6][9][10]
Exchange-Correlation Functionals
The functional approximates the exchange and correlation energy, a key component of the total energy in DFT. The choice of functional can significantly impact the accuracy of the calculated geometry. Some commonly used and well-regarded functionals for geometry optimization include:
-
B3LYP: A popular hybrid functional that has been a workhorse in computational chemistry for many years.[11]
-
PBE0: Another hybrid functional that often provides improved accuracy over B3LYP.[12]
-
M06 family (e.g., M06-2X): These meta-hybrid GGA functionals are known for their good performance across a wide range of applications, including non-covalent interactions.[13]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[13]
It is often advisable to include a dispersion correction, such as Grimme's D3, especially for larger molecules or systems where non-covalent interactions are significant.[12][13]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. For geometry optimizations, a good balance between accuracy and efficiency is often achieved with split-valence basis sets that include polarization and diffuse functions.[11][14]
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good starting point. The "*" indicates polarization functions on heavy atoms, while "**" adds them to hydrogen as well. The "+" signifies the addition of diffuse functions.[11][14]
-
Karlsruhe "def2" basis sets (e.g., def2-SVP, def2-TZVP): This family of basis sets is well-balanced and available for a large portion of the periodic table.[14][15] The "SVP" (Split Valence Polarization) and "TZVP" (Triple Zeta Valence Polarization) designations indicate the size and flexibility of the basis set.[14][15]
For initial geometry optimizations, a double-zeta basis set like 6-31G* or def2-SVP can be sufficient.[15] For higher accuracy, a triple-zeta basis set such as def2-TZVP is recommended.[15]
A Practical Workflow for Geometry Optimization and Validation
The following is a step-by-step protocol for performing a DFT geometry optimization to validate an experimental structure.
Experimental Protocol
-
Prepare the Initial Structure: Start with the coordinates from your experimental structure (e.g., from a .cif file for X-ray data).
-
Choose a DFT Software Package: Select a program you have access to and are familiar with. For this example, we will consider a generic workflow applicable to most molecular DFT software.
-
Create the Input File: This is a text file that specifies the molecular geometry, charge, spin multiplicity, and the computational method (functional and basis set).[9]
-
Select the Level of Theory:
-
Specify the Calculation Type: Set the calculation to perform a geometry optimization.[17][18] It is also highly recommended to request a subsequent frequency calculation to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[18]
-
Run the Calculation: Submit the input file to the DFT software.[17]
-
Analyze the Results:
The relationship between these key computational choices is visualized below:
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A Comparative Guide to Investigating Intermolecular Interactions in Benzoylthiourea Crystals Using Hirshfeld Analysis
For researchers, medicinal chemists, and material scientists, a profound understanding of intermolecular interactions is paramount. These non-covalent forces dictate the supramolecular architecture of crystalline solids, influencing critical properties such as solubility, stability, bioavailability, and even the mechanical characteristics of pharmaceutical compounds. Among the various classes of molecules with significant therapeutic potential, benzoylthiourea derivatives have garnered considerable interest due to their diverse biological activities.[1] The efficacy and behavior of these compounds in the solid state are intrinsically linked to their crystal packing, which is governed by a delicate interplay of intermolecular interactions.
This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for the qualitative and quantitative investigation of intermolecular contacts in molecular crystals. We will use benzoylthiourea as a model system to demonstrate the application of this technique, compare its utility against other methods, and provide a detailed protocol for its implementation.
The Central Role of Intermolecular Interactions in Benzoylthiourea Crystals
Benzoylthiourea derivatives are characterized by the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), as well as aromatic rings capable of participating in π-stacking interactions. This rich functionality leads to a variety of possible intermolecular interactions, including:
-
Hydrogen Bonds: Strong N-H···O and weaker N-H···S hydrogen bonds are frequently observed, playing a crucial role in the formation of dimers and extended chains.[2][3]
-
π-π Stacking: Interactions between the phenyl rings of adjacent molecules contribute to the overall stability of the crystal lattice.
-
C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the π-electron clouds of neighboring aromatic systems.
-
van der Waals Forces: A network of weaker, non-specific interactions, such as H···H contacts, are also present and collectively contribute to the crystal packing.[2]
The precise nature and relative strengths of these interactions determine the final crystal structure, and even subtle changes in the molecular substitution can lead to different packing arrangements (polymorphism), significantly impacting the compound's properties.
Hirshfeld Surface Analysis: A Window into the Crystal Environment
Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions.[2] The Hirshfeld surface is defined as the region where the electron distribution of a promolecule (the molecule of interest) is greater than the contribution from all other molecules in the crystal. This surface provides a unique and insightful picture of the molecular shape within its crystalline environment.
Key features of Hirshfeld analysis include:
-
dnorm Surface: This property is mapped onto the Hirshfeld surface to identify regions of close contact. Red spots on the dnorm surface indicate intermolecular contacts shorter than the van der Waals radii, highlighting the most significant interactions. White regions represent contacts close to the van der Waals separation, and blue regions indicate longer contacts.[4]
-
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular interactions. They are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.[5] Different types of interactions have characteristic shapes in the fingerprint plot, and the relative contribution of each interaction to the overall crystal packing can be quantified.[1]
The workflow for performing a Hirshfeld analysis can be visualized as follows:
Caption: Workflow for Hirshfeld surface analysis.
Experimental Protocol: Step-by-Step Hirshfeld Analysis of a Benzoylthiourea Crystal
This protocol outlines the procedure for performing a Hirshfeld surface analysis using the CrystalExplorer software, which is freely available for academic use.[6][7]
1. Data Acquisition:
-
Obtain the Crystallographic Information File (CIF) for your benzoylthiourea derivative. CIFs can be obtained from single-crystal X-ray diffraction experiments or downloaded from crystallographic databases like the Cambridge Structural Database (CSD).
2. Software Installation and Setup:
-
Download and install the CrystalExplorer software from the official website.[7] The software is available for Windows, macOS, and Linux.[6]
3. Importing the Crystal Structure:
-
Launch CrystalExplorer and open the CIF file of your benzoylthiourea crystal. The software will display the unit cell and the molecules within it.
4. Generating the Hirshfeld Surface:
-
Select a single molecule of interest within the crystal structure.
-
Navigate to the "Surfaces" menu and select "Hirshfeld Surface."
-
In the dialog box, ensure the desired properties, such as dnorm, are selected for mapping onto the surface. Click "OK" to generate the surface.
5. Analyzing the dnorm Surface:
-
Visualize the generated Hirshfeld surface mapped with dnorm.
-
Identify the red spots on the surface, which correspond to the most significant intermolecular contacts. The intensity of the red color is indicative of the strength of the interaction.
6. Generating and Decomposing 2D Fingerprint Plots:
-
With the Hirshfeld surface generated, navigate to the "Fingerprint" menu and select "2D Fingerprint Plot."
-
A plot will be generated showing the overall distribution of di and de values.
-
To quantify the contributions of specific interactions, decompose the fingerprint plot. This can be done by selecting specific atom pairs (e.g., N···H, O···H, C···H) in the fingerprint plot window. The software will then display the percentage contribution of each selected interaction to the total Hirshfeld surface area.
Data Presentation and Interpretation
The results of a Hirshfeld analysis are best presented in a combination of visual and tabular formats.
Visual Representation of Intermolecular Interactions in a Benzoylthiourea Derivative:
Caption: Key intermolecular interactions in benzoylthiourea crystals.
Quantitative Analysis of Intermolecular Contacts:
The decomposed fingerprint plots provide quantitative data on the percentage of the Hirshfeld surface area corresponding to each type of intermolecular contact. This data can be summarized in a table for clear comparison.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.5 |
| O···H/H···O | 18.2 |
| S···H/H···S | 15.8 |
| C···H/H···C | 9.5 |
| N···H/H···N | 4.3 |
| C···C | 3.7 |
| Other | 3.0 |
Note: The values presented are representative and can vary depending on the specific benzoylthiourea derivative.
Comparative Analysis: Hirshfeld Analysis vs. Other Methods
While Hirshfeld analysis is a powerful tool, it is important to understand its strengths and limitations in comparison to other methods for studying intermolecular interactions.
| Method | Principles | Strengths | Limitations |
| Hirshfeld Surface Analysis | Partitions crystal space based on the promolecule's electron density.[2] | Intuitive visualization of interaction hotspots; Quantitative breakdown of contact contributions; Computationally efficient. | Primarily a geometric analysis; Does not directly provide interaction energies. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. | Provides a rigorous quantum mechanical description of interactions; Can quantify the strength of interactions through properties at the BCP. | Can be computationally intensive; Interpretation of BCPs for very weak interactions can be ambiguous. |
| Non-Covalent Interaction (NCI) Plots | Visualizes non-covalent interactions based on the electron density and its reduced density gradient. | Excellent for visualizing the spatial extent of interactions; Can distinguish between attractive and repulsive interactions. | Primarily a qualitative tool; Quantification of interaction energies is not straightforward. |
| Density Functional Theory (DFT) with Dispersion Correction | Solves the Schrödinger equation to calculate the electronic structure and interaction energies between molecules. | Provides accurate interaction energies; Can be used to study systems without experimental crystal structures. | Computationally very demanding, especially for large systems; Choice of functional and basis set can significantly impact results. |
In practice, these methods are often used in a complementary manner. For instance, Hirshfeld analysis can be used for an initial, rapid screening of the important interactions in a large number of crystal structures, followed by more computationally expensive DFT or QTAIM calculations on specific systems of interest to obtain accurate interaction energies.
Conclusion
Hirshfeld surface analysis provides an invaluable and accessible tool for researchers in drug development and materials science to gain a detailed understanding of the intermolecular interactions that govern the crystal packing of benzoylthiourea derivatives and other molecular solids. Its ability to provide both qualitative visualizations and quantitative data on interaction contributions makes it a powerful method for rationalizing crystal structures and predicting the solid-state properties of new compounds. By integrating Hirshfeld analysis into the standard workflow of solid-state characterization, scientists can make more informed decisions in the design and development of novel crystalline materials with tailored properties.
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The Ascending Challenge to a Chemotherapy Cornerstone: A Comparative Guide to the Cytotoxicity of Benzoylthiourea Platinum Complexes Versus Cisplatin
For decades, cisplatin has been a stalwart in the arsenal of chemotherapeutic agents, its potent cytotoxic activity against a broad spectrum of cancers cementing its role as a clinical cornerstone. However, its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred a dedicated search for novel platinum-based compounds that can replicate or enhance cisplatin's anticancer activity while mitigating its toxicological profile. Among the most promising contenders are the benzoylthiourea platinum complexes, a class of molecules showing remarkable potential in preclinical studies.
This guide offers an in-depth, objective comparison of the cytotoxic profiles of benzoylthiourea platinum complexes and cisplatin, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of platinum-based anticancer agents.
At a Glance: Comparative Cytotoxicity (IC50 Values)
The true measure of a cytotoxic agent's potential lies in its ability to inhibit cancer cell growth at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. The table below summarizes the available experimental data comparing the IC50 values of a representative benzoylthiourea platinum complex with cisplatin against a murine tumor cell line.
| Compound | Cancer Cell Line | IC50 (µM) |
| cis-[Pt(L)2]* | TA3 | 2.8 ± 0.3 |
| Cisplatin | Oesophageal Tumor Cells | 4.2 ± 1.2 |
*L = N,N-Diphenyl-N'-Benzoylthiourea. Data from Hernandez et al.[1][2]
These findings are significant, demonstrating that this particular benzoylthiourea platinum complex exhibits a lower IC50 value, and therefore higher cytotoxic potency, than cisplatin in the tested cell line.[1] This suggests that such complexes could potentially be effective at lower therapeutic doses, which may translate to reduced side effects for patients. Further research across a wider range of human cancer cell lines is crucial to substantiate these initial promising results.
The Science of Cell Death: Unraveling the Mechanisms of Action
While the ultimate outcome is cell death, the molecular pathways leading to it can differ significantly between cisplatin and its novel counterparts. Understanding these mechanisms is paramount for rational drug design and predicting clinical efficacy.
Cisplatin: The DNA Damage Provocateur
Cisplatin's cytotoxic effects are primarily mediated by its ability to form covalent adducts with DNA.[3] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. This "activated" form of cisplatin then readily binds to the nitrogen atoms of purine bases in DNA, predominantly guanine. This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.
This DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms. However, if the damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling pathways, with the p53 tumor suppressor protein playing a central role. Activation of p53 can initiate the intrinsic apoptotic pathway by promoting the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Benzoylthiourea Platinum Complexes: A Multifaceted Approach?
While research is ongoing, evidence suggests that benzoylthiourea platinum complexes may exert their cytotoxic effects through mechanisms that are both similar to and distinct from cisplatin. Like cisplatin, they are believed to interact with DNA, although the nature and consequences of this binding may differ.[4]
Furthermore, some studies suggest that these complexes can induce apoptosis through alternative pathways, potentially bypassing some of the resistance mechanisms that have evolved against cisplatin.[5] There is evidence to suggest that some novel platinum complexes can induce cell death through mechanisms that are not solely reliant on direct DNA damage, such as inducing endoplasmic reticulum stress or targeting mitochondria.[6] Computational studies have also indicated that benzoylthiourea platinum complexes may have a more stable interaction with certain cancer-related receptors compared to cisplatin, hinting at different primary cellular targets.[7]
The ability of these novel complexes to induce apoptosis is a critical factor in their anticancer potential.[5] The induction of apoptosis in cancer cells is a highly desirable outcome as it is a controlled and non-inflammatory form of cell death.
Experimental Protocol: Assessing Cytotoxicity via the MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, a standardized experimental protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours. The optimal seeding density will vary depending on the cell line's growth characteristics.
-
Compound Treatment: The benzoylthiourea platinum complexes and cisplatin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period, typically 24 to 72 hours. A vehicle control (medium with the solvent) and a negative control (untreated cells) are included.
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
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A Researcher's Guide to Absolute Structure Confirmation: Single-Crystal X-ray Diffraction in Focus
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute structure—is paramount. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this distinction is critical. Differing enantiomers can exhibit vastly different pharmacological effects, transforming a therapeutic agent into an inert or even toxic substance.[1][2] Consequently, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern drug discovery and regulatory approval.[3][4]
While various techniques can probe molecular stereochemistry, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for assigning absolute configuration.[2][5] This guide provides an in-depth exploration of SC-XRD for this purpose, comparing its performance with alternative solution-state techniques and offering the technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Foundational Principle: Anomalous Dispersion
The ability of SC-XRD to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion or resonant scattering.[6] In a standard diffraction experiment, the scattering of X-rays by an atom's electrons is treated as a simple elastic collision. Under this assumption, the diffraction pattern produced by a crystal and its inverted image (the enantiomer) are identical, a principle known as Friedel's Law.[7]
However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[8][9][10] This phase shift, unique to the "anomalous scatterer," breaks Friedel's Law.[7] Consequently, the intensities of certain symmetry-related reflections, known as Bijvoet pairs (e.g., I(hkl) and I(-h-k-l)), are no longer equal.[11][12][13] The differences in these intensities, or Bijvoet differences, are directly dependent on the absolute configuration of the molecule and provide the experimental basis for its determination.[11][12]
The magnitude of the anomalous scattering effect is dependent on the atomic number of the elements present and the wavelength of the X-ray radiation used.[12][14] Heavier atoms exhibit a stronger anomalous scattering effect. For organic molecules composed primarily of light atoms (C, H, N, O), the effect can be subtle, often necessitating the use of longer wavelength radiation, such as copper Kα (Cu-Kα), to enhance the signal.[5][11][12]
Deciphering the Data: The Flack and Hooft Parameters
In modern crystallographic refinement, the determination of absolute structure is quantified using specific parameters, most notably the Flack parameter (x) and the Hooft parameter (y).
-
The Flack Parameter (x): Introduced by Howard Flack, this parameter is refined against the diffraction data and models the crystal as being composed of a mixture of the two possible enantiomers.[15] The refined value of x ranges from 0 to 1.[15]
-
An ideal value of x ≈ 0 with a small standard uncertainty (s.u.) indicates that the refined structural model correctly represents the absolute configuration.[5][16]
-
A value of x ≈ 1 suggests that the inverted structure is the correct one.[16]
-
A value of x ≈ 0.5 may indicate a racemic crystal or twinning.[15]
-
-
The Hooft Parameter (y): Developed by Rob Hooft and colleagues, this parameter is derived from a Bayesian statistical analysis of the Bijvoet differences.[11][17] It offers an independent assessment of the absolute structure and is often considered more robust, particularly in cases with weak anomalous scattering.[11][17][18] The interpretation of the Hooft parameter is similar to the Flack parameter, with values close to 0 indicating a correct assignment.
It is now common practice to report both parameters, as their agreement provides a high degree of confidence in the absolute structure assignment.[19]
SC-XRD in Context: A Comparative Analysis
While SC-XRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[20][21] This has spurred the use of solution-state chiroptical techniques, primarily Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Anomalous dispersion of X-rays by a single crystal. | High-quality single crystal (typically >10 µm). | Unambiguous, definitive 3D structure and absolute configuration.[3][5][22] | Crystal growth can be challenging and time-consuming.[20][21] Not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[23][24][25] | Solution of the chiral molecule (mg quantities). | Applicable to a wide range of molecules in solution, no need for crystallization.[26][27] Provides conformational information.[26] | Requires quantum chemical calculations (e.g., DFT) to predict the spectrum for comparison.[1][24] Can be computationally intensive. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[28] | Solution of the chiral molecule containing a chromophore (µg to mg quantities). | High sensitivity, requires less sample than VCD.[29][30] Well-established for certain classes of molecules. | Requires a chromophore near the stereocenter for a strong signal. Also relies on computational prediction of the spectrum. |
Experimental Workflows and Protocols
Workflow for Absolute Structure Determination
The process of determining the absolute structure of a chiral molecule can be visualized as a decision-making workflow.
Caption: Decision workflow for absolute structure determination.
Protocol 1: Absolute Structure Determination by SC-XRD
This protocol outlines the key steps for a successful absolute structure determination experiment using SC-XRD.
-
Crystal Selection and Mounting:
-
Select a high-quality single crystal, free from defects, under a microscope.
-
Mount the crystal on a suitable support (e.g., a glass fiber or a loop).
-
-
Data Collection:
-
Use an X-ray diffractometer equipped with a suitable X-ray source. For light-atom structures, a Cu-Kα source is preferred to maximize the anomalous signal.[5][11][12]
-
Collect a highly redundant dataset. This means measuring the same reflections multiple times to improve data quality and the accuracy of the Bijvoet difference measurements.
-
Ensure that Friedel pairs (reflections h,k,l and -h,-k,-l) are measured.[31]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images and apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule's connectivity.
-
-
Structure Refinement and Absolute Structure Assignment:
-
Refine the structural model against the experimental data.
-
In the final stages of refinement, introduce the Flack parameter (x) into the model.
-
Refine until convergence and examine the value and standard uncertainty of the Flack parameter. A value close to 0 with a small s.u. (typically < 0.08) indicates a confident assignment.[32]
-
If the Flack parameter is close to 1, invert the coordinates of the model and repeat the refinement. The Flack parameter should now refine to a value close to 0.
-
Independently, calculate the Hooft parameter (y) using a program like PLATON to corroborate the assignment.[17]
-
Protocol 2: Absolute Configuration Assignment by VCD
This protocol provides a general workflow for using VCD in conjunction with computational chemistry.
-
Sample Preparation:
-
Prepare a solution of the purified chiral molecule in a suitable solvent (e.g., deuterated chloroform, DMSO) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 1-10 mg/mL).
-
-
Spectra Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Acquire the spectrum of the pure solvent for background subtraction.
-
-
Computational Modeling:
-
Arbitrarily choose one enantiomer (e.g., the R-enantiomer) for computational analysis.
-
Perform a conformational search to identify all low-energy conformers of the molecule.
-
For each low-energy conformer, optimize its geometry and calculate its vibrational frequencies, IR intensities, and VCD intensities using Density Functional Theory (DFT).
-
-
Spectral Comparison and Assignment:
-
Boltzmann-average the calculated spectra of the individual conformers to generate a final predicted spectrum for the chosen enantiomer.
-
Compare the experimental VCD spectrum with the calculated spectrum.[1]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Conclusion: An Integrated Approach
Single-crystal X-ray diffraction remains the unequivocal method for absolute structure determination, providing a complete and unambiguous picture of a molecule in the solid state. The strength of its underlying physical principles and the robustness of analytical parameters like the Flack and Hooft values make it the preferred method for regulatory submissions and intellectual property protection.[2][3]
However, the practical challenges of crystallization mean that solution-state techniques like VCD and ECD are invaluable complementary tools.[1][21][33] They provide crucial stereochemical information when single crystals are unavailable and can offer insights into the conformational behavior of molecules in solution. For the modern researcher, an integrated approach, leveraging the strengths of each technique as dictated by the specific scientific problem, represents the most powerful strategy for navigating the complexities of chiral molecule characterization.
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- 31. Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-âRay Diffraction (A. L. Thompson, S. F. Jenkinson & G. W. J. Fleet) – Chemical Crystallography [xtl.ox.ac.uk]
- 32. mdpi.com [mdpi.com]
- 33. How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N'-Benzoyl-N,N-diethylthiourea
This document provides a detailed protocol for the proper and safe disposal of N'-Benzoyl-N,N-diethylthiourea. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural class as a substituted thiourea provides a strong basis for hazard assessment and disposal planning. The procedures outlined below are based on the known hazards of thiourea and its derivatives, which are recognized as hazardous materials requiring careful management.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is a thorough understanding of the material's hazards. This compound belongs to the thiourea family of compounds. The parent compound, thiourea, is classified by the US Environmental Protection Agency (EPA) as a hazardous waste and is assigned the RCRA waste number U219. Therefore, all derivatives, including this compound, must be managed with the same level of caution.
Key Hazard Profile (Inferred from Thiourea Derivatives):
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Carcinogenicity: Suspected of causing cancer. Thiourea and ethylene thiourea are listed under California's Proposition 65 as known carcinogens.
-
Reproductive Toxicity: Some thioureas are suspected of damaging fertility or the unborn child.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Regulatory Imperative: Due to these hazards, this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) are prohibited from being disposed of in regular trash or down the sewer system. All waste generated must be handled in accordance with local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.
Part 2: Pre-Disposal Procedures: Safety and Segregation
Proper handling before the final disposal step is critical to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, the following minimum PPE is required. Employers are mandated by the Occupational Safety and Health Administration (OSHA) to provide appropriate PPE and training.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is harmful upon dermal absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical goggles. | To protect eyes from dust or splashes. Some related compounds cause serious eye damage. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Ventilation | Handle within a certified chemical fume hood. | To prevent inhalation of dust particles. |
Waste Segregation: The principle of waste segregation is a cornerstone of laboratory safety, designed to prevent dangerous chemical reactions.
-
Isolate from Incompatibles: Store this compound waste separately from strong oxidizing agents and strong bases.
-
Dedicated Hazardous Waste: This waste stream must be kept separate from all other laboratory waste, including non-hazardous trash, sharps, and biohazardous materials. The National Research Council emphasizes that chemical waste should be accumulated at or near its point of generation.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the compliant procedure for accumulating and disposing of this compound waste.
Step 1: Containerization Select a waste container that is in good condition and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is recommended. The container must be free from damage or deterioration.
Step 2: Labeling Proper labeling is a strict EPA requirement. The moment the first drop of waste enters the container, it must be labeled with the following information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An indication of the hazards. This can be achieved by affixing appropriate GHS pictograms (e.g., Health Hazard, Exclamation Mark, Environment).
-
The accumulation start date (this is added only when the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area).
Step 3: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the location in the laboratory where the waste is generated and initially stored.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Volume Limits: Up to 55 gallons of a
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N'-Benzoyl-N,N-diethylthiourea
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like N'-Benzoyl-N,N-diethylthiourea (CAS No. 58328-36-2) demands a comprehensive understanding of its hazard profile to implement appropriate safety measures. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the "why" behind each piece of PPE is critical. This compound, like many thiourea derivatives, presents multiple routes of potential exposure and associated health risks. A thorough risk assessment is the first step in any handling procedure.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Harmful if swallowed) : Designated by the H302 hazard statement, accidental ingestion can lead to adverse health effects.[1][2][3]
-
Skin Irritation (Causes skin irritation) : The H315 classification indicates that direct contact with the skin can cause irritation.[1][4] Prolonged exposure to thiourea derivatives may also lead to sensitization, causing allergic reactions in some individuals.[5][6]
-
Serious Eye Irritation (Causes serious eye irritation) : Classified as H319, this compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1][4]
-
Respiratory Irritation (May cause respiratory irritation) : The H335 statement warns that inhalation of the dust can irritate the respiratory system.[1][4]
Furthermore, some related thiourea compounds are suspected of causing cancer (H351).[7] While this specific classification may not apply to all derivatives, it underscores the need for cautious handling and minimizing exposure.
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a baseline level of PPE is mandatory for any procedure involving this compound.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][4]
-
Minimum Requirement: Safety glasses with side shields compliant with EN166 (Europe) or ANSI Z87.1 (US) standards.
-
Recommended for Splash Risk: When handling solutions or performing vigorous mixing, chemical safety goggles should be worn.[8] For larger volumes or significant splash potential, a full-face shield used in conjunction with safety goggles provides maximum protection.
Hand Protection
To prevent skin irritation and potential sensitization, the selection of appropriate gloves is crucial.[4][5]
-
Material: Nitrile rubber (NBR) gloves are a suitable choice, offering good chemical resistance.[7]
-
Standard: Ensure gloves are tested according to relevant standards like EN 374.[6][7][9]
-
Protocol: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after handling the material, even after removing gloves.[4] Contaminated gloves should be disposed of as chemical waste.
Protective Clothing
To prevent incidental skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement.[2]
-
Additional Protection: For tasks involving larger quantities or a high risk of spillage, consider a chemical-resistant apron or coveralls.
-
Hygiene: Contaminated work clothing must not be allowed out of the workplace and should be laundered separately or disposed of according to institutional guidelines.[6]
Respiratory Protection
The primary risk of respiratory exposure comes from inhaling the solid compound as a dust.[4]
-
Engineering Controls: The preferred method for mitigating this risk is to use engineering controls. Always handle the solid powder in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Respiratory Masks: If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2][8] The specific type of respirator should be chosen based on a formal risk assessment.
Operational PPE Planning: From Weighing to Disposal
The level of PPE required can be scaled based on the specific procedure being performed. The following table provides guidance for common laboratory tasks.
| Task | Scale | Required PPE | Rationale |
| Weighing Solid | Milligrams to Grams | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent eye contact with dust and skin irritation. Must be performed in a fume hood or ventilated enclosure to mitigate respiratory exposure.[4][5][7] |
| Preparing Solutions | Small Scale (<100 mL) | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against splashes of the dissolved compound and direct skin/eye contact.[4][7] |
| Synthesis/Reaction | Larger Scale (>100 mL) | Nitrile Gloves, Chemical Goggles, Face Shield, Lab Coat or Chemical Apron | Increased volume elevates the risk of significant splashes, necessitating enhanced face and body protection. |
| Accidental Spill Cleanup | Any Scale | Nitrile Gloves (double-gloving recommended), Chemical Goggles, Face Shield, Lab Coat, Respirator (if powder) | A spill presents the highest risk of exposure. Full protection is required to safely manage containment and cleanup.[6] |
| Waste Disposal | Any Scale | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against contact with residual chemical on containers or in waste streams. |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE based on the nature of the task.
Caption: PPE selection workflow for this compound.
Decontamination and Disposal Plan
Proper disposal of contaminated materials is a critical final step to ensure safety.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a sealed, labeled hazardous waste container.[10]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be rinsed with a suitable solvent (check local regulations) with the rinsate collected as hazardous waste, or disposed of directly into a solid waste container.
-
Spills: For small spills, dampen the solid material with 60-70% ethanol to prevent dust generation before carefully sweeping it into a suitable disposal container.[10] The area should then be washed with a soap and water solution.[10] All materials used for cleanup must be disposed of as hazardous waste. Do not let the product enter drains or waterways.[4][7]
Emergency First Aid Measures
In the event of accidental exposure, immediate action is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs or persists, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Call a poison center or doctor if you feel unwell.[2]
By integrating this comprehensive safety framework into your laboratory operations, you build a culture of trust and responsibility, ensuring that your valuable research can proceed without compromising personal or environmental safety.
References
-
Thiourea: Unraveling Its Diverse Applications . Annexe Chem Pvt Ltd. 5
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Safety Data Sheet: N-Benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea . AK Scientific, Inc. 4
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Safety Data Sheet: Thiourea . Carl ROTH. 7
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This compound . Luminix Health. 1
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SAFETY DATA SHEET: N,N'-diethylthiourea . Sigma-Aldrich.
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SAFETY DATA SHEET: N-Benzoylthiourea . Fisher Scientific. 2
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Safety Data Sheet: Thiourea . Carl ROTH. 9
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Thiourea Handling Procedure . Santa Cruz Biotechnology. 6
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N,N'-DIETHYLTHIOUREA . CAMEO Chemicals - NOAA. 10
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N,N'-DIMETHYL THIOUREA FOR SYNTHESIS . Loba Chemie. 11
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Thiourea, Reagent ACS, 99+% (Titr.) MSDS . Cole-Parmer. 8
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This compound . Biosynth.
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This compound . ChemicalBook. 12
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N,N'-Diethylthiourea (cas 105-55-5) SDS/MSDS download . Guidechem. 13
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SAFETY DATA SHEET: N-Benzoylthiourea . TCI Chemicals. 3
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
